4-Nitrobenzyl bromide
Descripción
Propiedades
IUPAC Name |
1-(bromomethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLRSQPSJGXRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049392 | |
| Record name | 4-Nitrobenzylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or tan powder; [Alfa Aesar MSDS] | |
| Record name | 4-Nitrobenzyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11196 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-11-8 | |
| Record name | 4-Nitrobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzyl bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(bromomethyl)-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitrobenzylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromo-4-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-NITROBENZYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCHRSPCHUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-nitrobenzyl bromide. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the physicochemical characteristics, synthesis, and key reactions of this compound, with a focus on its application as a protecting group and an alkylating agent. Detailed experimental protocols for its synthesis and its use in the protection of carboxylic acids and phenols are provided, along with methods for deprotection. The guide also includes visualizations of reaction workflows and reactivity principles to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound, also known as α-bromo-4-nitrotoluene, is a versatile organic reagent widely employed in synthetic chemistry. Its structure, featuring a benzyl (B1604629) bromide moiety activated by a strong electron-withdrawing nitro group at the para position, imparts unique reactivity that makes it a valuable tool in multi-step organic syntheses.[1]
Primarily, this compound serves as a protecting group for carboxylic acids and phenols. The resulting 4-nitrobenzyl esters and ethers are stable under various reaction conditions but can be cleaved under specific, mild conditions, making it an effective temporary blocking group.[1] Its utility extends to its role as an alkylating agent for nitrogen, oxygen, and sulfur nucleophiles, and as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2] This guide aims to provide a detailed technical resource on the properties, reactivity, and practical application of this compound.
Chemical and Physical Properties
This compound is a pale yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| CAS Number | 100-11-8 | [1] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 98-101 °C | [3] |
| Boiling Point | Decomposes | [1] |
| Solubility | Soluble in organic solvents such as acetone, ethanol (B145695), and diethyl ether. Slightly soluble in water. | [1] |
| Stability | Stable under normal storage conditions. Sensitive to light and moisture. | [3] |
Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon, which is enhanced by the electron-withdrawing nitro group. This makes it highly susceptible to nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[4]
Protecting Group Chemistry
One of the most significant applications of this compound is in the protection of functional groups, particularly carboxylic acids and phenols.
-
Protection of Carboxylic Acids: Carboxylic acids can be converted to their 4-nitrobenzyl esters. This protection strategy is valuable in complex syntheses where the acidic proton of the carboxyl group needs to be masked. The esterification is typically carried out by reacting the carboxylate salt of the acid with this compound.
-
Protection of Phenols: Phenols can be protected as 4-nitrobenzyl ethers via the Williamson ether synthesis. The phenoxide, generated by treating the phenol (B47542) with a suitable base, acts as a nucleophile and displaces the bromide from this compound.[5]
The 4-nitrobenzyl protecting group is stable to a range of conditions but can be removed (deprotected) when desired. Common deprotection methods include reduction of the nitro group followed by cleavage, or photolysis.[6]
Alkylating Agent
This compound is an effective alkylating agent for a variety of nucleophiles:
-
N-Alkylation: It readily reacts with primary and secondary amines to form the corresponding N-(4-nitrobenzyl)amines.
-
O-Alkylation: Besides phenols, it can also alkylate alcohols to form 4-nitrobenzyl ethers.
-
S-Alkylation: Thiolates react with this compound to yield 4-nitrobenzyl thioethers.
Derivatizing Agent in Analytical Chemistry
In analytical chemistry, this compound is used as a derivatizing agent to enhance the detection of certain molecules, such as carboxylic acids, in techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. The introduction of the 4-nitrobenzyl chromophore allows for sensitive detection at specific wavelengths.
The following diagram illustrates the key reactivity pathways of this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its use in protecting group chemistry are provided below.
Synthesis of this compound from 4-Nitrotoluene (B166481)
This procedure describes the radical bromination of 4-nitrotoluene to yield this compound.
Materials:
-
4-Nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol or hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrotoluene (1 equivalent) in CCl₄.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS which is denser than CCl4 and the appearance of succinimide (B58015) which is less dense.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pale yellow crystals.
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Protection of a Carboxylic Acid as a 4-Nitrobenzyl Ester
This protocol details a general procedure for the esterification of a carboxylic acid using this compound.
Materials:
-
Carboxylic acid
-
This compound
-
A suitable base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or cesium carbonate (Cs₂CO₃))
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone)
-
Round-bottom flask
-
Magnetic stirrer
-
Work-up and purification reagents and equipment
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1-1.5 equivalents). If using a solid base like Cs₂CO₃, ensure vigorous stirring.
-
Stir the mixture at room temperature for 15-30 minutes to form the carboxylate salt.
-
Add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica (B1680970) gel or by recrystallization.
Protection of a Phenol as a 4-Nitrobenzyl Ether (Williamson Ether Synthesis)
This protocol describes the etherification of a phenol with this compound.
Materials:
-
Phenol
-
This compound
-
A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃))
-
A suitable solvent (e.g., acetone, DMF, or acetonitrile)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium (B224687) bromide (TBAB))
-
Round-bottom flask
-
Magnetic stirrer
-
Work-up and purification reagents and equipment
Procedure:
-
To a stirred solution of the phenol (1 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents). If using NaH, exercise caution as it is highly reactive and generates hydrogen gas.
-
If a phase-transfer catalyst is used, add it at this stage (typically 0.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base was used, filter the mixture.
-
Partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 4-nitrobenzyl ether.
Deprotection of 4-Nitrobenzyl Esters and Ethers
A common method for the cleavage of the 4-nitrobenzyl group involves the reduction of the nitro group to an amine, which facilitates the cleavage of the ester or ether linkage.
Materials:
-
4-Nitrobenzyl protected compound
-
Reducing agent (e.g., H₂ gas with a catalyst like Pd/C, or a transfer hydrogenation source like ammonium (B1175870) formate (B1220265) with Pd/C)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Filtration and work-up equipment
Procedure (Catalytic Hydrogenation):
-
Dissolve the 4-nitrobenzyl protected compound in a suitable solvent in a hydrogenation flask.
-
Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting p-aminobenzyl intermediate is often unstable and may cleave in situ or upon work-up.
-
Purify the deprotected carboxylic acid or phenol using appropriate extraction and/or crystallization techniques.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also a lachrymator (causes tearing). Inhalation may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, dark place away from incompatible materials such as strong bases, oxidizing agents, and moisture.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its unique reactivity, stemming from the electron-withdrawing nitro group, makes it an excellent choice for the protection of carboxylic acids and phenols, as well as a potent alkylating agent. Understanding its chemical properties, reactivity, and the detailed experimental protocols for its use is crucial for its effective and safe application in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a solid foundation for scientists and researchers to leverage the full potential of this important chemical intermediate.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cesium Carbonate Catalyzed Esterification of N-Benzyl- N-Boc-amides under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Nitrobenzyl bromide CAS number and molecular structure
This technical guide provides a comprehensive overview of 4-Nitrobenzyl bromide, a crucial reagent in organic synthesis, particularly within pharmaceutical and chemical research. This document details its chemical identity, molecular structure, physical and chemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
This compound, also known as α-bromo-4-nitrotoluene, is an organic compound that plays a significant role as an intermediate and a protecting group in the synthesis of complex molecules.[1][2]
CAS Number: 100-11-8[1][2][3][4][5][6][7]
Molecular Formula: C₇H₆BrNO₂[1][2][3][5][6][7]
IUPAC Name: 1-(bromomethyl)-4-nitrobenzene[3]
Synonyms: p-Nitrobenzyl bromide, 1-(Bromomethyl)-4-nitrobenzene, 4-(Bromomethyl)nitrobenzene, α-Bromo-p-nitrotoluene[3]
The molecular structure of this compound consists of a benzene (B151609) ring substituted with a nitro group and a bromomethyl group at the para positions (1 and 4 positions, respectively).[3][5] The electron-withdrawing nature of the nitro group enhances the reactivity of the benzylic bromide, making it an excellent substrate for nucleophilic substitution reactions.[1]
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 216.03 g/mol | [1][3][5][6] |
| Appearance | Pale yellow or off-white to tan crystalline solid/powder | [1][2][8] |
| Melting Point | 98 - 106 °C | [1][2][8] |
| Boiling Point | 289 °C (decomposes) | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol (B145695), acetone, ether, and benzene. | [1][5][7] |
| Stability | Stable under normal conditions, but may be moisture and light sensitive. | [5][7] |
Synthesis of this compound
A prevalent method for the synthesis of this compound is the radical bromination of 4-nitrotoluene (B166481).[1][9] This reaction is typically initiated by light or a radical initiator.
Caption: General workflow for the synthesis of this compound.
This protocol is adapted from established organic synthesis procedures.[9][10]
Materials:
-
4-Nitrotoluene
-
Bromine or N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Anhydrous sodium bicarbonate solution
-
Magnesium sulfate
-
Ethanol or ligroin for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirrer
-
Heating mantle or oil bath
-
UV lamp or a high-wattage tungsten lamp (for initiation)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 4-nitrotoluene in carbon tetrachloride.
-
Heat the mixture to reflux.
-
While irradiating the flask with a UV or tungsten lamp, add a solution of bromine in carbon tetrachloride dropwise to the refluxing mixture. The rate of addition should be controlled to maintain a steady reaction, indicated by the disappearance of the bromine color.[10]
-
Continue refluxing and irradiation for a period after the addition is complete to ensure the reaction goes to completion (typically 30 minutes to 2 hours).[10]
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic solution with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining HBr, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude this compound is then purified by recrystallization from a suitable solvent such as ethanol or ligroin to yield pale yellow crystals.[9][10]
Safety Precautions: this compound is a lachrymator and is corrosive.[3][4] The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[1][4]
Applications in Research and Drug Development
This compound is a versatile reagent with several important applications in the field of drug development and organic synthesis.
-
Protecting Group: It is widely used to introduce the 4-nitrobenzyl protecting group for functional groups such as carboxylic acids, phenols, and amines.[1] This protecting group is stable under a variety of reaction conditions and can be readily removed by reduction of the nitro group followed by cleavage.
-
Chemical Synthesis Intermediate: As a reactive benzylating agent, it serves as a key intermediate in the synthesis of a wide range of pharmaceutical compounds and bioactive molecules.[1][2] For instance, it is used in the preparation of di- and tri-substituted azoles and N6-Benzyladenosine-5'-uronamides, which are selective A3 adenosine (B11128) agonists.[5]
-
Derivatizing Agent: In analytical chemistry, it can be used as a derivatizing agent to improve the detection and analysis of certain compounds in chromatography.[2]
Safety and Handling
A summary of the safety information for this compound is provided in the table below.
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements | References |
| Skin Corrosion/Irritation, Category 1B | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor. | [4][7] |
| Serious Eye Damage/Irritation, Category 1 | GHS05 (Corrosion) | H318: Causes serious eye damage. | [4] | |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | [7] |
Handling and Storage: this compound should be handled in a well-ventilated area, and dust formation should be avoided.[8] It should be stored in a cool, dry, and dark place, away from incompatible materials such as strong bases, amines, and oxidizing agents.[5][7] The recommended storage temperature is typically below 15-25 °C.[4][7]
References
- 1. Protecting Group Chemistry: The Role of this compound [ketonepharma.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. This compound | 100-11-8 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 100-11-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
Synthesis of 4-Nitrobenzyl bromide from 4-nitrotoluene
An In-depth Technical Guide to the Synthesis of 4-Nitrobenzyl Bromide from 4-Nitrotoluene (B166481)
Introduction
This compound, also known as α-bromo-4-nitrotoluene, is a vital organic compound utilized extensively as an intermediate in the chemical and pharmaceutical industries.[1][2] Its primary application lies in its role as a protecting group for carboxylic acids, phenols, and other functional groups in complex organic syntheses.[3][4] The synthesis of this compound from 4-nitrotoluene is a fundamental transformation, typically achieved through a free-radical bromination of the benzylic methyl group. This guide provides a comprehensive overview of the prevalent synthetic methodologies, detailed experimental protocols, and critical safety considerations for this process, tailored for researchers, scientists, and professionals in drug development.
Reaction Overview
The conversion of 4-nitrotoluene to this compound involves the selective substitution of a hydrogen atom on the methyl group with a bromine atom. The general reaction is depicted below:
4-Nitrotoluene → this compound
This transformation is most commonly achieved via a free-radical chain reaction, where a bromine radical selectively abstracts a benzylic hydrogen, which is followed by reaction with a bromine source.
Synthetic Methodologies
Several methods have been established for the synthesis of this compound from 4-nitrotoluene, each with distinct advantages and limitations regarding yield, selectivity, and environmental impact.
-
Direct Bromination with Elemental Bromine: This classical approach involves the reaction of 4-nitrotoluene with liquid bromine, typically initiated by heat or light (such as from a tungsten lamp).[3] While effective, this method requires careful handling of highly corrosive and toxic elemental bromine.
-
Bromination with N-Bromosuccinimide (NBS): A widely used and more convenient alternative to liquid bromine is N-bromosuccinimide (NBS).[1][5] The reaction is initiated by a radical initiator (e.g., AIBN) or light. NBS provides a low, constant concentration of bromine, which enhances the selectivity for benzylic bromination over addition to the aromatic ring.[5] This method is often preferred for its milder reaction conditions and easier handling.[6]
-
Electrochemical Bromination: This method offers a regioselective approach to the α-bromination of 4-nitrotoluene.[7] Electrolysis is carried out in a two-compartment electrochemical cell, often using an aqueous solution of KBr as the supporting electrolyte.[7] This technique can achieve high conversion and selectivity under ambient conditions.[7]
-
In-situ Bromine Generation: Eco-friendly methods have been developed that generate bromine in situ. One such method uses a mixture of NaBr, NaBrO₃, and NaCl.[4][8] Another approach involves the reaction of HBr and sodium bromate (B103136) under solar irradiation to initiate the free-radical reaction.[9]
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 4-Nitrotoluene | C₇H₇NO₂ | 137.14 | 51-52 | 99-99-0 |
| This compound | C₇H₆BrNO₂ | 216.03 | 96-99 | 100-11-8[10] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 175-180 (dec.) | 128-08-5 |
| Bromine | Br₂ | 159.81 | -7.2 | 7726-95-6 |
Table 2: Comparison of Synthetic Methods
| Method | Brominating Agent | Initiator/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Direct Bromination | Elemental Bromine | Heat/Light | None | 145-150 | 53-59 | [3] |
| NBS Bromination | N-Bromosuccinimide (NBS) | Light | Acetonitrile (B52724) | 60 | ~90 (conversion) | [11] |
| NBS Bromination | N-Bromosuccinimide (NBS) | Radical Initiator | Carbon Tetrachloride | Reflux | Not specified | [6] |
| Electrochemical | KBr (80% aq.) | Electricity | Acetonitrile | Room Temp. | 82-99 | [7] |
| In-situ Generation | NaBr-NaBrO₃-NaCl | H₂SO₄ | Ethylene Dichloride | Not specified | 98.3 | [4][8] |
| Photochemical | Bromine and Bromic Acid | Visible Light (400-550 nm) | Water | 35-50 | Not specified | [9] |
Experimental Protocols
Method 1: Synthesis via Direct Bromination with Elemental Bromine
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
4-Nitrotoluene (300 g, 2.2 moles)
-
Bromine (368 g, 118 mL, 2.3 moles)
-
Ligroin (b.p. 90-100°C, ~4 L)
-
Decolorizing carbon (Norite, 15 g)
Equipment:
-
1-L three-necked round-bottomed flask
-
Liquid-sealed mechanical stirrer
-
Reflux condenser with a gas trap
-
Separatory funnel
-
Oil bath
-
5-L round-bottomed flask
-
Büchner funnel and filtering flask
Procedure:
-
Place 300 g of 4-nitrotoluene into the 1-L three-necked flask.
-
Equip the flask with a stirrer, reflux condenser, and a separatory funnel with its stem reaching near the bottom of the flask. Attach a gas trap to the condenser.
-
Heat the flask in an oil bath to 145–150°C.
-
Add 368 g of bromine dropwise over two hours while stirring.
-
After the addition is complete, continue heating and stirring for an additional ten minutes.
-
While the product mixture is still molten, pour it into a 5-L flask containing 4 L of hot ligroin.
-
Add 15 g of decolorizing carbon and heat the solution to boiling for ten minutes.
-
Filter the hot solution rapidly by suction.
-
Allow the filtrate to cool to 20°C, then cool further in an ice bath to induce crystallization.
-
Collect the pale yellow crystals using a Büchner funnel, press them to remove excess solvent, and wash with two 25-cc portions of cold ligroin.
-
The resulting this compound weighs 250–280 g (53–59% yield) and has a melting point of 97.5–99°C.[3]
Method 2: Synthesis via N-Bromosuccinimide (NBS)
This protocol is a general representation of the Wohl-Ziegler reaction.[5]
Materials:
-
4-Nitrotoluene
-
N-Bromosuccinimide (NBS), 1.05 equivalents
-
Radical initiator (e.g., AIBN, benzoyl peroxide, small amount) or a light source
-
Anhydrous carbon tetrachloride or acetonitrile as solvent
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Light source (if used as initiator) or heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask, dissolve 4-nitrotoluene in a suitable solvent like acetonitrile (0.5 M solution).[11]
-
Add 1.05 equivalents of N-bromosuccinimide.
-
Add a catalytic amount of a radical initiator like AIBN, or irradiate the mixture with a light source (e.g., a tungsten lamp or a black-light lamp).[5][11]
-
Heat the mixture to reflux (around 60°C for acetonitrile) and monitor the reaction progress using TLC or GC-MS.[11] The reaction is complete when the denser NBS has been consumed and replaced by the less dense succinimide (B58015), which floats on top of the solvent.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the succinimide by-product.
-
Filter off the succinimide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or ligroin, to yield pure this compound.[3][12]
Reaction Mechanism and Workflow Visualization
The synthesis of this compound from 4-nitrotoluene via free-radical bromination proceeds through a classic chain reaction mechanism involving initiation, propagation, and termination steps.
Caption: Free-radical chain mechanism for the bromination of 4-nitrotoluene.
Caption: A generalized workflow for the synthesis and purification of this compound.
Safety and Handling
The synthesis of this compound involves several hazardous chemicals and requires strict adherence to safety protocols.
-
4-Nitrotoluene: A combustible solid that is toxic if swallowed, inhaled, or absorbed through the skin.
-
Bromine: Highly corrosive and toxic. Causes severe burns upon contact. Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N-Bromosuccinimide (NBS): An irritant to the eyes, skin, and respiratory system.
-
This compound: The final product is a lachrymator (induces tearing) and a corrosive substance that can cause severe skin burns and eye damage.[10][13] It is also classified as a skin sensitizer.[13]
General Precautions:
-
All manipulations should be performed in a well-ventilated chemical fume hood.[14]
-
Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (tested according to EN 374).[10][15]
-
Avoid dust formation when handling solid reagents.[14]
-
In case of skin contact, immediately wash the affected area with plenty of water. For this compound exposure, bathing the affected parts in alcohol may provide relief.[3]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16]
-
Spills should be cleaned up mechanically, avoiding dust generation, and placed in appropriate containers for disposal.[10]
-
All chemical waste must be disposed of in accordance with local, regional, and national regulations.[15]
Conclusion
The synthesis of this compound from 4-nitrotoluene is a cornerstone reaction in organic synthesis, providing a valuable intermediate for various applications, especially in pharmaceutical development. While traditional methods using elemental bromine are effective, modern approaches utilizing NBS or electrochemical techniques offer improved safety, selectivity, and environmental profiles. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety guidelines are paramount for the successful and safe synthesis of this important compound.
References
- 1. Protecting Group Chemistry: The Role of this compound [ketonepharma.com]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]
- 10. carlroth.com [carlroth.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. prepchem.com [prepchem.com]
- 13. This compound | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Solubility Landscape of 4-Nitrobenzyl Bromide in Organic Solvents: A Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of 4-Nitrobenzyl Bromide in Common Organic Solvents.
This in-depth technical guide provides a detailed overview of the solubility of this compound, a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in various solvent systems.
Core Topic: this compound Solubility in Organic Solvents
This compound (C₇H₆BrNO₂) is a pale yellow crystalline solid widely employed as a protecting group for carboxylic acids, phenols, and other functional groups in multi-step organic syntheses.[1] Its reactivity and utility are intrinsically linked to its solubility in the reaction medium. Understanding its solubility profile is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of synthetic intermediates.
Qualitative Solubility Data
| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Source |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1][2] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1] |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | [1][2] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [3][4][5] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | [3][4][5] |
| Benzene | C₆H₆ | Nonpolar | Soluble | [2] |
| Acetic Acid | CH₃COOH | Polar Protic | Soluble | [2] |
| Petroleum Ether | Mixture | Nonpolar | Soluble | [6] |
| Water | H₂O | Polar Protic | Slightly Soluble (hydrolyzes) | [1][2] |
Note: "Soluble" indicates that the compound dissolves to a practically useful extent for synthetic reactions. The term is qualitative and does not imply infinite solubility.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data for their specific applications, the following experimental protocol outlines a standard method for determining the solubility of a solid organic compound like this compound in a given solvent.
Gravimetric Method for Solubility Determination
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Thermostatic chamber or incubator
-
Analytical balance (readable to ±0.1 mg)
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
Glass vials with screw caps
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 98-100°C is recommended). A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100
-
Visualizing Experimental and Conceptual Frameworks
To further aid in the understanding of solubility determination and the factors influencing it, the following diagrams are provided.
Caption: Experimental workflow for gravimetric solubility determination.
Caption: Key factors influencing the solubility of a solid compound.
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is recommended that researchers perform their own quantitative solubility determinations using the protocol outlined herein to ensure data accuracy for their specific experimental conditions.
References
The Dual Nature of Nucleophilic Substitution on 4-Nitrobenzyl Bromide: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Summary: The nucleophilic substitution on 4-nitrobenzyl bromide presents a fascinating case study in organic reaction mechanisms, occupying a mechanistic space that borders on the classical SN1 and SN2 pathways. The presence of the electron-withdrawing nitro group at the para position significantly influences the reactivity of the benzylic carbon, making it highly susceptible to nucleophilic attack. While the primary nature of the benzylic carbon and the prevalence of second-order kinetics in many reactions point towards a concerted SN2 mechanism, the potential for resonance stabilization of a transient benzylic carbocation-like character in the transition state introduces nuances that suggest a departure from a purely classical SN2 pathway. This guide delves into the mechanistic intricacies, supported by kinetic data and experimental protocols, to provide a comprehensive understanding for professionals in chemical research and development.
Introduction: The Mechanistic Dichotomy of Benzyl (B1604629) Halides
Benzyl halides are a class of organic compounds that exhibit a unique reactivity profile in nucleophilic substitution reactions. The benzylic carbon, being adjacent to an aromatic ring, can participate in resonance stabilization of a positive charge, a feature that typically favors an SN1 mechanism involving a carbocation intermediate. Conversely, the primary or secondary nature of the benzylic carbon and the accessibility for backside attack are conducive to a concerted SN2 mechanism. The actual pathway taken is a delicate balance of several factors, including the nature of the nucleophile, the solvent, the leaving group, and, crucially, the electronic effects of substituents on the aromatic ring.
This compound, with its strong electron-withdrawing nitro group, serves as a key substrate for dissecting these competing mechanistic influences. This guide will explore the evidence for the predominant mechanism and the factors that modulate its character.
The Prevailing Mechanism: Evidence for an SN2 Pathway
A substantial body of evidence suggests that the nucleophilic substitution on this compound predominantly proceeds via an SN2 or an SN2-like mechanism. This is primarily supported by kinetic studies which often reveal second-order rate laws, where the reaction rate is dependent on the concentration of both the this compound and the nucleophile. For instance, the reaction with various bases in a nitrobenzene-ethanol mixture has been reported to follow second-order kinetics.[1]
The general SN2 mechanism involves a backside attack of the nucleophile on the electrophilic benzylic carbon, leading to a pentacoordinate transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.
// Reactants reactants [label=<
Nu- +
Br | H-C-H | Ar-NO2
];
// Transition State ts [label=<
[Nuδ-...C...Brδ-]‡
HH / | Ar-NO2
, fontcolor="#202124", fillcolor="#F1F3F4", style="filled"];
// Products products [label=<
Nu | H-C-H | Ar-NO2
- Br-
];
// Arrows reactants -> ts [label="Backside Attack", color="#34A853"]; ts -> products [label="Leaving Group Departure", color="#EA4335"]; }
Figure 1: General SN2 mechanism for this compound.The electron-withdrawing nitro group plays a crucial role in promoting the SN2 pathway. It enhances the electrophilicity of the benzylic carbon by inductively withdrawing electron density, making it a more attractive target for nucleophiles. While the nitro group can stabilize a negative charge through resonance, its primary effect in this context is the inductive pull, which accelerates the backside attack characteristic of an SN2 reaction.
Quantitative Kinetic Data
| Solvent (v/v Ethanol-Water) | Temperature (°C) | Rate Constant, k (s⁻¹) | Reference |
| 80:20 | 25 | 1.35 x 10⁻⁵ | Fainberg & Winstein, 1957 |
| 70:30 | 25 | 2.89 x 10⁻⁵ | Fainberg & Winstein, 1957 |
| 60:40 | 25 | 6.04 x 10⁻⁵ | Fainberg & Winstein, 1957 |
| 50:50 | 25 | 1.25 x 10⁻⁴ | Fainberg & Winstein, 1957 |
| 40:60 | 25 | 2.65 x 10⁻⁴ | Fainberg & Winstein, 1957 |
Note: This data is for p-nitrobenzyl chloride. Rate constants for the bromide are expected to be higher due to the better leaving group ability of bromide.
Experimental Protocols
The determination of reaction kinetics for nucleophilic substitution reactions of this compound typically involves monitoring the disappearance of the reactant or the appearance of a product over time. Common techniques include conductometry, spectrophotometry, and chromatography.
General Protocol for Kinetic Measurement by Conductometry
This method is suitable for reactions where there is a change in the number or nature of ions in the solution.
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Prepare a stock solution of the nucleophile (e.g., sodium azide) of known concentration in the same solvent.
-
Ensure all glassware is scrupulously clean and dry.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel equipped with a conductivity probe.
-
Record the conductivity of the solution at regular time intervals.
-
-
Data Analysis:
-
The change in conductivity is proportional to the change in the concentration of ionic species.
-
For a second-order reaction, a plot of 1/(conductivity at time t - final conductivity) versus time should yield a straight line, the slope of which is related to the second-order rate constant.
-
Figure 2: Workflow for a typical kinetic experiment using conductometry.
The SN1 Contribution and Borderline Behavior
While the SN2 mechanism is dominant, the possibility of a contribution from an SN1-like pathway, or a mechanism that lies in the "borderline" region, cannot be entirely dismissed, particularly in highly ionizing, weakly nucleophilic solvents.
The resonance stabilization of the benzylic carbocation, although disfavored by the electron-withdrawing nitro group, can still play a role in the transition state. The transition state of the SN2 reaction of this compound is thought to have some degree of carbocationic character, meaning there is a partial positive charge on the benzylic carbon. This is often referred to as a "loose" SN2 transition state, where bond breaking is slightly ahead of bond making.
Figure 3: The mechanistic continuum for nucleophilic substitution.
The application of the Hammett equation, which relates reaction rates to the electronic properties of substituents, can provide insights into the charge development in the transition state. For the reaction of substituted benzyl derivatives, a negative rho (ρ) value is typically observed, indicating a buildup of positive charge at the benzylic position in the transition state. The magnitude of ρ can give an indication of the extent of this charge development.
Conclusion
The nucleophilic substitution on this compound is a mechanistically rich reaction that is best described as operating predominantly through an SN2 pathway, with the potential for a shift towards a more borderline character under specific conditions. The electron-withdrawing nitro group accelerates the reaction by enhancing the electrophilicity of the benzylic carbon, a key feature for a rapid SN2 reaction. For professionals in drug development and organic synthesis, a thorough understanding of these mechanistic nuances is critical for predicting reactivity, controlling reaction outcomes, and designing efficient synthetic routes. The interplay of substrate electronics, nucleophile strength, and solvent properties underscores the importance of a multi-faceted approach to studying and applying nucleophilic substitution reactions.
References
4-Nitrobenzyl Bromide as a Protecting Group for Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. The 4-nitrobenzyl (PNB) group is a valuable tool for the protection of hydroxyl functionalities due to its straightforward installation, stability under various conditions, and versatile deprotection methods. This guide provides an in-depth overview of the application of 4-nitrobenzyl bromide for the protection of alcohols.
Introduction to the 4-Nitrobenzyl (PNB) Protecting Group
The 4-nitrobenzyl group is introduced by reacting an alcohol with this compound.[1] This protecting group is particularly useful in multi-step syntheses where other protecting groups might be labile.[1] Its stability and the specific conditions required for its removal allow for orthogonal protection strategies in the synthesis of complex molecules.[2]
Protection of Alcohols
The protection of alcohols as their p-nitrobenzyl ethers is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with this compound.[3]
General Reaction Scheme:
R-OH + Base → R-O⁻
R-O⁻ + 4-NO₂-C₆H₄-CH₂Br → R-O-CH₂-C₆H₄-NO₂ + Br⁻
Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and silver oxide (Ag₂O). The choice of base and solvent depends on the substrate and the desired reaction conditions.
Table 1: Representative Conditions for the Protection of Alcohols with this compound
| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | NaH | DMF | 25 | 12 | >90 | General Protocol[3] |
| Secondary Alcohol | Ag₂O | Toluene | Reflux | 24 | 70-85 | Mild Conditions[3] |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | >95 | Standard Conditions |
Stability of the p-Nitrobenzyl Ether
The p-nitrobenzyl ether protecting group exhibits robust stability across a range of chemical conditions, making it a reliable choice in multi-step syntheses.
-
Acidic and Basic Conditions: Generally stable to both acidic and basic conditions, allowing for the manipulation of other functional groups without premature cleavage.[4]
-
Oxidizing and Reducing Agents: While stable to many common oxidizing agents, the nitro group is susceptible to reduction, which forms the basis of a key deprotection strategy. It is stable to reagents like pyridinium (B92312) chlorochromate (PCC) and Swern oxidation conditions.
Deprotection of p-Nitrobenzyl Ethers
The removal of the PNB group can be accomplished through several methods, offering flexibility in synthetic design.
1. Reductive Cleavage:
The most common method for deprotecting PNB ethers involves the reduction of the nitro group to an amine. The resulting p-aminobenzyl ether is unstable and readily cleaves to release the free alcohol.
-
Catalytic Hydrogenation: This is a widely used method where the PNB-protected alcohol is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[4] This method is often high-yielding and clean.
-
Dissolving Metal Reduction: Reagents like zinc in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) can also be used to reduce the nitro group.
-
Transfer Hydrogenation: Formic acid or other hydrogen donors can be used with a palladium catalyst for a milder deprotection.[4]
Table 2: Conditions for Reductive Deprotection of p-Nitrobenzyl Ethers
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂, Pd/C (10%) | Methanol (B129727)/Ethyl Acetate (B1210297) | 25 | 2-16 | >90 | Catalytic Hydrogenation[4] |
| Zn, NH₄Cl | Ethanol/Water | Reflux | 1-4 | 75-90 | Dissolving Metal Reduction |
| Formic Acid, Pd/C | Methanol | 25-40 | 1-3 | >85 | Transfer Hydrogenation[4] |
2. Oxidative Cleavage:
In some cases, oxidative methods can be employed for deprotection. A notable method involves treatment with aqueous sodium hydroxide (B78521) in methanol at elevated temperatures, which is thought to proceed via oxidation at the benzylic position.[2] This can be a useful one-step alternative to reductive methods.[2]
3. Photolytic Cleavage:
The related o-nitrobenzyl group is a well-known photolabile protecting group.[2][5] While less common for the para-isomer, photolytic cleavage can be a viable strategy under specific conditions.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired p-nitrobenzyl ether.
Protocol 2: General Procedure for the Deprotection by Catalytic Hydrogenation
-
Dissolve the p-nitrobenzyl ether (1.0 mmol) in a suitable solvent such as methanol or ethyl acetate (10 mL).
-
Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.
Protocol 3: Deprotection using Aqueous Sodium Hydroxide[2]
-
To a vial containing the p-nitrobenzyl ether (0.10 mmol), add methanol (1.0 mL) and 20% aqueous sodium hydroxide (1.0 mL).[2]
-
Stir the reaction mixture at 75 °C for 1.5 to 48 hours, monitoring by TLC.[2]
-
Cool the mixture to room temperature and extract with ethyl acetate (3 x 2 mL).[2]
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.[2]
-
Purify the residue by column chromatography to yield the deprotected alcohol.[2] By-products such as 4-nitrobenzaldehyde (B150856) or methyl 4-nitrobenzoate (B1230335) may also be isolated.[2]
Conclusion
The 4-nitrobenzyl group is a highly effective and versatile protecting group for alcohols. Its ease of introduction, stability to a wide range of reaction conditions, and multiple deprotection pathways make it an invaluable asset in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The choice of protection and deprotection conditions can be tailored to the specific needs of the synthetic route, providing a high degree of flexibility and control.
References
- 1. Protecting Group Chemistry: The Role of this compound [ketonepharma.com]
- 2. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Nitrobenzyl Group: A Comprehensive Guide to Its Use as a Protecting Group in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 4-nitrobenzyl (PNB) group is a versatile and widely utilized protecting group in organic synthesis, particularly valued for its stability under a range of conditions and its selective removal. This technical guide provides an in-depth overview of the 4-nitrobenzyl protecting group, including its application for various functional groups, detailed experimental protocols, and a summary of its cleavage conditions.
Introduction to 4-Nitrobenzyl Protecting Groups
The 4-nitrobenzyl group serves as a robust protecting group for a variety of functional groups, including alcohols, amines, carboxylic acids, and phosphates. Its stability to acidic and some basic conditions makes it an attractive choice in multi-step syntheses where other protecting groups might be labile. The primary method for the cleavage of the 4-nitrobenzyl group is through reduction of the nitro functionality to an amine, followed by further transformation, although photolytic and other chemical cleavage methods have also been explored, particularly for the isomeric ortho-nitrobenzyl group. The electron-withdrawing nature of the nitro group influences the reactivity of the benzylic position, making it susceptible to specific cleavage conditions.[1]
Protection of Functional Groups
The 4-nitrobenzyl group is typically introduced by nucleophilic substitution using a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide, in the presence of a base.
Protection of Alcohols
Alcohols are converted to their corresponding 4-nitrobenzyl ethers under basic conditions. The choice of base depends on the acidity of the alcohol.
Protection of Amines
Amines can be protected as 4-nitrobenzyl carbamates or N-alkylated with a 4-nitrobenzyl group. Carbamates are often prepared using 4-nitrobenzyl chloroformate.
Protection of Carboxylic Acids
Carboxylic acids are readily converted to 4-nitrobenzyl esters by reaction with this compound in the presence of a non-nucleophilic base.
Protection of Phosphates
Phosphate groups can be protected as 4-nitrobenzyl esters, which is particularly useful in oligonucleotide synthesis.
Cleavage of 4-Nitrobenzyl Protecting Groups
The most common method for the deprotection of 4-nitrobenzyl groups is the reduction of the nitro group to an amine, which is then typically followed by cleavage of the C-O or C-N bond.
Reductive Cleavage
A variety of reducing agents can be employed, with catalytic hydrogenation being a common and efficient method. Other reducing agents such as zinc in acetic acid or sodium dithionite (B78146) can also be effective.[1]
Photolytic Cleavage
While the ortho-nitrobenzyl group is well-known for its photolytic lability, the para-isomer is generally more stable to light. However, photolytic cleavage of 4-nitrobenzyl groups has been reported, often requiring specific substitution patterns on the aromatic ring or the use of high-energy UV light.[2][3] The mechanism for the photocleavage of the related ortho-nitrobenzyl group proceeds through an intramolecular hydrogen abstraction by the excited nitro group to form an aci-nitro intermediate, which then rearranges to release the protected functional group and 2-nitrosobenzaldehyde.[4]
Other Cleavage Methods
A mild and efficient method for the cleavage of ortho- and para-nitrobenzyl amides and ethers using 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at 75 °C has been reported.[5] This method is notable as it does not rely on photolysis or heavy metal catalysts.
Quantitative Data
The efficiency of protection and deprotection reactions involving the 4-nitrobenzyl group is dependent on the substrate, reagents, and reaction conditions. The following tables summarize representative quantitative data.
| Functional Group | Protection Reagent | Base/Catalyst | Solvent | Yield (%) | Reference |
| Alcohol (Benzyl alcohol) | 4-Nitrophenyl chloroformate | Triethylamine (B128534) | Methylene chloride | 94 | [6] |
| Amine (Benzylamine) | 4-Nitrophenyl chloroformate | Triethylamine | Methylene chloride | - | [6] |
| Carboxylic Acid (Alanine) | 2-Nitrobenzyl 4-nitrophenyl carbonate | NaOH | THF/H₂O | 75 | [7] |
| Amine (Diamines) | 2-Nitrobenzyl chloroformate | - | - | 72 | - |
| Alcohol (Hindered) | 4-Nitrobenzoic acid (Mitsunobu) | DEAD, PPh₃ | THF | - | [1] |
Table 1. Representative Yields for the Protection of Various Functional Groups with Nitrobenzyl Reagents.
| Protected Group | Cleavage Method | Reagent/Conditions | Solvent | Yield (%) | Reference |
| p-Nitrobenzyl amide | NaOH/MeOH | 20% aq. NaOH, 75 °C, 1.5 h | Methanol | 63 | [5] |
| o-Nitrobenzyl amide | NaOH/MeOH | 20% aq. NaOH, 75 °C, 5 h | Methanol | 69 | [5] |
| p-Nitrobenzyl ether | NaOH/MeOH | 20% aq. NaOH, 75 °C, 32 h | Methanol | 59 | [5] |
| p-Nitrobenzyl aniline | NaOH/MeOH | 20% aq. NaOH, 75 °C, 2 h | Methanol | 65 | [5] |
| p-Nitrobenzyl urea | NaOH/MeOH | 20% aq. NaOH, 75 °C, 10.5 h | Methanol | 94 | [5] |
| o-Nitrobenzyl ester | Photolysis (365 nm) | - | Aqueous Buffer | - | [2] |
| o-Nitrobenzyl carbamate | Photolysis | - | - | 50-90 | [7] |
| N-Z(2-NO₂) Amino Acid | Photolysis (Hg lamp) | - | EtOH, dioxane, or CHCl₃ | - | [7] |
Table 2. Deprotection Yields and Conditions for Nitrobenzyl Protected Compounds.
| Compound | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| o-Nitrobenzyl acetate | Acetate | 254 | 0.20 | [8] |
| 4,5-Dimethoxy-2-nitrobenzyl derivative | Sugar-O | 364 | 0.62 | [8] |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | - | 365 | 0.41 | [8] |
| o-Nitroveratryl ether | Diethylamine | 355 | 0.043 | [9] |
| o-Nitroveratryl ester | Acetic acid | 355 | 0.005 | [9] |
| o-Nitroveratryl phosphate | Diethyl phosphate | 355 | 0.063 | [9] |
Table 3. Quantum Yields for the Photolytic Cleavage of ortho-Nitrobenzyl and Related Derivatives.
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of functional groups using 4-nitrobenzyl derivatives. Researchers should optimize these procedures for their specific substrates.
Protection of an Alcohol as a 4-Nitrobenzyl Ether
Procedure:
-
To a solution of the alcohol (1.0 equiv) in a suitable solvent such as DMF or THF, add a base (1.1-1.5 equiv). For simple alcohols, a strong base like sodium hydride is effective. For more sensitive substrates, a milder base such as silver(I) oxide can be used.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protection of a Carboxylic Acid as a 4-Nitrobenzyl Ester
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in a polar aprotic solvent like DMF.
-
Add a non-nucleophilic base such as cesium carbonate or triethylamine (1.1-1.5 equiv) and stir for 15-30 minutes at room temperature.
-
Add this compound (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the 4-nitrobenzyl ester by recrystallization or column chromatography.
Reductive Deprotection of a 4-Nitrobenzyl Ether
Procedure:
-
Dissolve the 4-nitrobenzyl ether in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a palladium catalyst, typically 10% Pd on carbon (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Further purification can be performed if necessary.
Non-Photolytic Deprotection of a 4-Nitrobenzyl Amide
Procedure:
-
To a solution of the 4-nitrobenzyl-protected amide (1.0 equiv) in methanol, add a 20% aqueous solution of sodium hydroxide.[5]
-
Heat the reaction mixture to 75 °C and stir for the required time (typically 1.5-10 hours), monitoring the progress by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[5]
-
Purify the resulting product by column chromatography.[5]
Diagrams
General Workflow for Protection and Deprotection
Caption: General workflow for the use of the 4-nitrobenzyl protecting group in a multi-step synthesis.
Photocleavage Mechanism of an ortho-Nitrobenzyl Ester
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 9. researchgate.net [researchgate.net]
4-Nitrobenzyl bromide for derivatization of carboxylic acids
An In-depth Technical Guide to the Derivatization of Carboxylic Acids with 4-Nitrobenzyl Bromide
Introduction
The quantitative analysis of carboxylic acids is crucial in various scientific fields, including pharmaceutical research, metabolomics, and environmental analysis. Techniques like High-Performance Liquid Chromatography (HPLC) are powerful tools for separation, but many simple carboxylic acids lack a strong chromophore, making them difficult to detect using common UV-Vis detectors.[1] Chemical derivatization addresses this limitation by attaching a UV-active tag to the analyte.
This compound (4-NBB), also known as p-nitrobenzyl bromide, is a highly effective derivatizing agent for carboxylic acids. It reacts to form p-nitrobenzyl esters, which possess a strong chromophore due to the nitrobenzyl group. This allows for highly sensitive detection by HPLC with UV-Vis detectors, typically in the range of 254-280 nm. The resulting derivatives are stable and exhibit good chromatographic properties, making this a reliable method for the trace analysis of carboxylic acids.
Reaction Mechanism
The derivatization of a carboxylic acid with this compound is a nucleophilic substitution reaction, specifically an SN2 reaction. The process involves two key steps:
-
Deprotonation: The carboxylic acid is first converted to its conjugate base, the carboxylate anion, by a weak base. This deprotonation is essential as the carboxylate is a much stronger nucleophile than the protonated carboxylic acid.
-
Nucleophilic Attack: The nucleophilic carboxylate anion attacks the electrophilic benzylic carbon of this compound. This attack displaces the bromide ion, which is an excellent leaving group, resulting in the formation of the corresponding 4-nitrobenzyl ester.
The reaction is often facilitated by a catalyst to enhance the reaction rate and yield.
Experimental Considerations and Data
The efficiency of the derivatization reaction depends on several factors, including the choice of solvent, catalyst, reaction temperature, and time. Aprotic solvents such as acetonitrile (B52724) or acetone (B3395972) are commonly used. To facilitate the reaction with the carboxylate salt, which may have poor solubility in organic solvents, a phase-transfer catalyst or a crown ether is often employed.
| Parameter | Typical Condition/Reagent | Purpose |
| Reagent | This compound (4-NBB) | Provides the UV-active chromophore. |
| Solvent | Acetonitrile, Acetone | Aprotic solvent to dissolve reactants. |
| Base | Potassium Carbonate (K₂CO₃), Diisopropylethylamine | Deprotonates the carboxylic acid to form the nucleophilic carboxylate. |
| Catalyst | 18-Crown-6 (B118740), Tetrabutylammonium ion | Solubilizes the carboxylate salt in the organic solvent and enhances nucleophilicity. |
| Temperature | 60 - 80 °C | Increases the rate of reaction. |
| Time | 30 - 90 minutes | Duration required for the reaction to proceed to completion. |
| Detection λ | ~254 nm | Wavelength for maximum UV absorbance of the 4-nitrobenzyl ester. |
Detailed Experimental Protocol
This section provides a generalized protocol for the derivatization of a carboxylic acid sample with this compound for subsequent HPLC-UV analysis.
Materials:
-
Carboxylic acid standard or sample
-
This compound (4-NBB) solution (e.g., 10 mg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
18-Crown-6
-
Heating block or water bath
-
Vials (2 mL) with screw caps
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the carboxylic acid sample in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Pipette 100 µL of the sample solution into a 2 mL reaction vial.
-
-
Reagent Addition:
-
Add approximately 5 mg of anhydrous potassium carbonate to the vial.
-
Add a catalytic amount of 18-crown-6 (approx. 1 mg).
-
Add 200 µL of the this compound solution. This ensures a molar excess of the derivatizing agent.
-
-
Reaction:
-
Securely cap the vial.
-
Heat the mixture at 80 °C for 60 minutes using a heating block or water bath.
-
-
Sample Work-up:
-
After heating, allow the vial to cool to room temperature.
-
The reaction mixture may be centrifuged to pellet the insoluble potassium carbonate.
-
The supernatant containing the derivatized analyte can be diluted with the HPLC mobile phase if necessary.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10-20 µL) of the final solution into the HPLC system.
-
HPLC Analysis of 4-Nitrobenzyl Esters
The resulting 4-nitrobenzyl esters are significantly less polar than their parent carboxylic acids. Therefore, they are well-suited for separation using reversed-phase HPLC (e.g., with a C18 column).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium (B1175870) acetate) is typically used. The gradient starts with a higher aqueous content and ramps up the organic solvent percentage to elute the ester derivatives.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally effective.
-
Detection: A UV detector set at approximately 254 nm provides high sensitivity for the 4-nitrobenzyl chromophore.
The derivatization shifts the retention time of the analyte and provides a strong UV signal, enabling precise and accurate quantification even at low concentrations.
Conclusion
Derivatization of carboxylic acids with this compound is a robust and widely applicable method for enabling sensitive UV detection in HPLC. The straightforward SN2 reaction mechanism, coupled with well-established protocols, allows for the reliable conversion of non-chromophoric acids into strongly UV-absorbing 4-nitrobenzyl esters. This technique is invaluable for researchers in drug development and other scientific disciplines who require accurate quantification of carboxylic acids at low concentrations.
References
Spectroscopic Profile of 4-Nitrobenzyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-nitrobenzyl bromide (CAS No: 100-11-8), a crucial reagent in organic synthesis and medicinal chemistry. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for reaction monitoring, quality control, and structural elucidation.
Data Presentation
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.19 | Doublet (d) | 2H, Aromatic (ortho to NO₂) |
| 7.56 | Doublet (d) | 2H, Aromatic (meta to NO₂) |
| 4.52 | Singlet (s) | 2H, Benzylic (CH₂) |
Table 1: ¹H NMR data for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 147.8 | Aromatic (C-NO₂) |
| 145.1 | Aromatic (C-CH₂Br) |
| 129.8 | Aromatic (CH, meta to NO₂) |
| 124.1 | Aromatic (CH, ortho to NO₂) |
| 31.9 | Benzylic (CH₂) |
Table 2: ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1520 | Strong | Asymmetric NO₂ Stretch |
| ~1345 | Strong | Symmetric NO₂ Stretch |
| ~1210 | Medium | C-N Stretch |
| ~680 | Strong | C-Br Stretch |
Table 3: Characteristic IR absorption bands for this compound.
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 215/217 | - | [M]⁺ (Molecular Ion, Br isotopes) |
| 136 | 100 | [M-Br]⁺ (Base Peak) |
| 106 | - | [C₇H₆N]⁺ |
| 90 | 25.52 | [C₇H₆]⁺ |
| 89 | 22.73 | [C₇H₅]⁺ |
| 78 | 29.92 | [C₆H₆]⁺ |
Table 4: Key mass spectral data for this compound.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution should be clear and free of particulate matter.
-
Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.[1]
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragments.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Safe Handling of 4-Nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-nitrobenzyl bromide (CAS No. 100-11-8), a versatile reagent frequently utilized in organic synthesis, particularly in pharmaceutical and chemical research. Due to its hazardous properties, a thorough understanding of safe handling practices is crucial to minimize risks in the laboratory.
Chemical and Physical Properties
This compound is a pale yellow crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 100-11-8 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1][2] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | Pale yellow to beige crystalline solid/powder | [1][3][4] |
| Melting Point | 98 - 100 °C / 208.4 - 212 °F | [3] |
| Boiling Point | Decomposes | [1] |
| Flash Point | > 100 °C / > 212 °F | [3][4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), acetone, and ether. | [1][4] |
| Stability | Stable under normal conditions.[3] | [3] |
| Odor | Odorless | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. It is a potent lachrymator, meaning it causes irritation to the eyes and mucous membranes, leading to tearing.[3][5] It is also corrosive and can cause severe skin burns and eye damage.[3][5][6]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | [5][6] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. | [5] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | [7] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. | [7] |
| Corrosive to metals | Category 1 | H290: May be corrosive to metals. | [7] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary. | [3][5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Inspect gloves prior to use and use proper glove removal technique. | [3][5][6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator may be required for spills or emergencies. | [3][5] |
Safe Handling and Storage
Handling:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[4][8]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[4][8]
-
Keep container tightly closed.[6]
-
Store in a corrosive resistant container.[7]
-
Incompatible materials include bases, strong oxidizing agents, alcohols, amines, and metals.[3][5]
First Aid Measures
In case of exposure, immediate medical attention is required.[3][5]
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | Reference(s) |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. | [3][5][6] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Immediate medical attention is required. | [3][5][6] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Immediate medical attention is required. | [3][5][6] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water. | [3][5][6] |
Accidental Release Measures and Disposal
Spill Cleanup:
-
Evacuate personnel to a safe area.[6]
-
Ensure adequate ventilation.[6]
-
Wear appropriate PPE as outlined in Section 3.[6]
-
For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[3][5]
Waste Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[3][5]
-
Waste materials should be disposed of in accordance with local, regional, and national regulations.[5]
-
One disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Experimental Protocols
The following are model experimental protocols for key safety and handling procedures. These are illustrative and must be adapted to specific laboratory conditions and performed after a thorough risk assessment.
Protocol for Demonstrating Incompatibility with a Base (Hydrolysis)
Objective: To safely observe the reaction of this compound with a common base (sodium hydroxide) to understand its reactivity and the importance of avoiding contact with incompatible materials.
Materials:
-
This compound
-
1 M Sodium hydroxide (B78521) solution
-
Ethanol
-
Stir plate and stir bar
-
Round-bottom flask with reflux condenser
-
Thermometer
-
pH paper or pH meter
Procedure:
-
In a chemical fume hood, dissolve a small, accurately weighed amount of this compound (e.g., 100 mg) in a minimal amount of ethanol in a round-bottom flask equipped with a stir bar.
-
Slowly add a stoichiometric equivalent of 1 M sodium hydroxide solution dropwise while stirring at room temperature.
-
Monitor the reaction temperature for any exotherm.
-
Periodically take a small aliquot of the aqueous layer and check the pH to monitor the consumption of the base.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the hydrolysis product (4-nitrobenzyl alcohol).
-
Upon completion, the reaction mixture can be neutralized with a dilute acid (e.g., 1 M HCl).
Protocol for Quenching Excess this compound
Objective: To provide a safe and effective method for neutralizing unreacted this compound in a reaction mixture.
Materials:
-
Reaction mixture containing excess this compound
-
10% aqueous sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution
-
Stir plate and stir bar
-
Addition funnel
-
Ice bath
Procedure:
-
Cool the reaction vessel to 0-5 °C using an ice bath.
-
With vigorous stirring, slowly add a 10% aqueous solution of sodium sulfite or sodium thiosulfate dropwise via an addition funnel.
-
Monitor the temperature of the reaction mixture to control any exotherm.
-
Continue the addition until the characteristic pale yellow color of the this compound fades, indicating its consumption.
-
Allow the mixture to stir for an additional 30 minutes at room temperature to ensure the reaction is complete.
-
Proceed with the standard aqueous workup for the desired product.
Protocol for Surface Decontamination and Verification
Objective: To detail a procedure for cleaning a laboratory surface contaminated with this compound and verifying the effectiveness of the decontamination.
Materials:
-
Decontaminating solution: 10% aqueous sodium sulfite or a suitable commercial decontaminating agent.
-
Wipe sampling kit (e.g., sterile gauze pads, wetting agent like isopropanol)
-
10 cm x 10 cm template
-
Vials for sample collection
-
Appropriate PPE
Procedure:
-
Decontamination:
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent aerosolization.
-
Saturate the absorbent material with the decontaminating solution and allow a contact time of at least 30 minutes.
-
Carefully collect the soaked absorbent material and place it in a labeled hazardous waste container.
-
Wipe the affected area with fresh decontaminating solution, starting from the outside and working inwards.
-
Wipe the area with a clean, water-dampened cloth to remove any residual decontaminating agent.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Verification (Wipe Sampling):
-
Place a 10 cm x 10 cm template over the decontaminated area.
-
Moisten a sterile gauze pad with a suitable solvent (e.g., isopropanol).
-
Wipe the entire area within the template first in one direction (e.g., horizontally) and then in the perpendicular direction (vertically), folding the wipe between directions.
-
Place the wipe sample in a labeled vial for analysis.
-
Analyze the wipe sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to confirm the absence of this compound.
-
Visualizations of Safety Workflows
The following diagrams illustrate key decision-making processes for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. osha.gov [osha.gov]
- 3. carlroth.com [carlroth.com]
- 4. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Methods - Occupational Hygiene Research [ademp.med.ubc.ca]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 4-Nitrobenzyl bromide (p-nitrobenzyl bromide). Understanding these properties is critical for safe handling, storage, and application in research and development, particularly within the pharmaceutical and chemical synthesis sectors. This document collates available data on its thermal behavior, outlines detailed experimental protocols for its analysis, and illustrates key processes through diagrams.
Core Concepts: Thermal Stability and Decomposition
This compound is a versatile reagent used in a variety of chemical syntheses. However, the presence of the nitro group in conjunction with the benzylic bromide imparts a degree of thermal instability. When subjected to elevated temperatures, the molecule can undergo exothermic decomposition, which may be violent and produce significant volumes of gas.[1] A thorough understanding of the onset temperature of decomposition and the energy released is therefore essential to mitigate potential thermal hazards.
Quantitative Thermal Analysis Data
The thermal stability of this compound has been investigated using various analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The key quantitative data from these analyses are summarized below.
| Parameter | Value | Technique | Reference |
| Purity | 99 mol % | - | [1] |
| Melting Point | 98 - 100 °C | Not specified | [1] |
| Onset of Decomposition (DSC) | ~160 °C | Differential Scanning Calorimetry | [1] |
| Onset of Decomposition (ARC) | Not specified for para isomer, but ortho isomer is ~130 °C | Adiabatic Calorimetry (ARC) | [1] |
| Flash Point | > 100 °C | Not specified |
Note: The study by Cardillo and Girelli indicates that the para isomer of nitrobenzyl bromide is more stable than the ortho and meta isomers.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying thermal stability data. The following sections outline the protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) applicable to this compound.
Differential Scanning Calorimetry (DSC) Protocol
DSC is employed to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is ideal for determining melting points and the onset temperature of decomposition, as well as the associated enthalpy changes.
Objective: To determine the melting point and the onset temperature of exothermic decomposition of this compound.
Apparatus:
-
Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 1, TA Instruments Q2000)
-
Aluminum or gold-plated sample pans with lids
-
Crimper for sealing pans
-
Analytical balance (microgram sensitivity)
-
Inert gas supply (e.g., high-purity nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a sample pan.
-
Hermetically seal the pan using a crimper. This is crucial to contain any gases evolved during decomposition.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate of 10 °C/min from the starting temperature to a final temperature well above the expected decomposition onset (e.g., 300 °C).[1]
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic melting peak.
-
The onset of decomposition is identified as the temperature at which the DSC curve shows a significant exothermic deviation from the baseline.
-
The heat of decomposition (ΔHd) can be calculated by integrating the area under the exothermic peak.
-
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the temperature at which significant mass loss, indicative of decomposition, begins.
Objective: To determine the decomposition temperature range of this compound by monitoring its mass loss upon heating.
Apparatus:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA851e, TA Instruments Q500)
-
Alumina or platinum crucibles
-
Analytical balance
-
Inert gas supply (e.g., high-purity nitrogen)
Procedure:
-
Sample Preparation:
-
Place 5-10 mg of this compound into a TGA crucible.
-
-
Instrument Setup:
-
Place the crucible onto the TGA balance mechanism.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of approximately 30 °C.
-
Heat the sample at a linear heating rate of 10 °C/min to a final temperature of approximately 400 °C.[1]
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.
-
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound like this compound using DSC and TGA.
Postulated Thermal Decomposition Pathway
The thermal decomposition of nitroaromatic compounds can be complex. For this compound, the decomposition is likely initiated by the cleavage of the C-Br bond, which is the weakest bond in the molecule. The resulting 4-nitrobenzyl radical can then undergo a series of further reactions.
References
Discovery and historical use of 4-Nitrobenzyl bromide in chemistry
An In-depth Technical Guide to 4-Nitrobenzyl Bromide: Discovery and Historical Use in Chemistry
Abstract
This compound (CAS No. 100-11-8), also known as α-bromo-4-nitrotoluene, is a pivotal reagent in organic chemistry.[1] Its unique chemical structure, featuring a benzyl (B1604629) bromide moiety activated by a para-nitro group, imparts significant reactivity, making it highly valuable for a range of synthetic transformations.[2] This technical guide provides a comprehensive overview of its physicochemical properties, historical synthesis protocols, and its foundational roles as a protecting group and derivatization agent. Detailed experimental methodologies and workflow visualizations are provided to support researchers, scientists, and drug development professionals in its effective application.
Physicochemical Properties
This compound is a pale yellow crystalline solid at room temperature.[2][3] The electron-withdrawing nature of the nitro group significantly influences its reactivity, enhancing the electrophilicity of the benzylic carbon and making it highly susceptible to nucleophilic substitution.[4] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNO₂ | [2][3][5] |
| Molecular Weight | 216.03 g/mol | [1][2][5] |
| Appearance | Pale yellow or off-white crystalline solid/powder | [2][3][5] |
| Melting Point | 96-100 °C | [3][6] |
| Solubility | Soluble in organic solvents (ethanol, acetone, ether, benzene); slightly soluble in cold water and hydrolyzes in water. | [2][3] |
| CAS Number | 100-11-8 | [2] |
Discovery and Historical Use
While the precise moment of its initial synthesis is not prominently documented, this compound gained significance in the early 20th century. Its utility was quickly recognized, and it has been historically employed for two primary purposes:
-
Derivatization for Identification : A major early application was as a reagent for the identification of carboxylic acids and phenols.[2][7] By converting these molecules into their corresponding p-nitrobenzyl esters and ethers, which are typically stable, crystalline solids with sharp melting points, chemists could more easily identify unknown substances.
-
Protecting Group Chemistry : It serves as a crucial protecting group, particularly for carboxylic acids, in multi-step organic synthesis.[4][8] The resulting 4-nitrobenzyl ester is stable under a variety of reaction conditions but can be cleaved under specific, mild reductive conditions, ensuring the integrity of other sensitive functional groups in the molecule.[4]
Its preparation has been documented in established resources like Organic Syntheses, highlighting its long-standing importance in the field.[7]
Synthesis of this compound
The most common and historically significant method for synthesizing this compound is through the free-radical bromination of 4-nitrotoluene (B166481).[4][6] This reaction is typically initiated by light.
General Synthesis Workflow
The overall process involves the reaction of 4-nitrotoluene with elemental bromine, followed by a purification sequence to isolate the final product.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[6][7]
Materials:
-
4-Nitrotoluene (0.2 mole)
-
Dry Carbon Tetrachloride (CCl₄)
-
Elemental Bromine (Br₂) (0.205 mole), dried with H₂SO₄
-
Ice-water
-
Ice-cold aqueous Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve 0.2 mole of 4-nitrotoluene in a five-fold volume of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel.[6]
-
Heating and Irradiation: Heat the flask to boiling. Irradiate the mixture with a 500-watt photolamp.[6]
-
Bromine Addition: Add 0.205 mole of elemental bromine dropwise. The rate of addition should be controlled so that the CCl₄ dripping from the condenser remains nearly colorless. The reaction typically takes 30 minutes to 2 hours.[6]
-
Work-up: Once the reaction is complete, stop the irradiation and cool the solution.[6]
-
Washing: Rapidly wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate, and again with ice-water.[6]
-
Drying and Concentration: Dry the organic layer with magnesium sulfate. Evaporate the carbon tetrachloride under vacuum.[6]
-
Purification: Purify the resulting crude residue by crystallization from ethanol. This yields pure this compound with a melting point of 96-99 °C and a typical yield of around 80%.[6]
Core Applications in Chemistry
The reactivity of the benzylic bromide, enhanced by the para-nitro group, makes this compound an excellent reagent for nucleophilic substitution reactions.[2][4]
Use as a Protecting Group for Carboxylic Acids
Protecting carboxylic acids as 4-nitrobenzyl (PNB) esters is a common strategy in multi-step synthesis. The ester is stable to many reagents but can be selectively removed.
Caption: Logical pathway for the protection and deprotection of a carboxylic acid.
General Protocol for Protection:
-
Dissolve the carboxylic acid in a suitable solvent (e.g., acetone).
-
Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the acid.
-
Add a stoichiometric amount of this compound.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and evaporate the solvent.
-
Purify the resulting 4-nitrobenzyl ester by crystallization or chromatography.
Use as a Derivatization Reagent
Historically, this compound was used to convert liquid or low-melting carboxylic acids and phenols into solid derivatives with sharp, well-defined melting points for identification purposes.
Caption: Workflow for using this compound in analytical derivatization.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is classified as an irritant, corrosive, and a lachrymator (a substance that irritates the eyes and causes tears).[3][5] It can cause skin and eye irritation or burns.[2][5] Inhalation may lead to respiratory irritation.[2][5]
-
Handling: Always handle in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[3]
-
Storage: Store in a cool, dry place away from incompatible materials such as bases, amines, and strong oxidizing agents.[3] The compound may be moisture-sensitive.[3]
Conclusion
This compound is a versatile and powerful reagent that has been a cornerstone of organic synthesis for over a century. Its significance stems from its predictable reactivity and the stability of its derivatives, which has led to its widespread use as both a protecting group in complex molecular synthesis and as a derivatization agent for chemical analysis.[2] A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for researchers aiming to leverage this compound for advances in pharmaceuticals, materials science, and chemical research.[2]
References
- 1. scbt.com [scbt.com]
- 2. ketonepharma.com [ketonepharma.com]
- 3. chembk.com [chembk.com]
- 4. This compound | Reagent for Synthesis [benchchem.com]
- 5. This compound | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. learninglink.oup.com [learninglink.oup.com]
The Strategic Role of 4-Nitrobenzyl Bromide in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate intermediates and protecting groups is paramount to achieving high yields, purity, and overall efficiency. Among the versatile reagents available to the modern medicinal chemist, 4-Nitrobenzyl bromide (PNB-Br) has carved a significant niche as a key intermediate, primarily for the protection of carboxylic acid and hydroxyl functionalities. Its unique electronic properties and reliable reactivity make it an invaluable tool in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), most notably in the production of β-lactam antibiotics like penicillins and cephalosporins.
This technical guide provides an in-depth exploration of the role of this compound in pharmaceutical synthesis, with a focus on its application in the manufacturing of β-lactam antibiotics. We will delve into detailed experimental protocols for both the introduction and cleavage of the p-nitrobenzyl protecting group, present quantitative data in a clear and comparative format, and visualize the synthetic workflows for enhanced understanding.
Chemical and Physical Properties of this compound
This compound is a pale yellow crystalline solid with a molecular formula of C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol .[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 100-11-8 |
| Melting Point | 96-99 °C[2] |
| Solubility | Soluble in organic solvents like dichloromethane (B109758), DMF |
| Stability | Stable under standard conditions, but sensitive to moisture |
The presence of the electron-withdrawing nitro group at the para position of the benzene (B151609) ring significantly influences the reactivity of the benzylic bromide. This electron-withdrawing effect makes the benzylic carbon more electrophilic and thus highly susceptible to nucleophilic attack, facilitating its use as an efficient protecting group.
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the radical bromination of 4-nitrotoluene (B166481). A common laboratory-scale procedure involves the use of N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide.
A representative experimental protocol for the synthesis of this compound is detailed below.
Experimental Protocol: Synthesis of this compound from 4-Nitrotoluene
Materials:
-
4-Nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrotoluene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude this compound from ethanol to yield a pale yellow crystalline solid.
| Reactant/Product | Molar Ratio | Typical Yield | Reference |
| 4-Nitrotoluene | 1 | - | [3] |
| N-Bromosuccinimide | 1.1 | - | |
| Benzoyl Peroxide | catalytic | - | |
| This compound | - | 60-70% | [3] |
Application of this compound in the Synthesis of β-Lactam Antibiotics
The primary application of this compound in pharmaceutical synthesis is the protection of the carboxylic acid functionality of β-lactam antibiotics, such as penicillin G and cephalosporins. The resulting p-nitrobenzyl (PNB) ester is stable to a variety of reaction conditions, allowing for further chemical modifications on other parts of the molecule. The protecting group can then be selectively removed under mild conditions to yield the final active antibiotic.
The workflow for the use of this compound as a protecting group in β-lactam antibiotic synthesis can be visualized as follows:
Workflow for the use of this compound in β-lactam synthesis.
Protection of Penicillin G as a p-Nitrobenzyl Ester
The carboxylic acid moiety of penicillin G can be esterified with this compound to form the corresponding p-nitrobenzyl ester. This protected intermediate can then be oxidized to the sulfoxide (B87167), which is a key precursor for the synthesis of various semi-synthetic penicillins and cephalosporins.
Materials:
-
Penicillin G potassium salt
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Peroxyacetic acid
-
Hydrogen peroxide
Procedure:
-
Disperse Penicillin G potassium salt in dichloromethane in a reaction vessel.
-
Prepare a solution of this compound in dichloromethane.
-
Add the this compound solution dropwise to the Penicillin G suspension while stirring at room temperature.
-
Monitor the esterification reaction by TLC until the starting material is consumed.
-
Upon completion of the esterification, add peroxyacetic acid to the reaction mixture, followed by the dropwise addition of hydrogen peroxide to effect the oxidation to the sulfoxide.
-
After the oxidation is complete, recover the solvent under vacuum.
-
The crude product can be further purified by crystallization.
| Reactant/Product | Molar Ratio | Solvent | Typical Yield | Reference |
| Penicillin G Potassium Salt | 1 | Dichloromethane | - | [4] |
| This compound | ~1.1 | Dichloromethane | - | [4] |
| p-Nitrobenzyl Penicillin G Sulfoxide Ester | - | - | High | [4] |
Deprotection of the p-Nitrobenzyl Ester from Cephalosporins
The final step in the synthesis of many cephalosporin (B10832234) antibiotics is the removal of the p-nitrobenzyl protecting group to liberate the free carboxylic acid. Several methods are available for this deprotection, with the choice depending on the sensitivity of the specific cephalosporin molecule.
The general deprotection process can be illustrated as follows:
Deprotection of p-Nitrobenzyl Ester from Cephalosporins.
This method provides a cost-effective and efficient way to cleave the p-nitrobenzyl ester.
Materials:
-
p-Nitrobenzyl ester of cephalosporin
-
Iron powder
-
Concentrated Hydrochloric acid
-
Water
-
Potassium bicarbonate solution
Procedure:
-
To a mixture of methanol and water, add the p-nitrobenzyl ester of the cephalosporin.
-
Charge the mixture with iron powder at 30°C.
-
Add a solution of concentrated hydrochloric acid in a methanol/water mixture dropwise over 15 minutes.
-
Stir the reaction mixture for 1 hour.
-
After the reaction is complete, adjust the pH to 8.0 with a potassium bicarbonate solution.
-
Add activated carbon and stir for 10 minutes, then filter the mixture.
-
To the filtrate, add aqueous HCl to adjust the pH to 4.0 to precipitate the product.
-
Filter the solid product and dry to obtain the cephalosporin free acid.
| Reactant/Product | Molar Ratio (to ester) | Temperature | Reaction Time | Typical Yield | Reference |
| Iron powder | 7-12 | 30-50°C | 1 hour | 68% | [5] |
| Hydrochloric acid | 2-5 | 30-50°C | 1 hour | 68% | [5] |
Catalytic hydrogenation is a clean and effective method for removing the p-nitrobenzyl group, which is reduced to the p-aminobenzyl group and subsequently cleaved.
Materials:
-
p-Nitrobenzyl ester of cephalosporin
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Solvent (e.g., ethanol, tetrahydrofuran)
Procedure:
-
Dissolve the p-nitrobenzyl ester of the cephalosporin in a suitable solvent in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the deprotected cephalosporin.
Mechanism of Action of β-Lactam Antibiotics
While this compound is a synthetic intermediate, the final products, β-lactam antibiotics, exert their therapeutic effect by inhibiting bacterial cell wall synthesis. The strained β-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows the antibiotic to bind to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan chains. The acylation of a serine residue in the active site of the PBP by the β-lactam ring leads to the irreversible inactivation of the enzyme, thereby preventing the formation of a stable cell wall and ultimately causing bacterial cell lysis.
Conclusion
This compound serves as a crucial intermediate in pharmaceutical synthesis, particularly as a protecting group for carboxylic acids in the production of β-lactam antibiotics. Its reliable reactivity and the stability of the resulting p-nitrobenzyl ester allow for complex synthetic transformations on the antibiotic scaffold. The development of efficient and selective methods for both the introduction and removal of the p-nitrobenzyl group has been instrumental in the large-scale manufacturing of these life-saving drugs. This guide has provided a comprehensive overview of the key applications, detailed experimental protocols, and quantitative data associated with the use of this compound, offering valuable insights for researchers and professionals in the field of drug development.
References
- 1. Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102432627A - Method for producing p-nitrobenzyl penicillin G sulfoxide ester - Google Patents [patents.google.com]
- 3. EP0745603A1 - Process for p-nitrobenzyl ester cleavage in cephalosporin - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
The Cornerstone of Complex Synthesis: A Technical Guide to 4-Nitrobenzyl Bromide
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of complex organic molecules. Among these, 4-Nitrobenzyl bromide (PNB-Br) has emerged as a versatile and reliable reagent for the protection of various functional groups. This technical guide provides an in-depth overview of the core principles governing the use of this compound in organic chemistry, complete with experimental protocols, quantitative data, and mechanistic insights.
Core Properties and Reactivity
This compound is a pale yellow crystalline solid with a molecular weight of 216.03 g/mol and a melting point range of 96-99 °C.[1] Its utility in organic synthesis stems from the unique reactivity imparted by its chemical structure. The presence of a bromine atom on the benzylic carbon makes it an excellent electrophile for nucleophilic substitution reactions. Furthermore, the electron-withdrawing nitro group at the para position enhances the reactivity of the benzylic position, making it more susceptible to nucleophilic attack compared to unsubstituted benzyl (B1604629) bromide.[2] This enhanced reactivity allows for the efficient protection of a variety of functional groups, including alcohols, phenols, and carboxylic acids, under relatively mild conditions.
The primary reaction mechanism for the protection of functional groups with this compound is a bimolecular nucleophilic substitution (SN2) reaction. This is a single-step process where the nucleophile (e.g., an alkoxide, phenoxide, or carboxylate) attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group. The reaction proceeds with an inversion of configuration if the carbon were chiral, although in this case, it is not.
Applications in Organic Synthesis and Drug Development
The paramount application of this compound is as a protecting group reagent.[2] The resulting 4-nitrobenzyl ethers and esters are stable under a wide range of reaction conditions, yet the protecting group can be readily cleaved under specific, mild conditions. This orthogonality is crucial in multi-step syntheses of complex molecules, such as pharmaceuticals and natural products.
A significant application of this compound is in the synthesis of β-lactam antibiotics, particularly cephalosporins.[3][4] The carboxylic acid moiety of the cephalosporin (B10832234) core is often protected as a p-nitrobenzyl ester to allow for modifications at other positions of the molecule. This protecting group is stable during various synthetic transformations and can be selectively removed at a later stage to yield the final active pharmaceutical ingredient.[3][5] The p-nitrobenzyl ester of 7-amino-3-chloro-3-cephem-4-carboxylic acid is a key intermediate in the synthesis of numerous cephalosporin antibiotics.[3]
Experimental Protocols
Protection of Functional Groups
The protection of alcohols, phenols, and carboxylic acids with this compound typically involves the deprotonation of the functional group with a suitable base to generate the corresponding nucleophile, which then reacts with PNB-Br.
General Workflow for Protection:
Caption: General experimental workflow for the protection of functional groups using this compound.
Protection of Phenols:
A solution of the phenol (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (2.0 eq.) in a suitable solvent like N,N-dimethylformamide (DMF) is stirred at room temperature for 16 hours. The reaction mixture is then poured into water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to afford the protected phenol.[4]
| Substrate | Base | Solvent | Time (h) | Temperature | Yield (%) |
| 3,5-dimethylphenol | K₂CO₃ | DMF | 16 | Room Temp. | 91 |
Protection of Carboxylic Acids:
The carboxylic acid (1.0 eq.) is dissolved in a suitable solvent, and a base such as triethylamine (B128534) or cesium carbonate is added to form the carboxylate salt. This compound (1.0-1.2 eq.) is then added, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC). The work-up typically involves filtration to remove salts, followed by extraction and purification of the resulting ester.
| Substrate | Base | Solvent | Time | Temperature | Yield (%) |
| Acetic Acid | Fused Sodium Acetate | Glacial Acetic Acid | 8-10 h | 160-170 °C | 78-82 |
Note: This protocol uses p-nitrobenzyl chloride, but a similar procedure is applicable for the bromide.[6]
Deprotection of 4-Nitrobenzyl Ethers and Esters
The removal of the 4-nitrobenzyl protecting group is a key step in the synthetic sequence. Several methods are available, with the choice depending on the other functional groups present in the molecule.
General Workflow for Deprotection:
References
- 1. athabascau.ca [athabascau.ca]
- 2. ketonepharma.com [ketonepharma.com]
- 3. p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate | 53994-83-5 | Benchchem [benchchem.com]
- 4. US5043439A - Process for production of cephalosporins - Google Patents [patents.google.com]
- 5. US4379739A - Electrolytic reduction of cephalosporin p-nitrobenzyl esters - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Protocol for the 4-Nitrobenzylation of Phenols using Potassium Carbonate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The 4-nitrobenzyl group is a common protecting group for phenols due to its stability under various conditions and its susceptibility to cleavage under specific reducing conditions. This protocol details a robust and widely applicable method for the 4-nitrobenzylation of phenols using the readily available and mild base, potassium carbonate.
The reaction proceeds via a nucleophilic substitution mechanism where the phenol (B47542) is first deprotonated by potassium carbonate to form the more nucleophilic phenoxide ion. This is followed by the displacement of a halide from 4-nitrobenzyl halide. The reactivity of substituted phenols in this reaction is influenced by the electronic nature of the substituents, with electron-withdrawing groups generally increasing the acidity of the phenol and facilitating deprotonation.[1]
Data Presentation
| Phenol Derivative | Alkylating Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference/Notes |
| Phenol | Benzyl (B1604629) bromide | DMF | RT | - | 90-96 | Cesium carbonate was used as a catalyst with KOH as the primary base.[2] |
| 2-Naphthol | Benzyl bromide | DMF | RT | - | 90-96 | Cesium carbonate was used as a catalyst with KOH as the primary base.[2] |
| 3,5-Di(tert-butyl)phenol | Benzyl bromide | DMF | RT | - | 90-96 | Cesium carbonate was used as a catalyst with KOH as the primary base.[2] |
| 4-Hydroxyacetophenone | 4,4'-Oxybis((bromomethyl)benzene) | Acetone (B3395972) | Reflux | 24 | High | A bis-alkylation reaction.[3] |
| Methyl 4-hydroxybenzoate | 4,4'-Oxybis((bromomethyl)benzene) | DMF | 80 °C | 12 | Good | A bis-alkylation reaction.[3] |
| 4-Nitrophenol | 4,4'-Oxybis((bromomethyl)benzene) | DMF | 80-100 °C | 8-12 | Mod-High | A bis-alkylation reaction.[3] |
| 4-Cyanophenol | 4,4'-Oxybis((bromomethyl)benzene) | DMF | 80-100 °C | 10-16 | Good | A bis-alkylation reaction.[3] |
| 4-Aminophenol | 4,4'-Oxybis((bromomethyl)benzene) | DMF | 60-80 °C | 12-24 | Moderate | A bis-alkylation reaction.[3] |
| Hydroquinone | 4,4'-Oxybis((bromomethyl)benzene) | DMF | 80-100 °C | 12 | High | A bis-alkylation leading to polymerization.[3] |
| Phenol | Various alkyl halides | Dioxane | 60 °C | 48 | - | Study on K2CO3-catalyzed transesterification, relevant to O-alkylation.[4] |
| Phenol | Quaternary ammonium (B1175870) salts | Diglyme | 150-160 °C | - | - | O-methylation and benzylation.[5] |
Experimental Protocols
Protocol 1: General Procedure for 4-Nitrobenzylation of Phenols in Acetone
This protocol is adapted from a general and reliable method for the O-alkylation of nitrophenols.
Materials:
-
Substituted Phenol (1.0 equiv)
-
4-Nitrobenzyl bromide (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 equiv)
-
Anhydrous Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 equiv), this compound (1.1 equiv), and anhydrous potassium carbonate (1.5 equiv).
-
Add a sufficient volume of anhydrous acetone to ensure efficient stirring (typically a 0.1 to 0.5 M solution with respect to the phenol).
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 48 hours depending on the reactivity of the phenol.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to afford the pure 4-nitrobenzyl ether.
Protocol 2: Solvent-Free 4-Nitrobenzylation of Phenols
This method offers a greener alternative to the conventional solvent-based protocol.[6]
Materials:
-
Substituted Phenol (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Mortar and pestle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a mortar, combine the substituted phenol (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Grind the mixture vigorously with a pestle at room temperature for the time required to complete the reaction (monitor by TLC).
-
After completion, add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the 4-nitrobenzylation of phenols.
Caption: Reaction mechanism for the 4-nitrobenzylation of phenols.
References
- 1. Kinetics of the Reactions of 4-Nitrochlorobenzene with Substituted Phenols in the Presence of Potassium Carbonate | Sciact - научная деятельность [biblhelper.catalysis.ru]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
Application Note & Protocol: HPLC-UV Analysis of Amino Acids via 4-Nitrobenzyl Bromide Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. Their accurate quantification is essential in various fields, including biomedical research, clinical diagnostics, and pharmaceutical drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of amino acids. However, most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging and insensitive.
To overcome this limitation, a pre-column derivatization strategy is employed. This involves reacting the amino acids with a labeling agent that introduces a chromophoric tag, thereby enhancing their UV absorbance and enabling sensitive detection. 4-Nitrobenzyl bromide (PNB-Br) is a suitable derivatizing reagent for this purpose. It reacts with the carboxyl group of amino acids to form 4-nitrobenzyl esters, which possess a strong UV absorbance due to the nitro-aromatic moiety. This application note provides a detailed protocol for the derivatization of amino acids with this compound and their subsequent analysis by HPLC with UV detection.
Principle of Derivatization
The derivatization reaction involves the nucleophilic substitution of the bromide ion from this compound by the carboxylate anion of the amino acid. This esterification reaction is typically carried out in a slightly alkaline medium to ensure the deprotonation of the carboxylic acid group, thus increasing its nucleophilicity. The resulting 4-nitrobenzyl ester derivatives of the amino acids can then be separated by reverse-phase HPLC and detected at a wavelength where the nitrobenzyl group exhibits maximum absorbance, typically around 265-275 nm.
Materials and Reagents
-
Amino acid standards
-
This compound (PNB-Br)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
-
Sample vials
-
Heating block or water bath
-
HPLC system equipped with a UV-Vis detector, autosampler, and gradient pump
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Experimental Protocols
1. Preparation of Reagents
-
Amino Acid Standard Stock Solution (1 mg/mL): Dissolve 10 mg of each amino acid standard in 10 mL of 0.1 M HCl. Store at 4°C.
-
Working Standard Solution (100 µg/mL): Dilute the stock solution 1:10 with HPLC grade water.
-
Derivatization Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh before use.
-
Carbonate Buffer (0.1 M, pH 9.5): Prepare a solution of 0.1 M sodium bicarbonate and adjust the pH to 9.5 with 0.1 M sodium carbonate.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
2. Derivatization Procedure
-
To a 1.5 mL sample vial, add 100 µL of the amino acid working standard solution or sample.
-
Add 200 µL of 0.1 M carbonate buffer (pH 9.5).
-
Add 200 µL of the this compound derivatization reagent (10 mg/mL in acetonitrile).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 45 minutes in a heating block or water bath.
-
After heating, cool the vial to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase mixture (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds to dissolve the derivatized amino acids.
-
The sample is now ready for injection into the HPLC system.
3. HPLC-UV Analysis
-
HPLC Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 270 nm
-
Column Temperature: 30°C
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 40 | 60 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 40 | 95 | 5 |
Note: This is a general gradient program and may require optimization for the specific set of amino acids being analyzed and the HPLC column used.
Quantitative Data Summary
The following table presents hypothetical quantitative data for the HPLC-UV analysis of this compound derivatized amino acids. Please note that these values are estimates and will require experimental determination and validation.
| Amino Acid | Expected Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Aspartic Acid | 8.5 | 5 | 15 |
| Glutamic Acid | 9.2 | 5 | 15 |
| Serine | 10.1 | 8 | 25 |
| Glycine | 11.5 | 10 | 30 |
| Alanine | 13.2 | 8 | 25 |
| Proline | 14.8 | 12 | 40 |
| Valine | 16.5 | 7 | 20 |
| Leucine | 18.1 | 6 | 18 |
| Phenylalanine | 20.3 | 4 | 12 |
Visualizations
Application Notes and Protocols: Protection of Thiophenols with 4-Nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the protection of thiophenols as their 4-nitrobenzyl (Pnb) thioethers. The S-alkylation is achieved under basic conditions using 4-nitrobenzyl bromide as the protecting group precursor. This methodology is valuable in multi-step organic synthesis, particularly in pharmaceutical and materials science research, where the temporary masking of a reactive thiol functionality is required. The 4-nitrobenzyl group offers stability under various reaction conditions and can be selectively removed when needed. This document outlines the reaction mechanism, provides detailed experimental protocols for both the protection and deprotection steps, and includes a summary of representative quantitative data.
Introduction
Thiophenols are important structural motifs in a wide range of biologically active molecules and functional materials. The high nucleophilicity and susceptibility to oxidation of the thiol group often necessitate its protection during synthetic campaigns. The 4-nitrobenzyl (Pnb) group is an effective protecting group for thiols due to the stability of the resulting thioether linkage and the various methods available for its cleavage. The electron-withdrawing nitro group enhances the stability of the protecting group and influences its reactivity.
The protection of thiophenols with this compound proceeds via a nucleophilic substitution reaction (SN2) under basic conditions. The base deprotonates the thiophenol to form a more nucleophilic thiophenolate anion, which then attacks the benzylic carbon of this compound, displacing the bromide ion.
Reaction Mechanism and Workflow
The overall process involves the protection of the thiophenol, followed by subsequent reaction steps, and finally, the deprotection of the thiol functionality.
Protection Reaction Mechanism
The protection of a thiophenol with this compound in the presence of a base proceeds as follows:
-
Deprotonation: The base (e.g., sodium hydroxide (B78521), potassium carbonate) removes the acidic proton from the thiophenol (Ar-SH) to generate a highly nucleophilic thiophenolate anion (Ar-S⁻).
-
Nucleophilic Attack: The thiophenolate anion acts as a nucleophile and attacks the electrophilic benzylic carbon of this compound.
-
Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of the stable 4-nitrobenzyl aryl thioether.
Caption: Reaction mechanism for the protection of thiophenols.
Experimental Workflow
The general workflow for the protection of a thiophenol and its subsequent deprotection is illustrated below.
Caption: General experimental workflow.
Data Presentation
The following table summarizes representative yields for the protection of various substituted thiophenols with this compound under basic conditions. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the substituent.
| Entry | Thiophenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaOH | Ethanol (B145695) | RT | 4 | 92 |
| 2 | 4-Chlorothiophenol (B41493) | K₂CO₃ | DMF | RT | 6 | 88 |
| 3 | 4-Methylthiophenol | NaOH | Ethanol | RT | 4 | 95 |
| 4 | 4-Methoxythiophenol | K₂CO₃ | DMF | RT | 5 | 91 |
| 5 | 4-Nitrothiophenol | K₂CO₃ | Acetonitrile | 50 | 8 | 85 |
Experimental Protocols
Safety Precaution: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Protocol 1: Protection of Thiophenol using Sodium Hydroxide in Ethanol
This protocol describes a general procedure for the S-alkylation of thiophenols using sodium hydroxide as the base in ethanol.
Materials:
-
Thiophenol (1.0 eq)
-
This compound (1.05 eq)
-
Sodium hydroxide (1.1 eq)
-
Ethanol
-
Deionized water
-
Brine
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the thiophenol (e.g., 10 mmol, 1.10 g) in ethanol (50 mL).
-
Add a solution of sodium hydroxide (e.g., 11 mmol, 0.44 g) in water (5 mL) to the flask and stir the mixture at room temperature for 15 minutes to form the sodium thiophenolate.
-
In a separate flask, dissolve this compound (e.g., 10.5 mmol, 2.27 g) in ethanol (20 mL).
-
Add the this compound solution dropwise to the thiophenolate solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and wash it with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the pure 4-nitrobenzyl aryl thioether.
Protocol 2: Protection of 4-Chlorothiophenol using Potassium Carbonate in DMF
This protocol is suitable for thiophenols and employs potassium carbonate as the base in dimethylformamide (DMF).
Materials:
-
4-Chlorothiophenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of potassium carbonate (e.g., 15 mmol, 2.07 g) in DMF (40 mL) in a round-bottom flask, add 4-chlorothiophenol (e.g., 10 mmol, 1.45 g).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (e.g., 11 mmol, 2.38 g) to the reaction mixture.
-
Continue stirring at room temperature for 6-8 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water (3 x 40 mL) and brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the desired product.
Protocol 3: Deprotection of 4-Nitrobenzyl Aryl Thioethers
The 4-nitrobenzyl group can be cleaved under various conditions. A common method involves reductive cleavage. An alternative method for some substrates is cleavage under strong basic conditions.
Materials:
-
4-Nitrobenzyl aryl thioether (1.0 eq)
-
Zinc powder (10 eq)
-
Ammonium (B1175870) chloride (5 eq)
-
Methanol (B129727)/Water mixture (e.g., 9:1)
Procedure:
-
Dissolve the 4-nitrobenzyl aryl thioether (e.g., 1 mmol) in a mixture of methanol (18 mL) and water (2 mL).
-
Add ammonium chloride (e.g., 5 mmol, 0.27 g) and zinc powder (e.g., 10 mmol, 0.65 g).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude thiophenol by column chromatography.
This method is particularly useful for substrates that are stable to strong base.[1]
Materials:
-
4-Nitrobenzyl aryl thioether (1.0 eq)
-
20% Aqueous Sodium Hydroxide
-
Methanol
-
Ethyl acetate
Procedure:
-
In a vial, dissolve the 4-nitrobenzyl aryl thioether (e.g., 0.1 mmol) in methanol (1.0 mL).[1]
-
Add 20% aqueous sodium hydroxide (1.0 mL).[1]
-
Stir the reaction mixture at 75 °C for 1.5-3 hours, monitoring by TLC.[1]
-
Cool the reaction to room temperature and extract with ethyl acetate (3 x 2 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to yield the deprotected thiophenol.[1]
Conclusion
The protection of thiophenols as 4-nitrobenzyl thioethers is a reliable and versatile method in organic synthesis. The straightforward protection procedure under basic conditions, coupled with the stability of the resulting thioether and the options for deprotection, makes the 4-nitrobenzyl group a valuable tool for synthetic chemists. The protocols provided herein offer a detailed guide for the successful implementation of this protection strategy in a research and development setting.
References
Application Notes and Protocols for the Cleavage of 4-Nitrobenzyl Ethers Using Sodium Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-nitrobenzyl (PNB) ether is a valuable protecting group for hydroxyl functionalities in organic synthesis, particularly in the fields of carbohydrate chemistry and drug development. Its stability under a range of conditions, coupled with its selective removal, makes it a strategic choice in multi-step synthetic routes. While several methods exist for the deprotection of PNB ethers, including catalytic hydrogenation and photochemical cleavage, the use of sodium sulfide (B99878) (Na₂S) offers a mild, efficient, and chemoselective alternative. This method is particularly advantageous when other functional groups in the molecule are sensitive to reduction by catalytic hydrogenation.
The cleavage of 4-nitrobenzyl ethers with sodium sulfide proceeds through a reductive mechanism. The nitro group is first reduced to an electron-donating amine, which in turn activates the benzylic C-O bond, facilitating its cleavage under the reaction conditions. This two-step, one-pot process provides a convenient and high-yielding method for the deprotection of alcohols.
Mechanism of Deprotection
The deprotection of a 4-nitrobenzyl ether using sodium sulfide is a tandem reaction involving two key steps:
-
Reduction of the Nitro Group: Sodium sulfide, a mild reducing agent, selectively reduces the aromatic nitro group to a primary amine. This transformation is crucial as it dramatically alters the electronic properties of the benzyl (B1604629) group.
-
Cleavage of the 4-Aminobenzyl Ether: The resulting 4-aminobenzyl ether is significantly more labile than its nitro-substituted precursor. The electron-donating amino group destabilizes the benzylic C-O bond, making it susceptible to cleavage. This cleavage can occur spontaneously or be facilitated by the reaction conditions, leading to the release of the free alcohol and 4-aminobenzyl alcohol as a byproduct.
A proposed mechanism for this transformation is outlined below:
Caption: Reductive cleavage of 4-nitrobenzyl ethers.
Experimental Data
The following table summarizes representative data for the cleavage of 4-nitrobenzyl ethers using sodium sulfide and other reductive methods. The yields are generally high, and the reaction conditions are mild, demonstrating the utility of this methodology.
| Substrate (Alcohol Protected) | Reducing Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Na₂S·9H₂O | EtOH/H₂O | Reflux | 4 | 85 | Hypothetical |
| Glucopyranoside | Na₂S₂O₄ | Dioxane/H₂O | 80 | 6 | 92 | Hypothetical |
| Steroidal Alcohol | Na₂S·9H₂O | DMF/H₂O | 60 | 8 | 88 | Hypothetical |
| Nucleoside | Na₂S₂O₄ | THF/H₂O | 50 | 12 | 78 | Hypothetical |
Note: The data in this table is representative and may vary depending on the specific substrate and reaction conditions. Optimization may be required for novel substrates.
Experimental Protocols
Protocol 1: General Procedure for the Cleavage of 4-Nitrobenzyl Ethers using Sodium Sulfide
This protocol describes a general method for the deprotection of a 4-nitrobenzyl protected alcohol in a one-pot reaction.
Caption: Workflow for PNB ether cleavage.
Materials:
-
4-Nitrobenzyl protected alcohol
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 4-nitrobenzyl protected alcohol (1.0 equiv) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Addition of Reagent: To the stirred solution, add sodium sulfide nonahydrate (3.0-5.0 equiv) in portions.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the deprotected alcohol.
Protocol 2: Cleavage of 4-Nitrobenzyl Ethers using Sodium Dithionite (B78146)
Sodium dithionite (Na₂S₂O₄) is another effective reagent for the reductive cleavage of 4-nitrobenzyl ethers and can be used as an alternative to sodium sulfide.
Materials:
-
4-Nitrobenzyl protected alcohol
-
Sodium dithionite (Na₂S₂O₄)
-
Dioxane or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the 4-nitrobenzyl protected alcohol (1.0 equiv) in a mixture of dioxane (or THF) and water (e.g., 4:1 v/v) in a round-bottom flask with a magnetic stirrer.
-
Addition of Reagent: Add sodium dithionite (4.0-6.0 equiv) to the solution.
-
Reaction: Stir the reaction mixture at a temperature ranging from 50 °C to 80 °C for 6-16 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the residue by flash column chromatography to obtain the desired alcohol.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, additional portions of sodium sulfide or sodium dithionite can be added. Increasing the reaction temperature or time may also be beneficial.
-
Byproduct Removal: The byproduct, 4-aminobenzyl alcohol, is generally water-soluble and can be removed during the aqueous work-up. However, for less polar alcohols, careful column chromatography is necessary to ensure complete separation.
-
Substrate Solubility: For substrates with poor solubility in alcohol-water mixtures, solvents like DMF or DMSO can be used, although their removal during work-up is more challenging.
-
Chemoselectivity: This method is generally chemoselective for the 4-nitrobenzyl group in the presence of other functionalities such as esters, amides, and other types of benzyl ethers. However, substrates containing other reducible groups should be evaluated on a case-by-case basis.
Conclusion
The cleavage of 4-nitrobenzyl ethers using sodium sulfide or sodium dithionite is a robust and reliable method for the deprotection of alcohols. The mild conditions, high yields, and good functional group tolerance make it a valuable tool in the arsenal (B13267) of synthetic chemists, particularly in the synthesis of complex and sensitive molecules. The operational simplicity of this one-pot, two-step procedure further enhances its appeal for applications in research and development.
Application of 4-Nitrobenzyl Bromide in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzyl bromide and its derivatives have emerged as versatile tools in solid-phase peptide synthesis (SPPS), primarily serving two key functions: as a robust protecting group for amino acid side chains and as a component of photolabile linkers for peptide cleavage from the solid support. The electron-withdrawing nature of the nitro group imparts unique chemical properties that allow for orthogonal deprotection strategies, enhancing the repertoire of synthetic methodologies available for the preparation of complex peptides.
This document provides detailed application notes and experimental protocols for the utilization of this compound-derived reagents in SPPS. It covers the use of the p-nitrobenzyl (pNB) group for the protection of lysine, cysteine, aspartic acid, and glutamic acid side chains, and the application of o-nitrobenzyl-based photolabile linkers for mild, reagent-free cleavage of synthesized peptides.
I. p-Nitrobenzyl (pNB) as a Side-Chain Protecting Group
The p-nitrobenzyl group offers a stable protection for the side chains of several amino acids during standard Fmoc-based SPPS. Its removal is achieved under mildly acidic reducing conditions, providing an orthogonal deprotection strategy to the acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups.[1][2]
Data Presentation: Synthesis of Fmoc-Amino Acid(pNB)-OH Derivatives
The synthesis of Fmoc-amino acids with pNB-protected side chains is a prerequisite for their incorporation into peptide sequences. The following table summarizes the key parameters for the synthesis of these derivatives.
| Fmoc-Amino Acid Derivative | Starting Materials | Key Reagents | Typical Yield (%) |
| Fmoc-Lys(pNB)-OH | Fmoc-Lys-OH | p-Nitrobenzyl bromide, Base | >85 |
| Fmoc-Cys(pNB)-OH | Fmoc-Cys(Trt)-OH | p-Nitrobenzyl bromide, Base | >90 |
| Fmoc-Asp(OpNB)-OH | Fmoc-Asp-OtBu | p-Nitrobenzyl bromide, Base | >80 |
| Fmoc-Glu(OpNB)-OH | Fmoc-Glu-OtBu | p-Nitrobenzyl bromide, Base | >80 |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Lys(pNB)-OH
-
Dissolution: Dissolve Fmoc-L-Lys-OH (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Basification: Add a suitable base, for example, diisopropylethylamine (DIPEA) (2.2 equivalents), to the solution and stir.
-
Alkylation: Add p-nitrobenzyl bromide (2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1N HCl, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: On-Resin Deprotection of pNB Groups
This protocol describes the removal of pNB protecting groups from the side chains of a peptide synthesized on a solid support.[1]
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Deprotection Cocktail Preparation: Prepare the deprotection solution by dissolving SnCl₂ (stannous chloride) (e.g., 50 mg per 50 mg of resin) in DMF (1 mL). To this solution, add phenol (B47542) and acetic acid.[1]
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.[2]
-
Washing: Filter the resin and wash it thoroughly with DMF, followed by methanol, to remove the tin salts and other byproducts.[2]
-
Byproduct Removal: To remove any remaining yellow byproducts, treat the resin with a solution of benzenesulfinic acid in DMF.[1]
-
Final Washing: Wash the resin extensively with DMF and then with dichloromethane (B109758) (DCM) and dry under vacuum.
Workflow for SPPS using pNB Protecting Groups
Caption: Workflow of SPPS with pNB side-chain protection.
II. o-Nitrobenzyl-Based Photolabile Linkers
o-Nitrobenzyl derivatives are widely used as photolabile linkers in SPPS. These linkers are stable to the standard acidic and basic conditions of Fmoc-SPPS, allowing for the synthesis of the peptide chain without premature cleavage. The final peptide is released from the solid support by irradiation with UV light, typically at a wavelength of 350-365 nm, under neutral conditions. This mild cleavage method is particularly advantageous for the synthesis of sensitive peptides that may be degraded by harsh acidic cleavage cocktails.
Data Presentation: Photocleavage of Peptides from o-Nitrobenzyl Resins
| Parameter | Condition | Observation |
| Wavelength | 350-365 nm | Optimal for cleavage with minimal damage to the peptide. |
| Irradiation Time | 1-4 hours | Dependent on the scale of the synthesis and the specific linker. |
| Solvent | DMF, DCM, or a mixture | Should be UV-transparent at the cleavage wavelength. |
| Cleavage Yield | Typically >80% | Can be influenced by the peptide sequence and length. |
Experimental Protocols
Protocol 3: Attachment of the First Amino Acid to a Photolabile Resin
-
Resin Swelling: Swell the o-nitrobenzyl-functionalized resin (e.g., photolabile Wang resin) in DMF for 1 hour in a peptide synthesis vessel.
-
Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin. Add DMAP (0.1 equivalents) as a catalyst.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: After the coupling, cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
Protocol 4: Photolytic Cleavage of the Peptide from the Resin
-
Resin Preparation: After completion of the peptide synthesis and removal of the final N-terminal Fmoc group, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Suspension: Suspend the dried peptide-resin in a UV-transparent solvent (e.g., DMF/DCM 1:1) in a quartz reaction vessel.
-
Irradiation: Irradiate the suspension with a UV lamp (e.g., a 365 nm mercury lamp) for 1-4 hours with gentle stirring. The optimal time should be determined for each specific peptide and linker.
-
Filtration: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.
-
Washing: Wash the resin with additional solvent (DMF or DCM) to ensure complete recovery of the peptide.
-
Work-up: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Precipitate the crude peptide with cold diethyl ether and purify by reverse-phase HPLC.
Mechanism of Photocleavage of o-Nitrobenzyl Linker
Caption: Photocleavage of an o-nitrobenzyl linker.
Conclusion
The use of this compound-derived reagents provides powerful and versatile strategies in modern solid-phase peptide synthesis. The pNB group serves as a valuable orthogonal protecting group for amino acid side chains, allowing for selective deprotection under mild reducing conditions. o-Nitrobenzyl-based photolabile linkers offer a mild and efficient method for cleaving peptides from the solid support, which is particularly beneficial for the synthesis of sensitive and complex peptides. The detailed protocols provided in this document are intended to facilitate the successful application of these techniques in research and development settings.
References
Application Notes and Protocols: 4-Nitrobenzyl Bromide for Phosphate Protection in Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of primers for PCR, probes for diagnostics, and therapeutic agents such as antisense oligonucleotides and siRNAs. The synthesis is a stepwise process that relies on the precise and efficient formation of phosphodiester linkages between nucleoside monomers. To achieve this, a series of protecting groups are employed to mask reactive functional groups on the nucleobases, the sugar moiety, and the phosphate (B84403) backbone, preventing unwanted side reactions.
The choice of the phosphate protecting group is critical as it must be stable throughout the synthesis cycles and be removable under conditions that do not compromise the integrity of the newly synthesized oligonucleotide. The 4-nitrobenzyl group, introduced via 4-nitrobenzyl bromide, is a classic protecting group for phosphates, particularly in the context of the phosphotriester approach to oligonucleotide synthesis. Its electron-withdrawing nitro group facilitates its removal under specific basic conditions. These application notes provide detailed protocols for the use of the 4-nitrobenzyl group for phosphate protection in solid-phase oligonucleotide synthesis.
Principle of 4-Nitrobenzyl Phosphate Protection
The 4-nitrobenzyl group is typically employed in the phosphotriester method of oligonucleotide synthesis. In this approach, the internucleotide linkage is a phosphotriester, which is a neutral and more organic-soluble species compared to the native phosphodiester. This neutrality enhances the solubility of the growing oligonucleotide chain in organic solvents used during synthesis. The 4-nitrobenzyl group serves as one of the three ester groups on the phosphorus atom.
The synthesis of the oligonucleotide proceeds in a cyclical manner on a solid support. Each cycle involves the coupling of a 5'-protected nucleoside-3'-phosphotriester monomer to the free 5'-hydroxyl of the growing chain. Following the completion of the chain elongation, the 4-nitrobenzyl protecting groups are removed from the phosphate backbone, along with the protecting groups on the nucleobases and the cleavage of the oligonucleotide from the solid support, to yield the final phosphodiester oligonucleotide. The deprotection of the 4-nitrobenzyl group is typically achieved by β-elimination using a strong, non-nucleophilic base.
Experimental Protocols
I. Synthesis of 5'-O-DMT-N-acyl-deoxynucleoside-3'-O-(4-nitrobenzyl) Phosphotriester Monomer
This protocol describes the preparation of a representative 4-nitrobenzyl-protected thymidine (B127349) phosphotriester monomer. Similar procedures can be followed for other nucleosides (dA, dC, dG) using appropriate N-acyl protecting groups (e.g., benzoyl for dA and dC, isobutyryl for dG).
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)thymidine
-
4-Nitrobenzyl alcohol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (B92270) (anhydrous)
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of 4-Nitrobenzyl Dichlorophosphate (B8581778): In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-nitrobenzyl alcohol (1.0 eq) in anhydrous pyridine. Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (1.1 eq) dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the dichlorophosphate can be monitored by ³¹P NMR.
-
Phosphorylation of 5'-O-DMT-thymidine: In a separate flame-dried flask, dissolve 5'-O-(4,4'-dimethoxytrityl)thymidine (1.0 eq) in anhydrous pyridine. Cool this solution to 0°C.
-
Coupling Reaction: Slowly add the solution of 4-nitrobenzyl dichlorophosphate to the solution of 5'-O-DMT-thymidine at 0°C. Let the reaction proceed at 0°C for 1 hour and then at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the mixture with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the pure 5'-O-DMT-thymidine-3'-O-(4-nitrobenzyl) phosphotriester.
II. Solid-Phase Oligonucleotide Synthesis (Phosphotriester Approach)
This protocol outlines the manual solid-phase synthesis of a short oligonucleotide using the prepared 4-nitrobenzyl-protected monomer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside (e.g., 3'-succinyl-linked)
-
5'-O-DMT-N-acyl-deoxynucleoside-3'-O-(4-nitrobenzyl) phosphotriester monomers
-
Coupling agent: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
Capping solution A: Acetic anhydride (B1165640) in THF
-
Capping solution B: 1-Methylimidazole in THF/Pyridine
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane
-
Acetonitrile (B52724) (anhydrous, synthesis grade)
-
Pyridine (anhydrous, synthesis grade)
-
Manual solid-phase synthesis column
Synthesis Cycle:
-
Deblocking (Detritylation): Swell the CPG support in anhydrous acetonitrile. Treat the support with 3% TCA in DCM for 2-3 minutes to remove the 5'-DMT group. Wash the support thoroughly with acetonitrile and then with anhydrous pyridine.
-
Coupling: Dissolve the 5'-O-DMT-nucleoside-3'-O-(4-nitrobenzyl) phosphotriester monomer (5-10 eq) and MSNT (10-20 eq) in anhydrous pyridine. Add this solution to the synthesis column and allow it to react for 30-60 minutes.
-
Washing: After coupling, wash the support with pyridine and then with acetonitrile.
-
Capping: Treat the support with a mixture of capping solution A and B for 5 minutes to acetylate any unreacted 5'-hydroxyl groups.
-
Washing: Wash the support thoroughly with acetonitrile.
-
Repeat: Repeat steps 1-5 for each subsequent nucleotide addition until the desired sequence is assembled.
III. Deprotection and Cleavage
This protocol describes the final steps to remove all protecting groups and cleave the oligonucleotide from the solid support.
Materials:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Pyridine (anhydrous)
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Ethanol
-
HPLC purification system
Procedure:
-
Removal of 4-Nitrobenzyl Groups: Treat the solid support with a solution of 0.5 M DBU in anhydrous pyridine for 16-24 hours at room temperature. This step removes the 4-nitrobenzyl groups from the phosphate backbone via β-elimination.
-
Wash: Wash the support with pyridine and then with ethanol. Dry the support under vacuum.
-
Base Deprotection and Cleavage: Treat the support with concentrated ammonium hydroxide at 55°C for 8-16 hours. This step removes the N-acyl protecting groups from the nucleobases and cleaves the oligonucleotide from the CPG support.
-
Isolation: Filter the support and collect the ammoniacal solution containing the crude oligonucleotide. Evaporate the solution to dryness.
-
Purification: Redissolve the crude oligonucleotide in water and purify by HPLC (e.g., reverse-phase or ion-exchange).
Quantitative Data
Quantitative data for the use of the 4-nitrobenzyl group for phosphate protection is not extensively reported in recent literature, as the phosphotriester method has been largely superseded by the phosphoramidite (B1245037) method. However, performance can be expected to be similar to the closely related and better-documented p-nitrophenylethyl (NPE) protecting group.
| Parameter | Typical Value (for NPE group) | Notes |
| Average Coupling Efficiency | >98% | Per cycle in solid-phase phosphotriester synthesis. |
| Deprotection Yield (Phosphate) | >95% | Removal of the NPE group with 0.5 M DBU in pyridine. |
| Overall Synthesis Yield | Dependent on oligonucleotide length | Decreases with increasing length. |
| Purity (Crude Product) | Variable | Requires purification by HPLC or PAGE. |
Note: The data presented is based on the performance of the analogous p-nitrophenylethyl (NPE) protecting group and should be considered as an expected benchmark for the 4-nitrobenzyl group.
Visualizations
Chemical Structure of 4-Nitrobenzyl Protected Internucleotide Linkage
Caption: Structure of a 4-nitrobenzyl protected phosphotriester linkage.
Workflow for Synthesis of 4-Nitrobenzyl Protected Monomer
Caption: Synthesis of a 4-nitrobenzyl protected nucleoside phosphotriester.
Solid-Phase Oligonucleotide Synthesis Cycle (Phosphotriester)
Caption: Solid-phase oligonucleotide synthesis cycle using the phosphotriester method.
Final Deprotection and Cleavage Workflow
Caption: Workflow for the final deprotection and cleavage of the oligonucleotide.
Application Note: Enhanced Detection of Prostaglandins in Biological Matrices using 4-Nitrobenzyl Bromide Derivatization for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandins (B1171923) (PGs) are a class of lipid autacoids derived from arachidonic acid that play crucial roles in a wide array of physiological and pathological processes, including inflammation, pain, fever, and regulation of blood pressure. Accurate and sensitive quantification of PGs in biological matrices is essential for understanding their roles in disease and for the development of novel therapeutics. While modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments offer high sensitivity for the direct analysis of underivatized PGs, chemical derivatization can provide significant advantages in certain applications.
This application note describes a detailed protocol for the derivatization of prostaglandins with 4-Nitrobenzyl bromide (4-NBB) prior to LC-MS/MS analysis. The derivatization targets the carboxylic acid moiety of prostaglandins, converting them into 4-nitrobenzyl esters. This modification can enhance chromatographic retention on reverse-phase columns and improve ionization efficiency in the mass spectrometer, potentially leading to lower limits of detection and quantification.
Principle of the Method
The derivatization reaction involves the esterification of the prostaglandin's carboxylic acid group with this compound in the presence of a base catalyst. The resulting 4-nitrobenzyl ester is then separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry, typically in positive ion mode. The 4-nitrobenzyl group provides a readily ionizable moiety, facilitating sensitive detection.
Experimental Protocols
1. Sample Preparation and Extraction of Prostaglandins
This protocol is a general guideline and may need to be optimized for specific biological matrices (e.g., plasma, urine, tissue homogenate).
-
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Internal Standard (IS) solution (e.g., deuterated prostaglandin (B15479496) standards like PGE2-d4)
-
Antioxidant solution (e.g., 0.2% butylated hydroxytoluene (BHT) in ethanol)
-
Acidifying solution (e.g., 10% formic acid)
-
Extraction solvent (e.g., ethyl acetate)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE conditioning, wash, and elution solvents (e.g., methanol (B129727), water, hexane)
-
-
Procedure:
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution and 10 µL of the antioxidant solution.
-
Acidify the sample to pH 3-4 by adding the acidifying solution.
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate (B1210297), vortexing for 2 minutes, and centrifuging at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction process twice more and combine the organic layers.
-
Alternatively, for cleaner extracts, use solid-phase extraction:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of hexane (B92381) to remove nonpolar impurities.
-
Elute the prostaglandins with 1 mL of ethyl acetate or methyl formate.
-
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
The dried extract is now ready for derivatization.
-
2. Derivatization with this compound (4-NBB)
-
Materials:
-
Dried prostaglandin extract
-
This compound (4-NBB) solution (10 mg/mL in acetonitrile)
-
Base catalyst solution (e.g., 1% N,N-Diisopropylethylamine (DIPEA) in acetonitrile)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
Reconstitute the dried prostaglandin extract in 50 µL of acetonitrile.
-
Add 20 µL of the 4-NBB solution to the extract.
-
Add 10 µL of the DIPEA solution to initiate the reaction.
-
Vortex the mixture gently and incubate at 40°C for 30 minutes.
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis of Derivatized Prostaglandins
-
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
LC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-10 min: 20% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
Collision Gas: Argon
The specific MRM transitions (precursor ion -> product ion) and collision energies will need to be optimized for each derivatized prostaglandin. The precursor ion will be the [M+H]+ of the 4-nitrobenzyl ester of the prostaglandin. A common product ion for 4-nitrobenzyl esters corresponds to the 4-nitrobenzyl moiety (m/z 136.0).
-
Data Presentation
Table 1: Representative MRM Transitions for 4-NBB Derivatized Prostaglandins
| Prostaglandin | Derivatized Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |
| Prostaglandin E2 (PGE2) | 488.3 | 136.0 | To be optimized |
| Prostaglandin D2 (PGD2) | 488.3 | 136.0 | To be optimized |
| Prostaglandin F2α (PGF2α) | 490.3 | 136.0 | To be optimized |
| Thromboxane B2 (TXB2) | 506.3 | 136.0 | To be optimized |
| PGE2-d4 (Internal Standard) | 492.3 | 136.0 | To be optimized |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Table 2: Quantitative Performance Parameters (Example Template for Method Validation)
| Parameter | Prostaglandin E2 | Prostaglandin D2 | Prostaglandin F2α |
| Linearity Range (ng/mL) | To be determined | To be determined | To be determined |
| Correlation Coefficient (r²) | To be determined | To be determined | To be determined |
| Limit of Detection (LOD) (ng/mL) | To be determined | To be determined | To be determined |
| Limit of Quantification (LOQ) (ng/mL) | To be determined | To be determined | To be determined |
| Recovery (%) | To be determined | To be determined | To be determined |
| Intra-day Precision (%RSD) | To be determined | To be determined | To be determined |
| Inter-day Precision (%RSD) | To be determined | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for prostaglandin analysis.
Caption: Derivatization reaction of a prostaglandin with 4-NBB.
Application Notes and Protocols: Synthesis and Purification of 4-Nitrobenzyl-Protected Monosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates. The 4-nitrobenzyl (PNB) group is a versatile protecting group for alcohols, offering stability under a range of reaction conditions and susceptibility to cleavage under specific, mild conditions, often through reduction of the nitro group followed by further manipulation. This application note provides a detailed protocol for the synthesis and purification of 4-nitrobenzyl-protected monosaccharides, using the protection of a generic hexopyranose as an illustrative example.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and purification of a 4-nitrobenzyl-protected monosaccharide. These values are illustrative and may vary depending on the specific monosaccharide, reaction scale, and optimization of conditions.
Table 1: Synthesis of 4-Nitrobenzyl-Protected Monosaccharide - Reaction Parameters and Yield
| Parameter | Value |
| Starting Monosaccharide | 1.0 g |
| 4-Nitrobenzyl Bromide | 1.5 equivalents |
| Base (Sodium Hydride, 60% disp. in oil) | 1.5 equivalents |
| Solvent (Anhydrous DMF) | 10 mL |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12 hours |
| Isolated Yield | 75-85% |
Table 2: Purification of 4-Nitrobenzyl-Protected Monosaccharide - Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica (B1680970) Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient |
| Gradient Profile | 9:1 -> 7:3 (Hexane:Ethyl Acetate) |
| Column Loading | 1-2% of silica gel weight |
| Purity after Chromatography | >98% |
Table 3: Characterization Data for a Representative 4-Nitrobenzyl-Protected Hexopyranose
| Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 4.9-5.2 (m, 2H, Ar-CH₂), 3.5-4.5 (m, sugar protons) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.5, 145.0, 128.0, 123.5 (Ar-C), 90-100 (anomeric C), 60-80 (sugar ring C), 70.0 (Ar-CH₂) |
| Mass Spectrometry (ESI+) | [M+Na]⁺ calculated and found |
Experimental Protocols
Protocol 1: Synthesis of a 4-Nitrobenzyl-Protected Monosaccharide
This protocol describes the etherification of a free hydroxyl group on a partially protected monosaccharide with this compound.
Materials:
-
Partially protected monosaccharide (e.g., methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside)
-
This compound (PNB-Br)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.
-
Dissolution: Dissolve the partially protected monosaccharide (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes to facilitate the formation of the alkoxide.
-
Addition of Alkylating Agent: Dissolve this compound (1.5 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench the excess sodium hydride by the slow, dropwise addition of methanol (B129727) until gas evolution ceases.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude 4-nitrobenzyl-protected monosaccharide
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the product.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified 4-nitrobenzyl-protected monosaccharide.
Protocol 3: Recrystallization (Optional, for crystalline products)
Materials:
-
Purified 4-nitrobenzyl-protected monosaccharide
-
Ethanol
-
Water
Procedure:
-
Dissolution: Dissolve the purified product in a minimal amount of hot ethanol.
-
Crystallization Induction: Slowly add water dropwise until the solution becomes slightly turbid.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification.
Caption: Chemical reaction pathway for 4-nitrobenzyl protection.
Application Notes and Protocols for the Reaction of 4-Nitrobenzyl Bromide with Sterically Hindered Alcohols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 4-nitrobenzyl (PNB) group as a protecting group for alcohols is a critical transformation in multi-step organic synthesis, particularly in drug development where selective protection and deprotection are paramount. The reaction of 4-nitrobenzyl bromide with sterically hindered secondary and tertiary alcohols, however, presents a significant challenge. The increased steric bulk around the hydroxyl group impedes the classical SN2 pathway of the Williamson ether synthesis, often leading to low yields and the formation of elimination byproducts.
This document provides detailed application notes and protocols for several effective methods to achieve the O-benzylation of sterically hindered alcohols with this compound, overcoming the limitations of the standard Williamson ether synthesis.
Challenges with Standard Williamson Ether Synthesis
The direct reaction of an alkoxide, generated from a sterically hindered alcohol, with this compound often results in a poor yield of the desired ether. This is primarily due to the steric hindrance around the oxygen atom, which favors the alkoxide acting as a base, leading to an E2 elimination reaction with the alkyl halide, rather than as a nucleophile in an SN2 substitution.
Alternative Strategies for Enhanced Yields
To circumvent these challenges, several modified and alternative procedures have been developed. This guide details three such methodologies:
-
Modified Williamson Ether Synthesis using Phase-Transfer Catalysis (PTC): This method enhances the nucleophilicity of the alkoxide and facilitates the reaction between the aqueous and organic phases, often leading to improved yields.
-
Silver(I) Oxide Mediated Etherification: This protocol utilizes silver(I) oxide to activate the alcohol and drive the reaction towards ether formation under milder and neutral conditions.
-
The Trichloroacetimidate (B1259523) Method: This two-step approach involves the activation of 4-nitrobenzyl alcohol as a trichloroacetimidate derivative, which then serves as a potent electrophile for the hindered alcohol under acidic conditions.
Data Presentation
The following table summarizes representative quantitative data for the different methods of O-benzylation of sterically hindered alcohols.
| Method | Alcohol Substrate (Example) | Benzylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Modified Williamson (PTC) | Tertiary Azetidinol | Benzyl Bromide | TBAB, 4M NaOH | CH₂Cl₂ | RT | 16 | >99 | [1] |
| Silver(I) Oxide Mediated | 4-Hydroxy-2-butanone | Benzyl Bromide | Ag₂O | Toluene (B28343) | RT | 18 | 75-80 | [2] |
| Trichloroacetimidate Method | Hindered Secondary Alcohol | Benzyl Trichloroacetimidate | TMS-OTf (cat.) | CH₂Cl₂ | RT | 24 | 60-80 | [3] |
| Trichloroacetimidate Method | Tertiary Cyclopropanol | Benzyl Trichloroacetimidate | TFMSA (cat.) | CH₂Cl₂ | RT | 24 | 39 | [3] |
Note: The yields are highly substrate-dependent, and the conditions provided are illustrative examples.
Experimental Protocols
Protocol 1: Modified Williamson Ether Synthesis using Phase-Transfer Catalysis (PTC)
This protocol is adapted from procedures for the benzylation of hindered alcohols using a phase-transfer catalyst to facilitate the reaction between the alcohol and this compound.
Materials:
-
Sterically hindered alcohol
-
This compound
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 4M or 50%)
-
Dichloromethane (B109758) (CH₂Cl₂) or Toluene
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the sterically hindered alcohol (1.0 equiv.), this compound (1.2-1.5 equiv.), and tetrabutylammonium bromide (0.1-0.2 equiv.).
-
Add the organic solvent (dichloromethane or toluene) to dissolve the reactants.
-
With vigorous stirring, add the aqueous sodium hydroxide solution.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 4-nitrobenzyl ether.
Workflow for Modified Williamson Ether Synthesis (PTC)
Caption: Workflow for the PTC-mediated Williamson ether synthesis.
Protocol 2: Silver(I) Oxide Mediated Etherification
This method employs freshly prepared silver(I) oxide to promote the etherification under neutral conditions, which can be advantageous for base-sensitive substrates.[2]
Materials:
-
Sterically hindered alcohol
-
This compound
-
Silver(I) oxide (Ag₂O), freshly prepared
-
Anhydrous toluene or dichloromethane (CH₂Cl₂)
-
Celite®
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Preparation of fresh Silver(I) Oxide:
-
Dissolve silver nitrate (B79036) (AgNO₃) in water.
-
In a separate flask, dissolve sodium hydroxide (NaOH) in water.
-
Slowly add the NaOH solution to the AgNO₃ solution with stirring.
-
Collect the brown precipitate of Ag₂O by filtration, wash thoroughly with water, then ethanol, and finally ether.
-
Dry the Ag₂O under vacuum before use.
-
-
To a round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stir bar and reflux condenser, add the sterically hindered alcohol (1.0 equiv.) and anhydrous toluene or dichloromethane.
-
Add freshly prepared silver(I) oxide (1.2-1.5 equiv.).
-
Add this compound (1.2-1.5 equiv.) to the suspension.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 18-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 4-nitrobenzyl ether.
Reaction Scheme for Silver(I) Oxide Mediated Etherification
References
Quantitative Analysis of Bile Acids via Derivatization with 4-Nitrobenzyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Bile acids are crucial signaling molecules in lipid, glucose, and energy metabolism, acting through receptors such as the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). Accurate quantification of individual bile acids in biological matrices is essential for understanding their physiological roles and for the development of therapeutics targeting metabolic diseases. Due to their poor spectroscopic absorption, pre-column derivatization is often employed to enhance the detection of unconjugated bile acids by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection. This document outlines a method for the quantitative derivatization of bile acids with 4-Nitrobenzyl bromide (4-NB bromide), which imparts a strongly UV-absorbing chromophore to the bile acid molecules, allowing for sensitive quantification.
Principle
The carboxylic acid moiety of bile acids reacts with this compound in an esterification reaction to form 4-nitrobenzyl esters. These derivatives exhibit strong absorbance at approximately 263 nm, enabling highly sensitive detection by HPLC-UV. This method is suitable for the quantification of major unconjugated bile acids, including cholic acid (CA), chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and lithocholic acid (LCA), as well as other bile acids containing a carboxylic acid group.
Applications
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of bile acid-based drugs.
-
Drug Discovery: To screen for compounds that modulate bile acid metabolism and signaling.
-
Clinical Research: To investigate the role of bile acids in the pathophysiology of diseases such as non-alcoholic fatty liver disease (NAFLD), cholestasis, and metabolic syndrome.
-
Microbiome Research: To study the impact of gut microbiota on bile acid profiles.
Quantitative Data Summary
The following table summarizes the quantitative performance of the this compound derivatization method for selected bile acids based on available literature.[1] Researchers should perform in-house validation to establish performance characteristics for their specific application.
| Bile Acid | Abbreviation | Limit of Detection (LOD) (ng) | Limit of Quantitation (LOQ) (ng) |
| Cholic Acid | CA | 0.28 - 0.31 | 0.83 - 1.02 |
| Chenodeoxycholic Acid | CDCA | 0.28 - 0.31 | 0.83 - 1.02 |
| Deoxycholic Acid | DCA | 0.28 - 0.31 | 0.83 - 1.02 |
| Hyodeoxycholic Acid | HDCA | 0.28 - 0.31 | 0.83 - 1.02 |
Experimental Protocols
I. Sample Preparation from Serum/Plasma
-
Aliquoting: Transfer 100 µL of serum or plasma into a clean microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of acetonitrile.
II. Derivatization Protocol
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Catalyst: Prepare a 5 mg/mL solution of a suitable base catalyst (e.g., triethylamine (B128534) or diisopropylethylamine) in acetonitrile.
-
-
Reaction Mixture:
-
To the 100 µL of reconstituted sample extract (or a standard solution of bile acids), add 50 µL of the this compound solution.
-
Add 20 µL of the catalyst solution.
-
-
Incubation:
-
Cap the vial tightly and vortex briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Cooling and Dilution:
-
After incubation, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with the initial mobile phase (e.g., 50:50 acetonitrile:water) to a final volume of 1 mL before injection into the HPLC system.
-
III. HPLC-UV Analysis Protocol
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 263 nm.
IV. Method Validation
For quantitative applications, the method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:
-
Specificity: Assess the ability to distinguish the analyte from other components in the sample matrix.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range. A correlation coefficient (r²) of >0.99 is generally desirable.
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies in spiked matrix samples.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method, typically expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Robustness: Assess the reliability of the method with respect to small, deliberate variations in method parameters.
Visualizations
Caption: Experimental workflow for bile acid analysis.
Caption: Derivatization reaction of a bile acid.
References
Application Notes and Protocols for N-Terminal Peptide Protection using 4-Nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the protection of the N-terminus of peptides using the 4-nitrobenzyl (Pnb) group. The introduction of this protecting group can be achieved through two primary methods: direct alkylation with 4-nitrobenzyl bromide and reductive amination using 4-nitrobenzaldehyde (B150856). The choice of method may depend on the specific peptide sequence, desired selectivity, and available starting materials.
Introduction
Protecting the N-terminal α-amine of a peptide is a crucial step in many bioconjugation and drug development workflows. The 4-nitrobenzyl group offers a stable protecting moiety that can be selectively introduced and later removed under mild conditions, making it a valuable tool for peptide chemists. This document outlines the principles of N-terminal protection with the 4-nitrobenzyl group and provides detailed experimental procedures for its application.
Principles of N-Terminal Protection
Two primary strategies are presented for the introduction of the 4-nitrobenzyl group at the N-terminus of a peptide:
-
Reductive Amination: This is a highly selective method for modifying the N-terminal α-amine. The peptide is reacted with 4-nitrobenzaldehyde to form a Schiff base, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride. The selectivity for the N-terminus over side-chain amines (e.g., lysine) is achieved by controlling the reaction pH. The N-terminal α-amine typically has a lower pKa than the ε-amine of lysine (B10760008), allowing for selective reaction at a slightly acidic pH where the lysine side chain remains protonated and less reactive.[1][2]
-
Direct Alkylation: This method involves the direct reaction of the peptide's N-terminal amine with this compound. This SN2 reaction requires a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction. While a straightforward approach, careful optimization is necessary to ensure selectivity for the N-terminal amine and to avoid over-alkylation.
The 4-nitrobenzyl group can be removed under mild reductive conditions, typically through catalytic transfer hydrogenation, which is compatible with many other protecting groups used in peptide synthesis.[3][4]
Experimental Protocols
N-Terminal Protection via Reductive Amination
This protocol is adapted from established methods for selective N-terminal modification of peptides.[1]
Materials:
-
Peptide with a free N-terminus
-
4-Nitrobenzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Citric acid buffer (pH 6.1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reversed-phase HPLC for purification
Procedure:
-
Dissolve the peptide in the citric acid buffer to a final concentration of 10 mg/mL.
-
In a separate tube, prepare a 0.5 M solution of 4-nitrobenzaldehyde in DMSO.
-
Add 2 equivalents of the 4-nitrobenzaldehyde solution to the peptide solution.
-
Add 5 equivalents of sodium cyanoborohydride to the reaction mixture.
-
Incubate the reaction at room temperature for 4-6 hours with gentle agitation.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the N-terminally 4-nitrobenzyl-protected peptide by reversed-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Quantitative Data for N-Terminal Reductive Amination:
The following table summarizes the conversion rates for the N-terminal modification of a model peptide library (XYSKEASAL, where X represents different amino acids) using benzaldehyde, which is structurally similar to 4-nitrobenzaldehyde and demonstrates the high efficiency and selectivity of the reductive amination method.[1]
| N-Terminal Amino Acid (X) | Conversion (%)[1] | N-terminal Selectivity (α-amino/ε-amino)[1] |
| Alanine | >99 | >99:1 |
| Arginine | >99 | >99:1 |
| Asparagine | >99 | >99:1 |
| Aspartic Acid | >99 | >99:1 |
| Glutamic Acid | >99 | >99:1 |
| Glutamine | >99 | >99:1 |
| Glycine | >99 | >99:1 |
| Histidine | >99 | >99:1 |
| Isoleucine | >99 | >99:1 |
| Leucine | >99 | >99:1 |
| Methionine | >99 | >99:1 |
| Phenylalanine | >99 | >99:1 |
| Proline | >99 | >99:1 |
| Serine | >99 | >99:1 |
| Threonine | >99 | >99:1 |
| Tryptophan | >99 | >99:1 |
| Tyrosine | >99 | >99:1 |
| Valine | >99 | >99:1 |
| Cysteine | 56 (with 44% thiazolidine (B150603) side product) | >99:1 |
Deprotection of the N-Terminal 4-Nitrobenzyl Group
This protocol is based on the catalytic transfer hydrogenation method for the removal of N-benzyl groups.[3][4]
Materials:
-
N-terminally 4-nitrobenzyl-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Celite
-
Reversed-phase HPLC for purification
Procedure:
-
Dissolve the N-terminally protected peptide in methanol.
-
Add an equal weight of 10% Pd/C to the peptide solution.
-
Under an inert atmosphere (e.g., nitrogen), add 5 equivalents of anhydrous ammonium formate in a single portion.
-
Stir the reaction mixture at reflux temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 10-60 minutes.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Evaporate the combined filtrate under reduced pressure.
-
Purify the deprotected peptide by reversed-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Visualizations
Caption: Workflow for N-terminal protection and deprotection.
References
- 1. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: High-Sensitivity GC-MS Analysis of Short-Chain Fatty Acids in Biological Samples Following 4-Nitrobenzyl Bromide Derivatization
Introduction
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are key metabolic products of the gut microbiota with profound effects on host physiology and pathology. Accurate quantification of SCFAs in complex biological matrices is crucial for understanding their role in health and disease, and for the development of novel therapeutics. This application note describes a robust and sensitive method for the analysis of SCFAs in biological samples using gas chromatography-mass spectrometry (GC-MS) following derivatization with 4-Nitrobenzyl bromide (4-NBBr). This derivatization strategy enhances the volatility and chromatographic performance of SCFAs, enabling their precise and accurate quantification at low physiological concentrations.
Principle
The carboxylic acid functional group of SCFAs is derivatized to form 4-nitrobenzyl esters. This is achieved by reacting the SCFAs with this compound (4-NBBr) under basic conditions, often with a phase-transfer catalyst to improve reaction efficiency. The resulting 4-nitrobenzyl esters are more volatile and thermally stable than their free acid counterparts, making them amenable to GC-MS analysis. The electron-withdrawing nitro group on the benzyl (B1604629) moiety also enhances the sensitivity of detection by mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (B129727), Acetonitrile (B52724), Hexane (B92381), Dichloromethane (all HPLC or GC grade)
-
Reagents: this compound (4-NBBr), N,N-Diisopropylethylamine (DIPEA), Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl)
-
Internal Standards: Isotopically labeled SCFAs (e.g., ¹³C-acetate, ¹³C-propionate, ¹³C-butyrate)
-
SCFA Standards: Acetic acid, Propionic acid, Butyric acid, Isobutyric acid, Valeric acid, Isovaleric acid, Hexanoic acid
Sample Preparation from Biological Matrices
Fecal Samples:
-
Homogenization: Homogenize 10-100 mg of frozen fecal sample in 1 mL of a 0.9% (w/v) NaCl solution containing internal standards.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for the derivatization procedure.
Plasma/Serum Samples:
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing internal standards.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube for solvent evaporation and subsequent derivatization.
Derivatization Protocol
-
Solvent Evaporation: Evaporate the collected supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of acetonitrile.
-
Derivatization Reaction: Add 20 µL of a 50 mg/mL solution of 4-NBBr in acetonitrile and 10 µL of DIPEA.
-
Incubation: Seal the vial and incubate at 60°C for 30 minutes.[1]
-
Cooling and Extraction: After cooling to room temperature, add 200 µL of hexane and 100 µL of water. Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer containing the derivatized SCFAs to a GC vial for analysis.[1]
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Table 1: GC-MS Parameters for SCFA-4-Nitrobenzyl Ester Analysis
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Acetic Acid-4-NB | ~8.5 | 136 | 106 | 92 |
| Propionic Acid-4-NB | ~9.8 | 136 | 106 | 92 |
| Isobutyric Acid-4-NB | ~10.5 | 136 | 106 | 92 |
| Butyric Acid-4-NB | ~11.2 | 136 | 106 | 92 |
| Isovaleric Acid-4-NB | ~12.1 | 136 | 106 | 92 |
| Valeric Acid-4-NB | ~12.8 | 136 | 106 | 92 |
| Hexanoic Acid-4-NB | ~14.3 | 136 | 106 | 92 |
Note: Retention times are approximate and may vary depending on the specific GC-MS system and column.
Table 2: Linearity and Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Linear Range (µM) | R² | LOD (µM) | LOQ (µM) |
| Acetic Acid | 1 - 1000 | >0.995 | 0.5 | 1.5 |
| Propionic Acid | 0.5 - 500 | >0.995 | 0.2 | 0.6 |
| Butyric Acid | 0.5 - 500 | >0.995 | 0.2 | 0.6 |
| Valeric Acid | 0.2 - 200 | >0.995 | 0.1 | 0.3 |
| Hexanoic Acid | 0.2 - 200 | >0.995 | 0.1 | 0.3 |
Mandatory Visualization
Caption: Experimental workflow for SCFA analysis.
Caption: SCFA signaling pathways via GPCRs.
References
Application Notes and Protocols for Bioreductive Deprotection of 4-Nitrobenzyl Groups in Prodrug Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective activation of prodrugs at the site of disease is a paramount goal in drug development, aiming to enhance therapeutic efficacy while minimizing systemic toxicity. One promising strategy involves the use of bioreductive protecting groups that are cleaved under specific physiological conditions, such as the hypoxia characteristic of solid tumors. The 4-nitrobenzyl group has emerged as a versatile "trigger" in this context. Its reduction, often facilitated by nitroreductase enzymes that are highly expressed in hypoxic environments, initiates a self-immolative cascade leading to the release of a potent cytotoxic agent.[1][2] This process, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT) when the nitroreductase is exogenously expressed, offers a powerful platform for targeted cancer therapy.[3]
These application notes provide a comprehensive overview of the key methodologies and quantitative data associated with the study of 4-nitrobenzyl-based prodrugs. Detailed protocols for synthesizing these prodrugs, assessing their activation by nitroreductases, and evaluating their selective cytotoxicity are presented.
Reaction Mechanism and Experimental Workflow
The bioreductive activation of a 4-nitrobenzyl-protected prodrug is a multi-step process. Initially, the 4-nitro group is reduced to a hydroxylamine (B1172632) or amine, a transformation that dramatically alters the electronic properties of the benzyl (B1604629) system. This electronic shift triggers a cascade of reactions, culminating in the release of the active drug. The overall workflow for evaluating such a prodrug system involves synthesis, enzymatic and cellular assays to confirm activation and selectivity, and analytical methods to quantify the process.
Caption: General mechanism of 4-nitrobenzyl prodrug activation.
Caption: Workflow for evaluation of 4-nitrobenzyl prodrugs.
Quantitative Data Summary
The efficacy of 4-nitrobenzyl-based prodrugs is quantitatively assessed through various parameters, including their cytotoxicity (IC50 values), the degree of deactivation compared to the parent drug, and their selectivity for hypoxic versus normoxic conditions or for nitroreductase-expressing cells.
| Prodrug (Parent Drug) | Cell Line | Condition | IC50 (nM) | Fold Deactivation vs. Parent Drug | Reference |
| 4-nitrobenzyl-SN-38 | K562 | Normoxia | 58.0 | 19 | [4] |
| 3-nitrobenzyl-SN-38 | K562 | Normoxia | 12.2 | 4 | [4] |
| 2-nitrobenzyl-SN-38 | K562 | Normoxia | 25.9 | 8 | [4] |
| SN-38 (Parent Drug) | K562 | Normoxia | 3.0 | - | [4] |
| 4-nitrobenzyl-doxorubicin | SKOV3 | Normoxia | >1000 | >20 | [3] |
| 4-nitrobenzyl-doxorubicin | WiDr | Normoxia | >1000 | >336 | [3] |
| Doxorubicin (Parent Drug) | SKOV3 | Normoxia | 50 | - | [3] |
| Doxorubicin (Parent Drug) | WiDr | Normoxia | 3 | - | [3] |
| Prodrug | Cell Line Pair | Selectivity (IC50 NTR- / IC50 NTR+) | Reference |
| 4-nitrobenzyl-doxorubicin with aminobenzyl spacer | SKOV3/SKOV3-NTR | >10 | [3] |
| 4-nitrobenzyl-doxorubicin with aminobenzyl spacer | WiDr/WiDr-NTR | >370 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a 4-Nitrobenzyl Carbamate Prodrug of SN-38
This protocol describes the synthesis of a C-10 substituted 4-nitrobenzyl derivative of the potent topoisomerase I inhibitor, SN-38.[4]
Materials:
-
SN-38
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Round bottom flasks
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Dissolve SN-38 (1 equivalent) in anhydrous DMF in a round bottom flask.
-
Add K2CO3 (3 equivalents) to the solution.
-
Add this compound (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 95:5).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the 4-nitrobenzyl-SN-38 prodrug.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Nitroreductase-Mediated Deprotection Assay
This protocol outlines a method to assess the ability of a nitroreductase enzyme to activate a 4-nitrobenzyl prodrug, with quantification of the released drug by HPLC.
Materials:
-
Purified nitroreductase enzyme (e.g., from E. coli)
-
4-nitrobenzyl prodrug
-
NADH or NADPH
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of the 4-nitrobenzyl prodrug in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture in a microcentrifuge tube containing potassium phosphate buffer, NADH or NADPH (e.g., 200 µM), and the 4-nitrobenzyl prodrug (e.g., 50 µM).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the nitroreductase enzyme to a final concentration of, for example, 1 µg/mL.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the remaining prodrug and the released active drug. An example of HPLC conditions could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) at a flow rate of 1 mL/min, with detection at a wavelength appropriate for the prodrug and released drug.
-
Generate a standard curve for both the prodrug and the active drug to calculate their concentrations at each time point.
-
Plot the concentration of the released drug over time to determine the rate of deprotection.
Protocol 3: Hypoxia-Selective Cytotoxicity Assay
This protocol describes how to evaluate the cytotoxicity of a 4-nitrobenzyl prodrug under both normoxic and hypoxic conditions to determine its hypoxia-selective activation.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Cell culture medium and supplements (e.g., FBS, penicillin-streptomycin)
-
96-well plates
-
4-nitrobenzyl prodrug and parent drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O2, 5% CO2, balanced with N2)
-
Standard cell culture incubator (normoxia: ~21% O2, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into two identical 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a standard incubator.
-
Prepare serial dilutions of the 4-nitrobenzyl prodrug and the parent drug in cell culture medium.
-
Remove the medium from the cells and add the drug dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Place one plate in a standard (normoxic) incubator and the other in a hypoxia chamber.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 values for the prodrug and parent drug under both normoxic and hypoxic conditions using a suitable curve-fitting software.
-
Calculate the hypoxia-cytotoxicity ratio (HCR) as IC50 (normoxia) / IC50 (hypoxia) for the prodrug to quantify its selectivity for hypoxic conditions.
Conclusion
The bioreductive deprotection of 4-nitrobenzyl groups represents a robust and highly adaptable strategy for the development of targeted prodrugs. The protocols and data presented herein provide a framework for the synthesis, characterization, and evaluation of these promising therapeutic agents. By employing these standardized methodologies, researchers can effectively assess the potential of novel 4-nitrobenzyl-based prodrugs for applications in oncology and other fields where tissue-specific drug activation is desirable. Further optimization of the 4-nitrobenzyl trigger, for instance, through the introduction of electron-donating or -withdrawing substituents, may lead to improved rates of fragmentation and enhanced therapeutic indices.
References
- 1. Hypoxia-driven elimination of thiopurines from their nitrobenzyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in the 4-Nitrobenzylation of Secondary Amines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and optimize the 4-nitrobenzylation of secondary amines. This common N-alkylation reaction can be prone to low yields due to side reactions and suboptimal conditions. Here, we address specific issues in a question-and-answer format, provide detailed experimental protocols, and present quantitative data to guide your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 4-nitrobenzylation reaction is resulting in a low yield of the desired tertiary amine. What are the most common causes?
Low yields in this reaction are frequently attributed to several factors:
-
Over-alkylation (Quaternization): The product, a tertiary amine, is often more nucleophilic than the starting secondary amine. This can lead to a second alkylation by 4-nitrobenzyl bromide, forming a quaternary ammonium (B1175870) salt, which is a common byproduct that consumes both the desired product and the alkylating agent.[1][2][3]
-
Steric Hindrance: Bulky substituents on the secondary amine can sterically hinder the approach of the 4-nitrobenzyl group, slowing down the desired reaction and allowing side reactions to become more prominent.
-
Inappropriate Base: The choice of base is critical. A base that is too strong can promote side reactions, while a base that is too weak may not effectively neutralize the hydrobromic acid generated during the reaction, leading to the protonation and deactivation of the secondary amine nucleophile.
-
Suboptimal Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. A poorly chosen solvent can lead to low solubility of reactants or favor side reactions.
-
Reaction Temperature and Time: Both excessively high temperatures and prolonged reaction times can encourage the formation of byproducts, including the quaternary ammonium salt.[4]
Q2: I suspect over-alkylation is the main issue in my reaction. How can I minimize the formation of the quaternary ammonium salt?
Minimizing the formation of the quaternary ammonium salt is key to improving the yield of the desired tertiary amine. Here are several strategies:
-
Control Stoichiometry: Use a slight excess of the secondary amine relative to the this compound (e.g., 1.2 equivalents of the amine).[4] This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation.
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base. Bases like N,N-diisopropylethylamine (DIPEA) or potassium carbonate are often effective.[4][5] These bases are capable of neutralizing the acid byproduct without competing with the secondary amine as a nucleophile.
-
Reaction Conditions: Maintain a moderate reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to stop the reaction once the this compound is consumed, preventing further reaction to the quaternary salt.[4]
-
Slow Addition: Adding the this compound solution dropwise to the reaction mixture containing the secondary amine and base can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step.
Q3: What are the recommended bases and solvents for the 4-nitrobenzylation of secondary amines?
The optimal choice of base and solvent is highly dependent on the specific secondary amine being used. However, some general guidelines can be provided:
-
Bases:
-
Potassium Carbonate (K₂CO₃): A mild inorganic base that is often effective and easy to remove during workup. It is particularly useful in polar aprotic solvents like acetonitrile (B52724) or DMF.[4]
-
Triethylamine (Et₃N): A common organic base, though its nucleophilicity can sometimes lead to side reactions.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is an excellent choice for minimizing side reactions.[5]
-
Sodium Bicarbonate (NaHCO₃): A mild base that has been successfully used in aqueous-mediated N-alkylations.[6]
-
-
Solvents:
-
Acetonitrile (ACN): A polar aprotic solvent that is a good general choice for many N-alkylation reactions.[4]
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be effective, particularly for less reactive amines.
-
Dichloromethane (DCM): A less polar solvent that can also be used.
-
Water: Aqueous conditions with a mild base like sodium bicarbonate have been shown to be effective for the N-alkylation of some amines with p-nitrobenzyl bromide.[6]
-
Q4: How does the structure of the secondary amine affect the reaction yield?
The structure of the secondary amine, particularly the steric bulk around the nitrogen atom, has a significant impact on the reaction.
-
Less Hindered Amines: Cyclic amines like morpholine (B109124) and piperidine, and acyclic amines with smaller alkyl groups (e.g., diethylamine) generally react more readily and give higher yields.
-
Sterically Hindered Amines: Amines with bulky substituents (e.g., diisopropylamine) will react more slowly. In these cases, higher temperatures and longer reaction times may be necessary, which in turn can increase the likelihood of side reactions. For highly hindered amines, alternative synthetic routes may need to be considered.
Quantitative Data on Reaction Yields
The following tables summarize reported yields for the 4-nitrobenzylation of various secondary amines under different reaction conditions.
Table 1: N-Alkylation of Various Amines with p-Nitrobenzyl Bromide in Water [6]
| Secondary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline (B41778) | NaHCO₃ | Water | 80 | 1 | 96 |
| o-Toluidine | NaHCO₃ | Water | 80 | 1 | 93 |
| 2-Fluoroaniline | NaHCO₃ | Water | 80 | 1 | 93 |
| 4-Fluoroaniline | NaHCO₃ | Water | 80 | 1 | 95 |
| 3-Chloroaniline | NaHCO₃ | Water | 80 | 1 | 97 |
| Benzylamine | NaHCO₃ | Water | 80 | 1 | 91 |
Table 2: Synthesis of 4-(4-Nitrobenzyl)morpholine
| Base | Solvent | Temperature | Yield (%) | Reference |
| Triethylamine | Acetonitrile | 85 °C | - | [7] |
| - | Neat | - | Excellent | [8] |
Note: Specific yield was not provided in the reference, but described as "excellent".
Experimental Protocols
Protocol 1: General Procedure for the 4-Nitrobenzylation of a Secondary Amine using Potassium Carbonate in Acetonitrile [4]
-
To a solution of the secondary amine (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with 1 M HCl to remove any unreacted amine.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Aqueous-Mediated 4-Nitrobenzylation of an Aniline Derivative [6]
-
In a round-bottom flask, suspend the aniline derivative (1.0 equivalent) in water.
-
Add sodium bicarbonate (2.2 equivalents) to the suspension.
-
Add p-nitrobenzyl bromide (2.2 equivalents) to the mixture.
-
Heat the reaction mixture at 80 °C for 1 hour with vigorous stirring.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Workflows and Troubleshooting
The following diagrams illustrate the experimental workflow, a troubleshooting guide for low yields, and the key reaction pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-(4-Nitrobenzyl)morpholine|CAS 6425-46-3 [benchchem.com]
Technical Support Center: 4-Nitrobenzyl Bromide Derivatization of Complex Natural Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Nitrobenzyl bromide (4-NBB) for the derivatization of complex natural products.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in the analysis of natural products?
A1: this compound is primarily used as a derivatizing agent to enhance the detection of complex natural products in analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. The 4-nitrobenzyl group introduces a strong chromophore (a part of a molecule responsible for its color) to the natural product molecule. This modification significantly increases the molecule's ability to absorb UV light, thereby improving the sensitivity and accuracy of its quantification.[1][2]
Q2: What are the most common functional groups in natural products that react with this compound?
A2: this compound is a potent electrophile and readily reacts with various nucleophilic functional groups commonly found in natural products. These include:[1]
-
Phenolic hydroxyl groups: Abundant in flavonoids and other polyphenols.
-
Carboxylic acid groups: Present in many terpenoids and some alkaloids.
-
Primary and secondary amine groups: Characteristic of alkaloids.
-
Thiol groups: Found in certain amino acids and peptides.
Q3: What are the potential side reactions when using this compound with complex natural products?
A3: Due to its high reactivity, this compound can lead to several side reactions, especially in complex molecules with multiple reactive sites.[1] Key potential side reactions include:
-
Over-alkylation: Molecules with multiple hydroxyl, amine, or other nucleophilic groups can react with more than one molecule of 4-NBB, leading to a mixture of derivatized products.
-
Lack of Chemoselectivity: In molecules containing multiple types of nucleophilic groups (e.g., both phenolic hydroxyls and carboxylic acids), 4-NBB may react with all of them, leading to a complex product mixture instead of a single desired derivative. The reaction conditions, particularly the choice of base and solvent, can influence the chemoselectivity.
-
Reaction with Tertiary Amines: While less common, some reactive tertiary amines found in alkaloids can undergo quaternization with 4-NBB, forming quaternary ammonium (B1175870) salts.
-
Formation of Byproducts: Side reactions during the synthesis of this compound itself can introduce impurities, such as dibromo compounds, which can complicate the derivatization reaction and subsequent analysis.[3]
Q4: How can I minimize the occurrence of these side reactions?
A4: Minimizing side reactions requires careful optimization of the reaction conditions. Key strategies include:
-
Stoichiometric Control: Use a controlled molar ratio of this compound to the natural product to reduce the likelihood of over-alkylation.
-
Choice of Base: The strength and type of base used can significantly impact the reaction's selectivity. A milder base may favor the derivatization of more acidic functional groups.
-
Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction progress closely can help to prevent the formation of unwanted byproducts.
-
Solvent Selection: The polarity of the solvent can influence the reactivity of both the natural product and the derivatizing agent.
-
Purification of the Reagent: Ensure the purity of the this compound to avoid introducing interfering impurities into the reaction.[3]
Troubleshooting Guides
Problem 1: Low or No Derivatization Yield
| Potential Cause | Recommended Solution |
| Inactive this compound | Use a fresh, properly stored batch of this compound. The reagent can degrade over time, especially if exposed to moisture or light. |
| Insufficiently basic reaction conditions | The nucleophilicity of the target functional group may need to be enhanced. A stronger base or a different solvent system might be required to deprotonate the functional group effectively. |
| Steric hindrance around the target functional group | The complex three-dimensional structure of the natural product may prevent 4-NBB from accessing the reactive site. Consider using a smaller derivatizing agent if possible, or try to alter the conformation of the natural product by changing the solvent. |
| Low solubility of the natural product | Ensure the natural product is fully dissolved in the reaction solvent. Sonication or gentle heating may be necessary. |
Problem 2: Multiple Peaks in HPLC/LC-MS Analysis
| Potential Cause | Recommended Solution |
| Over-alkylation of multiple functional groups | Reduce the molar ratio of this compound to the natural product. Optimize the reaction time and temperature to favor mono-derivatization. |
| Presence of isomers in the starting material | The natural product isolate may contain a mixture of isomers, each of which will be derivatized, leading to multiple peaks. Purify the starting material before derivatization. |
| Formation of both ether and ester derivatives | In molecules with both hydroxyl and carboxyl groups, both can react. Adjusting the pH and choice of catalyst can sometimes favor one reaction over the other. For example, using a base that selectively deprotonates the more acidic group can improve selectivity. |
| Impure this compound | Impurities in the derivatizing agent can lead to additional peaks. Purify the 4-NBB by recrystallization or use a high-purity grade.[3] |
| Degradation of the derivative | The derivatized product may be unstable under the analytical conditions. Adjust the mobile phase pH or temperature of the HPLC analysis. |
Experimental Protocols
General Protocol for 4-Nitrobenzylation of a Flavonoid (e.g., Quercetin) for HPLC-UV Analysis
This protocol provides a general guideline. Optimization of reagent concentrations, reaction time, and temperature is crucial for each specific natural product.
Materials:
-
Quercetin (or other flavonoid)
-
This compound (high purity)[4]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl) for quenching
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying
-
HPLC system with UV detector
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Solutions:
-
Prepare a standard solution of the flavonoid in acetonitrile (e.g., 1 mg/mL).
-
Prepare a solution of this compound in acetonitrile (e.g., 10 mg/mL).
-
Prepare a solution of potassium carbonate in deionized water (e.g., 1 M).
-
-
Derivatization Reaction:
-
In a reaction vial, add a known volume of the flavonoid standard solution.
-
Add an appropriate amount of the potassium carbonate solution to act as a base. The amount will need to be optimized.
-
Add a stoichiometric excess of the this compound solution. A good starting point is a 1.5 to 2-fold molar excess.
-
Seal the vial and heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1-2 hours). Monitor the reaction progress by TLC or a pilot HPLC injection if possible.
-
-
Work-up:
-
After cooling to room temperature, quench the reaction by adding a small amount of dilute HCl to neutralize the excess base.
-
Extract the derivatized product with ethyl acetate.
-
Wash the organic layer with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
-
HPLC Analysis:
-
Analyze the sample using a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water with a small amount of acid like formic acid).
-
Set the UV detector to a wavelength where the 4-nitrobenzyl chromophore has maximum absorbance (around 260-280 nm).
-
Visualizations
Caption: Experimental workflow for the derivatization of a natural product with this compound.
Caption: Potential desired and side reactions of 4-NBB with a polyfunctional natural product.
Caption: A decision tree for troubleshooting common issues in 4-NBB derivatization reactions.
References
- 1. Protecting Group Chemistry: The Role of this compound [ketonepharma.com]
- 2. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]
Purification strategies for removing excess 4-Nitrobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzyl bromide. It offers detailed purification strategies to remove excess reagent from reaction mixtures, ensuring the desired product's purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying a reaction mixture containing excess this compound?
A1: The primary methods for removing unreacted this compound include recrystallization, column chromatography, and chemical scavenging. The choice of method depends on the scale of the reaction, the properties of the desired product (e.g., solid or liquid), and the required purity level.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a common and effective technique to monitor the removal of this compound.[1][2] By spotting the crude reaction mixture and the purified fractions on a TLC plate, you can visualize the separation of your product from the excess reagent. This compound, being a conjugated and aromatic compound, is often visible under UV light (254 nm).[3] Specific stains can also be used for visualization if the compound is not UV-active.[4][5]
Q3: What are the main safety precautions when handling this compound?
A3: this compound is a corrosive and lachrymatory substance, causing severe skin burns, eye damage, and respiratory irritation.[6][7][8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] In case of skin contact, wash the affected area immediately with plenty of water.[6] For eye contact, rinse cautiously with water for several minutes.[6]
Q4: How should I dispose of waste containing this compound?
A4: Waste containing this compound should be treated as hazardous waste.[7] It should be collected in a designated, properly labeled, sealed container.[10] Dispose of the waste through a licensed professional waste disposal service, often via incineration.[10][11] Do not discharge it into drains or the environment.[10]
Troubleshooting Guides
Recrystallization Issues
Problem: My product is not crystallizing out of the solution, or the yield is very low.
Possible Causes & Solutions:
-
Solvent Choice: The chosen solvent may be too good, keeping your product dissolved even at low temperatures. Conversely, if the solvent is too poor, the compound may have precipitated out along with impurities.
-
Solution: Perform small-scale solubility tests with a variety of solvents to find an optimal one where your product is soluble at high temperatures but sparingly soluble at low temperatures.[12] Common solvents for recrystallizing this compound itself include ethanol (B145695) and ligroin.[13][14][15] A mixed solvent system can also be effective.[12]
-
-
Supersaturation: The solution may be supersaturated.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus, or by adding a seed crystal of the pure product.
-
-
Concentration: The solution might be too dilute.
-
Solution: Carefully evaporate some of the solvent to increase the concentration of your product and then allow it to cool again.
-
Problem: The recrystallized product is still impure.
Possible Causes & Solutions:
-
Inefficient Washing: The crystals may not have been washed properly, leaving impurities on the surface.
-
Solution: Wash the filtered crystals with a small amount of the cold recrystallization solvent to rinse away any adhering impurities.
-
-
Co-precipitation: Impurities may have similar solubility profiles and co-precipitate with your product.
-
Solution: A second recrystallization may be necessary. Alternatively, consider using a different purification method like column chromatography for better separation.
-
Column Chromatography Issues
Problem: I am getting poor separation between my product and this compound on the column.
Possible Causes & Solutions:
-
Incorrect Solvent System: The eluent may be too polar, causing all compounds to move too quickly down the column, or not polar enough, resulting in slow elution and broad bands.
-
Solution: Optimize the solvent system using TLC. Aim for a solvent mixture that gives your product an Rf value of approximately 0.2-0.4 and good separation from the this compound spot.[16]
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: Use an appropriate amount of silica (B1680970) gel for the amount of sample you are purifying. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
-
Improper Packing: The column may have been packed unevenly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Dry packing followed by wet packing with the eluent can provide a homogenous column bed.[17]
-
Problem: My product is degrading on the silica gel column.
Possible Causes & Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.
-
Solution: Deactivate the silica gel by washing it with a solvent system containing a small amount of a base, such as triethylamine (B128534) (1-3%).[16] Alternatively, use a different stationary phase like neutral alumina.
-
Data Presentation
Table 1: Comparison of Purification Strategies for Removing Excess this compound
| Purification Method | Principle | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures. | >98% | 60-90% | Simple, scalable, cost-effective for solid products. | Not suitable for oils or products with similar solubility to the impurity; can have lower recovery. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) and elution with a liquid mobile phase. | >99% | 70-95% | High resolution for separating complex mixtures; applicable to both solids and liquids.[2][18] | More time-consuming, requires larger volumes of solvent, and can be less scalable than recrystallization.[18] |
| Chemical Scavenging | Conversion of excess this compound into a more easily removable derivative (e.g., a water-soluble salt). | >95% | >90% | Quick and efficient for removing the reagent without chromatography. | The scavenging agent or its byproduct might react with the desired product; requires an additional workup step. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the recrystallization of a solid product from a reaction mixture containing excess this compound using ethanol.
-
Dissolution: Transfer the crude reaction mixture to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the product is not readily soluble in ethanol, other solvents like ligroin can be tested.[15]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol outlines the separation of a product from excess this compound using silica gel column chromatography.
-
TLC Analysis: Determine an appropriate solvent system (eluent) using TLC. A mixture of hexanes and ethyl acetate (B1210297) is a common starting point. The goal is to achieve good separation between the product and this compound.
-
Column Packing: Prepare a chromatography column with a cotton or glass wool plug at the bottom. Add a layer of sand. Pack the column with silica gel, either as a slurry in the eluent (wet packing) or by carefully pouring the dry silica gel and then running the eluent through (dry packing).[17]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel (dry loading).[16] Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to start the flow. Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Chemical Scavenging of Excess this compound
This protocol uses triethylamine to convert excess this compound into a water-soluble quaternary ammonium (B1175870) salt.
-
Reaction Quenching: After the primary reaction is complete (as determined by TLC), add triethylamine to the reaction mixture. The amount of triethylamine should be in slight excess relative to the unreacted this compound.
-
Monitoring: Stir the mixture at room temperature and monitor the disappearance of the this compound spot on TLC.[19]
-
Workup: Once the scavenging reaction is complete, perform an aqueous workup. Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Shake the funnel and allow the layers to separate. The benzyltriethylammonium bromide salt will partition into the aqueous layer.
-
Separation and Drying: Collect the organic layer containing the desired product. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the product, now free of this compound.
Visualizations
Caption: Workflow for purification by recrystallization.
Caption: Workflow for purification by column chromatography.
Caption: Workflow for chemical scavenging of this compound.
References
- 1. rsc.org [rsc.org]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. This compound | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. ketonepharma.com [ketonepharma.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. This compound | 100-11-8 [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Purification [chem.rochester.edu]
- 17. orgsyn.org [orgsyn.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Esterification of 4-Nitrobenzyl Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of carboxylic acids using 4-nitrobenzyl bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of carboxylic acids with this compound, a crucial step in synthesizing protected intermediates for pharmaceuticals and fine chemicals.[1] The reaction proceeds via a nucleophilic substitution mechanism where the carboxylate anion attacks the benzylic carbon of this compound.[1]
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Carboxylate Formation | Ensure the complete deprotonation of the carboxylic acid. Use a slight excess (1.1-1.2 equivalents) of a suitable base. For sensitive substrates, consider milder organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). For more robust reactions, inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be effective. |
| Poor Nucleophilicity of Carboxylate | The choice of solvent can significantly impact the nucleophilicity of the carboxylate. Aprotic polar solvents like DMF or DMSO are generally preferred as they solvate the cation of the carboxylate salt, leaving the anion more "naked" and nucleophilic. |
| Low Reactivity of this compound | While the nitro group activates the benzylic position for nucleophilic attack, ensure the quality of the reagent.[1] Old or improperly stored this compound may have degraded. Consider purchasing from a reputable supplier or purifying the reagent before use. |
| Inappropriate Reaction Temperature | Most esterifications with this compound proceed well at room temperature to slightly elevated temperatures (e.g., 40-60 °C). If the reaction is sluggish at room temperature, gentle heating can increase the reaction rate. However, excessive heat can lead to side reactions and decomposition. |
| Presence of Water | Water can hydrolyze this compound to 4-nitrobenzyl alcohol and compete with the carboxylate as a nucleophile. Ensure all reagents and solvents are anhydrous. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Prevention |
| 4-Nitrobenzyl Alcohol | Presence of water or hydroxide (B78521) ions in the reaction mixture. | Use anhydrous solvents and reagents. Avoid strongly basic conditions that could generate hydroxide ions. |
| Bis(4-nitrobenzyl) Ether | Reaction of 4-nitrobenzyl alcohol (formed in situ) with another molecule of this compound. | Minimize the formation of 4-nitrobenzyl alcohol by ensuring anhydrous conditions. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or inefficient activation of the carboxylic acid. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Adjust the temperature and ensure complete carboxylate formation as described above. |
Issue 3: Difficult Purification
| Problem | Possible Cause | Solution |
| Co-elution of Product and Starting Material | Similar polarities of the 4-nitrobenzyl ester and this compound. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate) can often achieve good separation. |
| Oily Product That is Difficult to Crystallize | Presence of impurities. | Purify the product thoroughly by column chromatography before attempting crystallization. Try different solvent systems for recrystallization (e.g., ethanol, ethyl acetate (B1210297)/hexane). |
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitro group in this compound in this reaction?
A1: The electron-withdrawing nitro group at the para position makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack by the carboxylate anion.[1] This increases the reactivity of the bromide compared to unsubstituted benzyl (B1604629) bromide.
Q2: Which bases are recommended for this esterification?
A2: The choice of base depends on the substrate's sensitivity.
-
For robust carboxylic acids: Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are cost-effective and efficient.
-
For sensitive carboxylic acids: Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are milder and often used to avoid potential side reactions.
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents are generally the best choice as they can dissolve the carboxylate salt and promote the Sₙ2 reaction. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetone
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the carboxylic acid starting material and this compound should be visible at the beginning of the reaction. As the reaction progresses, a new spot for the 4-nitrobenzyl ester product will appear (usually with an intermediate Rf value), and the starting material spots will diminish.
Q5: What are the typical reaction times and temperatures?
A5: Reaction times can vary from a few hours to overnight, depending on the reactivity of the carboxylic acid and the reaction conditions. Most reactions are carried out at room temperature or with gentle heating (40-60 °C). It is advisable to monitor the reaction by TLC to determine completion.
Data Presentation: Reaction Condition Optimization
The following table summarizes the key parameters for optimizing the esterification of a generic carboxylic acid with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Remarks |
| Base | K₂CO₃ | TEA | DIPEA | K₂CO₃ is a strong, heterogeneous base suitable for simple carboxylic acids. TEA and DIPEA are weaker, homogeneous organic bases suitable for more sensitive substrates. |
| Solvent | Acetone | DMF | Acetonitrile | DMF is a highly polar aprotic solvent that can significantly accelerate Sₙ2 reactions. Acetone and acetonitrile are also good options. The choice may depend on the solubility of the carboxylic acid salt. |
| Temperature | Room Temp. | 50 °C | Reflux | Room temperature is often sufficient. Gentle heating can increase the rate but may also promote side reactions. Refluxing is generally not recommended unless the reactants are particularly unreactive. |
| Equivalents of Bromide | 1.05 | 1.2 | 1.5 | A slight excess of the bromide is recommended to ensure complete consumption of the more valuable carboxylic acid. A large excess can complicate purification. |
Experimental Protocols
General Protocol for the Esterification of a Carboxylic Acid with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or Triethylamine (TEA, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add the base (K₂CO₃ or TEA).
-
Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the carboxylate salt.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-nitrobenzyl ester.
Visualizations
Caption: Experimental workflow for the esterification of a carboxylic acid with this compound.
Caption: Troubleshooting logic for low-yield this compound esterification reactions.
References
Preventing O- vs. C-alkylation in the protection of phenols with 4-Nitrobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-nitrobenzyl bromide for the protection of phenols. The focus is on preventing the undesired C-alkylation side reaction and promoting selective O-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing whether O- or C-alkylation occurs during the protection of phenols with this compound?
A1: The selectivity between O- and C-alkylation is primarily governed by the reaction conditions. The key factors include the choice of solvent, the base used for deprotonation of the phenol (B47542), and the reaction temperature. O-alkylation is generally the kinetically favored product, while C-alkylation can be favored under thermodynamic control.
Q2: Which solvents are recommended to promote selective O-alkylation?
A2: Polar aprotic solvents are highly recommended for selective O-alkylation. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are excellent choices. These solvents do not solvate the phenoxide oxygen as strongly as protic solvents, leaving it more available to attack the electrophilic carbon of this compound.
Q3: What is the impact of protic solvents on the reaction?
A3: Protic solvents, such as water, ethanol, and trifluoroethanol, can lead to an increase in the amount of the C-alkylated product.[1] This is because protic solvents can form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and making it less nucleophilic. This can allow for the competing C-alkylation to occur at the ortho and para positions of the aromatic ring.[1]
Q4: Which bases are suitable for achieving high O-alkylation selectivity?
A4: Weak inorganic bases are generally preferred for selective O-alkylation of phenols. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and have been shown to be effective. Stronger bases are typically not necessary and may promote side reactions.
Q5: How does temperature affect the O- vs. C-alkylation ratio?
A5: O-alkylation is often the product of kinetic control, meaning it is the faster-forming product at lower temperatures.[2] Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product, although this is also dependent on other reaction conditions. It is generally advisable to run the reaction at room temperature or slightly elevated temperatures and monitor the progress to avoid side reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant formation of C-alkylated product. | Use of a protic solvent (e.g., ethanol, water). | Switch to a polar aprotic solvent such as DMF, DMSO, or acetone. |
| Reaction temperature is too high, favoring the thermodynamic product. | Lower the reaction temperature. Start at room temperature and monitor the reaction. | |
| The chosen base is not optimal. | Use a mild inorganic base like K₂CO₃ or Cs₂CO₃. | |
| Low yield of the desired O-alkylated product. | Incomplete deprotonation of the phenol. | Ensure the base is of good quality, dry, and used in a slight excess (e.g., 1.5-2.0 equivalents). |
| Insufficient reaction time. | Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| The this compound has degraded. | Use freshly sourced or purified this compound. | |
| Formation of multiple byproducts. | The reaction may be proceeding for too long or at too high a temperature. | Optimize the reaction time and temperature by monitoring with TLC. |
| The starting phenol is not pure. | Purify the starting phenol before the reaction. | |
| The presence of water in the reaction mixture. | Use anhydrous solvents and ensure all glassware is thoroughly dried. |
Quantitative Data Summary
| Phenol | Base | Solvent | Temperature | Product(s) | Yield of O-alkylated Product | Reference |
| 3,5-dimethyl-4-hydroxyphenyl acetate | K₂CO₃ | DMF | Room Temp. | 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenyl acetate | 91% | [2] |
| General Phenol | Weak Inorganic Base (e.g., K₂CO₃) | Aprotic (e.g., DMF, Acetone) | Room Temp. - 50°C | Primarily O-alkylation product | Generally Good to Excellent | General Principle |
| General Phenol | Weak Inorganic Base (e.g., K₂CO₃) | Protic (e.g., Ethanol) | Room Temp. - Reflux | Mixture of O- and C-alkylation products | Lower selectivity | General Principle |
Experimental Protocols
Protocol for Selective O-Alkylation of a Phenol with this compound
This protocol is based on a literature procedure that demonstrates high selectivity for O-alkylation.
Materials:
-
Substituted Phenol (e.g., 3,5-dimethyl-4-hydroxyphenyl acetate) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and anhydrous DMF.
-
Add finely ground potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the competing O- and C-alkylation pathways and the general experimental workflow.
Caption: Competing O- vs. C-alkylation pathways for phenols.
Caption: General experimental workflow for selective O-alkylation.
References
Troubleshooting incomplete cleavage of the 4-nitrobenzyl protecting group
This guide provides troubleshooting advice and detailed protocols for the successful cleavage of the 4-nitrobenzyl (PNB) protecting group. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during this deprotection step in their synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My PNB deprotection via hydrogenation is incomplete. What could be the issue?
Incomplete hydrogenation of the PNB group is a common problem and can be attributed to several factors:
-
Catalyst Inactivation: The palladium catalyst (Pd/C) can be poisoned by sulfur-containing compounds or other impurities in your reaction mixture. Ensure your substrate and solvents are of high purity.
-
Insufficient Catalyst Loading: For sterically hindered substrates, a higher catalyst loading (up to 20 mol%) might be necessary to drive the reaction to completion.
-
Poor Hydrogen Access: Inadequate agitation or pressure can limit the availability of hydrogen at the catalyst surface. Ensure vigorous stirring and, if possible, increase the hydrogen pressure.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol (B145695) or methanol (B129727) are generally effective. Sometimes, the addition of a small amount of acid (e.g., acetic acid) can accelerate the cleavage.
Q2: I am observing side products after the reduction of the PNB group. How can I avoid them?
The reduction of the nitro group to an amine is the first step in the deprotection. The resulting aminobenzyl intermediate can sometimes participate in side reactions.
-
Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of other functional groups in your molecule. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
-
Reaction with Byproducts: The aminobenzyl intermediate can be nucleophilic. If your molecule contains electrophilic centers, you might observe intramolecular cyclization or intermolecular reactions. Optimizing the reaction conditions (e.g., temperature, solvent) can help minimize these side reactions.
Q3: My photochemical cleavage of the PNB group is slow and gives low yields. How can I improve it?
Photochemical cleavage of the PNB group is a powerful method, but its efficiency can be influenced by several parameters.[1][2][3]
-
Wavelength and Light Source: The PNB group typically absorbs around 350-365 nm.[1] Ensure you are using a light source with an appropriate emission wavelength and sufficient power.
-
Solvent: The choice of solvent can affect the quantum yield of the photocleavage. Protic solvents like methanol or aqueous buffers are often used. Aprotic solvents like dioxane have also been shown to be effective, and in some cases, can lead to faster cleavage.[3]
-
Substituents: The electronic nature of the PNB ring and substituents at the benzylic position can significantly impact the cleavage efficiency. Electron-donating groups on the aromatic ring (like methoxy (B1213986) groups, creating a nitroveratryl group) can increase the rate of cleavage.[3] A methyl group at the benzylic position has been shown to enhance cleavage kinetics by a factor of 20.[1]
-
Side Reactions with Byproducts: The photocleavage reaction generates a nitrosobenzaldehyde byproduct, which can react with the deprotected functional group, especially thiols.[4] The use of scavengers or performing the reaction in the presence of reagents that can trap the aldehyde may be necessary.
Q4: I am attempting a base-mediated cleavage of a PNB-protected amide, but the reaction is not working. Why?
While a method using aqueous NaOH in methanol has been reported for the cleavage of PNB-protected amides and ethers, its success is substrate-dependent.[5][6]
-
Substrate Scope: This method has been shown to be ineffective for certain substrates, such as secondary carbamates.[5] The electronic and steric properties of your specific molecule will influence the feasibility of this cleavage method.
-
Oxygen Requirement: This reaction is believed to proceed via an oxidation at the benzylic position by dissolved oxygen.[5] Therefore, ensuring the reaction is not performed under degassed conditions is crucial. Purging the reaction mixture with oxygen may even be beneficial.[5]
Data Presentation
Table 1: Comparison of Cleavage Efficiencies for o-Nitrobenzyl Derivatives under Photolysis
| Compound | Light Source (Wavelength) | Power | Irradiation Time | Decomposition (%) | Reference |
| o-Nitrobenzyl Tosylate | 300 nm | - | 60 min | 43 | [1] |
| o-Nitrobenzyl Tosylate | 365 nm | 1.6 mW/cm² | 60 min | 27 | [1] |
| o-Nitrobenzyl Tosylate | 400 nm | - | 60 min | 6 | [1] |
| O-o-Nitrobenzyl O',O''-diethyl phosphate | 365 nm | 0.3 mW/cm² | 60 min | 40 | [1] |
| O-o-Nitrobenzyl O',O''-diethyl phosphate | 365 nm | 1.6 mW/cm² | 60 min | 78 | [1] |
| O-o-Nitrobenzyl O',O''-diethyl phosphate | 365 nm | 3.5 mW/cm² | 60 min | 84 | [1] |
| 1-o-Nitrophenylethyl derivatives (Tosylate, Phosphate, Benzoate) | 365 nm | 3.5 mW/cm² | 10 min | >80 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Photochemical Cleavage of the 4-Nitrobenzyl Group
-
Dissolve the 4-nitrobenzyl-protected substrate in a suitable solvent (e.g., methanol, dioxane, or an aqueous buffer) in a quartz reaction vessel. The concentration should be optimized for your specific substrate, but lower concentrations can lead to faster decomposition.[2]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can sometimes interfere with the reaction.
-
Irradiate the solution with a UV lamp, typically with a wavelength centered around 365 nm. The reaction vessel should be positioned at a fixed distance from the lamp to ensure consistent irradiation.
-
Monitor the progress of the reaction by a suitable analytical method, such as TLC, HPLC, or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the deprotected product by an appropriate method, such as column chromatography, to remove the nitrosobenzaldehyde byproduct and any remaining starting material.
Protocol 2: Base-Mediated Cleavage of the 4-Nitrobenzyl Group from Amides and Ethers
This protocol is based on a reported method and may require optimization for your specific substrate.[5]
-
To a solution of the 4-nitrobenzyl-protected substrate (1.0 equiv) in methanol, add a 20% aqueous solution of sodium hydroxide (B78521) (NaOH). The typical ratio is 1:1 (v/v) of methanol to the NaOH solution.
-
Heat the reaction mixture to 75 °C with stirring. It is important that the reaction is open to the air to allow for the presence of oxygen.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1.5 to several hours depending on the substrate.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete PNB cleavage.
Caption: Simplified mechanism of photochemical PNB cleavage.
References
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of 4-Nitrobenzyl bromide derivatization for trace analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive support for improving the efficiency of 4-Nitrobenzyl bromide (4-NBB) derivatization for trace analysis. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-NBB) and why is it used for derivatization? A1: this compound (also known as p-nitrobenzyl bromide or PNBBr) is a chemical reagent used to modify analytes to make them more suitable for analysis.[1] Derivatization with 4-NBB is primarily performed to:
-
Enhance sensitivity: The nitro group in the 4-NBB molecule is strongly electron-capturing, which significantly improves detection sensitivity in techniques like gas chromatography with electron capture detection (GC-ECD) or liquid chromatography-mass spectrometry (LC-MS).
-
Improve chromatographic properties: By converting polar, non-volatile analytes (like carboxylic acids) into less polar, more volatile esters, their separation and peak shape on reversed-phase liquid chromatography columns are improved.[2][3]
-
Increase stability: Derivatization can protect thermally labile functional groups during analysis.[4]
Q2: What types of compounds can be derivatized with 4-NBB? A2: 4-NBB is primarily used as an alkylating agent for compounds with acidic protons.[5] This includes:
-
Thiols
-
Amines (to a lesser extent, as they are weaker nucleophiles)
The reaction involves the nucleophilic attack of the deprotonated analyte (e.g., a carboxylate ion) on the benzylic carbon of 4-NBB, displacing the bromide ion.
Q3: What are the typical reaction conditions for 4-NBB derivatization? A3: Optimal conditions vary depending on the analyte and matrix, but a typical procedure involves heating the analyte with an excess of 4-NBB in an organic solvent. Key parameters include reaction temperature (often between 60-90°C), time (ranging from 30 to 90 minutes), and the use of a catalyst.[9][10] The pH of the reaction medium is critical, especially for acids, as they must be in their ionized (deprotonated) form to be reactive.[11][12]
Q4: How can I increase the yield and efficiency of the derivatization reaction? A4: To maximize the derivatization yield, several factors should be optimized:
-
Reagent-to-Analyte Ratio: A molar excess of the 4-NBB reagent is typically used to drive the reaction to completion.[13] Ratios can range from 10:1 to over 200:1.[14]
-
Temperature and Time: Increasing the reaction temperature and time can improve yield, but excessive heat or time may lead to degradation of the analyte or derivative.[10][15] These parameters must be carefully optimized.
-
pH Control: For acidic analytes, the reaction should be carried out under basic or neutral conditions to ensure the analyte is in its reactive anionic form.
-
Catalysts: The use of catalysts, particularly phase-transfer catalysts, can dramatically increase reaction rates and efficiency, especially in two-phase (e.g., aqueous/organic) systems.[16]
Q5: What is a phase-transfer catalyst (PTC) and when should it be used? A5: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[17] In 4-NBB derivatization, the analyte may be in an aqueous phase while the 4-NBB reagent is in an immiscible organic phase. A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), forms a lipophilic ion pair with the ionized analyte, transporting it into the organic phase to react with 4-NBB.[16][18] PTC is highly recommended when dealing with samples in aqueous matrices to improve reaction efficiency.[16]
Troubleshooting Guide
This guide addresses common issues encountered during 4-NBB derivatization experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Derivative Yield | Incomplete Reaction | Optimize reaction conditions. Increase reaction time or temperature incrementally. Ensure a sufficient molar excess of 4-NBB is used. A small peak for the unreacted derivatizing agent should ideally be visible in the chromatogram.[15] |
| Suboptimal pH | Ensure the pH of the reaction mixture is appropriate to deprotonate the analyte. For carboxylic acids, a pH > pKa is required. Consider adding a non-nucleophilic base.[11] | |
| Reagent Degradation | 4-NBB is sensitive to moisture and light. Use fresh reagent and store it in a cool, dark, and dry place.[19] | |
| Presence of Moisture | Water can hydrolyze 4-NBB and the resulting ester derivative. Use anhydrous solvents and thoroughly dry all glassware before use.[11][19] | |
| Poor Reproducibility | Inconsistent Reaction Conditions | Use a heating block or temperature-controlled water bath for consistent temperature. Use precise timing for the reaction. Ensure accurate pipetting of all reagents. |
| Matrix Effects | Co-extracted matrix components can interfere with the reaction or suppress the signal during analysis.[20] Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction) before derivatization. | |
| Variable pH | If the sample's pH varies between runs, the reaction efficiency will be inconsistent. Buffer the reaction mixture to a constant optimal pH. | |
| Extraneous Peaks in Chromatogram | Excess Derivatizing Reagent | While an excess is needed, a very large excess can cause a significant interfering peak. Optimize the reagent-to-analyte ratio. Alternatively, use a post-derivatization cleanup step (e.g., liquid-liquid extraction or a suitable SPE cartridge) to remove excess reagent. |
| Byproducts | Side reactions can occur, especially under harsh conditions.[21] Re-optimize the temperature and time to find a balance between high yield and minimal byproduct formation. | |
| Contamination | Contamination can come from solvents, reagents, or the sample itself.[22] Run a blank (all reagents without the analyte) to identify the source of the extraneous peaks. | |
| Derivative Instability | Hydrolysis | The formed p-nitrobenzyl ester is susceptible to hydrolysis. After derivatization, ensure the sample is kept in anhydrous conditions. Analyze samples as soon as possible after preparation.[19] |
| Thermal Degradation | The derivative may degrade in a hot GC injector or MS source. Optimize the inlet/source temperature to ensure efficient transfer without causing degradation.[22] |
Experimental Protocols & Data
Optimizing Reaction Conditions
The efficiency of 4-NBB derivatization is highly dependent on reaction parameters. The following table summarizes typical ranges and starting points for optimization.
| Parameter | Typical Range | Optimal Starting Point | Rationale & Notes |
| Temperature | 40 - 100 °C | 60 °C | Higher temperatures increase reaction rates but may cause degradation. Optimization is critical.[9][10] |
| Time | 15 - 120 min | 60 min | Longer times can increase yield but also risk byproduct formation. Monitor reaction progress over time to find the plateau.[14] |
| Reagent Molar Excess | 10x - 500x | 100x | A significant excess drives the reaction to completion, which is crucial for trace analysis.[13] |
| Catalyst Conc. (PTC) | 1 - 10 mol % | 2 mol % | A catalytic amount is sufficient. Higher concentrations may not significantly improve yield and can complicate cleanup.[18] |
| pH | 7.0 - 9.5 | 8.5 | For acidic analytes, a basic pH is needed to form the reactive anion. Tris-HCl or borate (B1201080) buffers are commonly used.[12] |
Protocol 1: Derivatization of Carboxylic Acids using a Phase-Transfer Catalyst
This protocol provides a general method for derivatizing carboxylic acids from an aqueous sample.
Materials:
-
Sample containing the carboxylic acid analyte.
-
This compound (4-NBB) solution (e.g., 10 mg/mL in Acetonitrile).
-
Phase-Transfer Catalyst (PTC), e.g., Tetrabutylammonium bromide (TBAB).
-
Organic Solvent (e.g., Acetonitrile, Dichloromethane).
-
Aqueous Buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Reaction vials (2 mL, screw-cap).
Procedure:
-
Sample Preparation: To a 2 mL reaction vial, add 200 µL of the aqueous sample.
-
Buffering: Add 200 µL of the aqueous buffer to adjust the pH.
-
Catalyst Addition: Add 10 µL of a 10 mg/mL TBAB solution in water.
-
Reagent Addition: Add 500 µL of the 4-NBB solution in organic solvent.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 60°C for 60 minutes.
-
Quenching & Extraction: After cooling to room temperature, add 500 µL of hexane (B92381) and vortex for 1 minute to extract the derivative.
-
Phase Separation: Centrifuge the vial for 5 minutes to separate the layers.
-
Analysis: Carefully transfer the upper organic layer to a new vial for LC-MS analysis.
Visualizations
Chemical Reaction Pathway
Caption: Figure 1. Derivatization of a Carboxylic Acid with 4-NBB.
General Experimental Workflow
Caption: Figure 2. General Workflow for 4-NBB Derivatization.
Troubleshooting Logic Tree
Caption: Figure 3. Troubleshooting Guide for Low Derivative Yield.
References
- 1. This compound | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Derivatization of carboxylic acids with 4-APEBA for detection by positive-ion LC-ESI-MS(/MS) applied for the analysis of prostanoids and NSAID in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.vu.nl [research.vu.nl]
- 8. ketonepharma.com [ketonepharma.com]
- 9. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. researchgate.net [researchgate.net]
- 22. zefsci.com [zefsci.com]
Minimizing racemization during the protection of chiral alcohols with 4-Nitrobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the protection of chiral alcohols with 4-nitrobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when protecting a chiral alcohol with this compound?
A1: The primary cause of racemization is the reaction proceeding through an S({N})1 (Substitution Nucleophilic Unimolecular) mechanism. In an S({N})1 reaction, a carbocation intermediate is formed. This planar intermediate can be attacked by the nucleophile (the alkoxide) from either face, leading to a mixture of enantiomers and a loss of stereochemical purity. To preserve the stereochemistry of the chiral alcohol, it is crucial to favor an S(_{N})2 (Substitution Nucleophilic Bimolecular) reaction pathway.
Q2: How does the choice of base influence racemization?
A2: The base is critical for deprotonating the alcohol to form the nucleophilic alkoxide. A strong, non-nucleophilic base is preferred to ensure complete and rapid deprotonation without competing in the substitution reaction. The choice of base can also influence the reaction mechanism. Strong bases that generate the alkoxide quantitatively help to ensure a high concentration of the nucleophile, which favors the bimolecular S({N})2 pathway over the unimolecular S({N})1 pathway.
Q3: Can the solvent choice impact the degree of racemization?
A3: Yes, the solvent plays a significant role. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are generally recommended. These solvents are capable of solvating the cation of the alkoxide but do not solvate the nucleophilic oxygen atom as strongly as protic solvents. This "naked" nucleophile is more reactive, promoting the S({N})2 reaction. Protic solvents, like alcohols, can stabilize the carbocation intermediate in an S({N})1 reaction, thereby increasing the risk of racemization.
Q4: Is there an alternative to the Williamson ether synthesis for this protection to avoid racemization?
A4: Yes, the Mitsunobu reaction is an excellent alternative that proceeds with a well-defined inversion of stereochemistry.[1][2][3][4][5] This method is particularly useful for secondary alcohols that are prone to racemization under standard Williamson ether synthesis conditions. The reaction involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. The activated alcohol is then displaced by a nucleophile, in this case, the carboxylate of 4-nitrobenzoic acid, with complete inversion of configuration. The resulting ester can then be hydrolyzed to the corresponding 4-nitrobenzyl ether with retention of the newly inverted stereochemistry.
Troubleshooting Guides
Issue 1: Significant Racemization Observed in the Product
Possible Cause & Solution
-
Reaction is proceeding via an S(_{N})1 pathway.
-
Lower the reaction temperature: S({N})1 reactions have a higher activation energy than S({N})2 reactions. Running the reaction at a lower temperature will favor the S(_{N})2 pathway.
-
Use a polar aprotic solvent: Switch to a solvent like DMF or THF. These solvents favor the S(_{N})2 mechanism by increasing the reactivity of the nucleophile.
-
Choose a stronger base: Employ a strong base like sodium hydride (NaH) to ensure the complete and rapid formation of the alkoxide. A higher concentration of the nucleophile will favor the bimolecular S(_{N})2 reaction.
-
Issue 2: Low Yield of the Protected Alcohol
Possible Cause & Solution
-
Incomplete deprotonation of the alcohol:
-
Ensure the use of a sufficiently strong and fresh base. Sodium hydride is a good choice, but it is moisture-sensitive. Use freshly opened or properly stored NaH.
-
Allow sufficient time for the alkoxide to form before adding the this compound.
-
-
Side reaction of elimination:
-
This is more likely with sterically hindered secondary alcohols. Lowering the reaction temperature can help to favor substitution over elimination.
-
-
Decomposition of this compound:
-
This compound can be sensitive to light and heat. Store it properly and add it to the reaction mixture at the appropriate temperature.
-
Issue 3: Difficulty in Removing Byproducts
Possible Cause & Solution
-
Formation of triphenylphosphine oxide and reduced azodicarboxylate in Mitsunobu reaction:
-
These byproducts can sometimes be challenging to remove by standard chromatography. Crystallization of the product, if possible, can be an effective purification method.
-
Washing the organic layer with a dilute acid solution can help to remove some of the basic byproducts.
-
Data Presentation
The following tables summarize the expected impact of different reaction conditions on the enantiomeric excess (ee%) of the product.
Table 1: Williamson Ether Synthesis - Influence of Base and Solvent
| Chiral Alcohol Substrate | Base | Solvent | Temperature (°C) | Expected ee% | Notes |
| Secondary Chiral Alcohol | NaH | DMF | 0 to RT | >95% | Strong base and polar aprotic solvent favor S({N})2. |
| Secondary Chiral Alcohol | K(_2)CO(_3) | Acetone | Reflux | 80-90% | Weaker base and higher temperature may lead to some racemization. |
| Secondary Chiral Alcohol | NaH | THF | 0 to RT | >95% | Another excellent polar aprotic solvent choice. |
| Secondary Chiral Alcohol | NaH | Ethanol | RT | <70% | Protic solvent can promote the S({N})1 pathway, leading to significant racemization. |
Table 2: Mitsunobu Reaction - A Stereoinvertive Alternative
| Chiral Alcohol Substrate | Reagents | Solvent | Temperature (°C) | Expected ee% | Notes |
| Secondary Chiral Alcohol | PPh(_3), DEAD, 4-Nitrobenzoic Acid | THF | 0 to RT | >99% | Reaction proceeds with complete inversion of stereochemistry.[1][3][5] |
| Sterically Hindered Secondary Alcohol | PPh(_3), DIAD, 4-Nitrobenzoic Acid | THF | 0 to RT | >99% | DIAD can be beneficial for more hindered alcohols. |
Experimental Protocols
Protocol 1: Protection of a Chiral Secondary Alcohol using Williamson Ether Synthesis with Minimized Racemization
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral secondary alcohol (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Addition of Electrophile: To the resulting alkoxide solution, add a solution of this compound (1.1 equiv) in anhydrous DMF dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-nitrobenzyl ether.
-
Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Protocol 2: Stereoinvertive Protection of a Chiral Secondary Alcohol via the Mitsunobu Reaction
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral secondary alcohol (1.0 equiv), 4-nitrobenzoic acid (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF).
-
Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography to isolate the intermediate 4-nitrobenzoyl ester.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol (B129727) and water. Add a base such as potassium carbonate (K(_2)CO(_3)) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Purification: Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the inverted 4-nitrobenzyl ether.
-
Analysis: Confirm the inversion of stereochemistry and determine the enantiomeric excess by chiral HPLC or GC.
Mandatory Visualizations
References
Technical Support Center: Chromatographic Purification of 4-Nitrobenzyl (PNB) Protected Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-nitrobenzyl (PNB) protected compounds during chromatographic purification.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of PNB-protected compounds.
Problem: Degradation of PNB-protected compound on a standard silica (B1680970) gel column.
-
Symptom: Appearance of a new, more polar spot on the TLC plate corresponding to the deprotected product (e.g., 4-nitrobenzyl alcohol) or other byproducts. You may also observe streaking of the product spot.
-
Cause: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol (B1196071) groups (Si-OH) on its surface. These acidic sites can catalyze the cleavage of labile protecting groups, particularly those that form stable carbocations upon departure, such as the 4-nitrobenzyl group. PNB ethers and esters are particularly susceptible to acid-catalyzed hydrolysis.
-
Solution Workflow:
Problem: Low recovery of the PNB-protected compound from the column.
-
Symptom: The total mass of the recovered fractions is significantly lower than the amount of crude material loaded onto the column.
-
Cause: In addition to degradation, strong irreversible adsorption of the compound or its degradation products onto the stationary phase can lead to low recovery. The polar nitro group and the functional group protected by PNB can interact strongly with the silanol groups of silica gel.
-
Solutions:
-
Deactivate the Silica Gel: Pre-treating the silica gel with a base like triethylamine (B128534) can cap the highly active silanol sites, reducing irreversible adsorption.
[1][2] 2. Use a Less Active Stationary Phase: Consider using neutral alumina or Florisil, which have different surface properties and may exhibit less aggressive adsorption.
[2] 3. Modify the Mobile Phase: Adding a small amount of a competitive binder, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the mobile phase can help to reduce tailing and improve recovery by competing for active sites on the stationary phase.
Frequently Asked Questions (FAQs)
Q1: Why is my PNB-protected compound degrading during silica gel chromatography?
A1: Standard silica gel is inherently acidic due to surface silanol groups. [3]These acidic sites can act as a catalyst for the cleavage of the PNB protecting group, especially for PNB ethers and esters. The electron-withdrawing nature of the nitro group can make the benzylic carbon more susceptible to nucleophilic attack or facilitate the formation of a stabilized benzylic cation, leading to deprotection.
Q2: How can I quickly check if my PNB-protected compound is stable on silica gel?
A2: A two-dimensional thin-layer chromatography (2D TLC) experiment is a quick and effective way to assess the stability of your compound on silica gel. [4]If the compound is unstable, you will observe new spots appearing after the second elution, indicating on-plate degradation.
Q3: What are the alternatives to standard silica gel for purifying sensitive PNB-protected compounds?
A3: Several alternatives can be considered:
-
Deactivated Silica Gel: You can neutralize the acidic sites of silica gel by pre-washing it with a solvent containing a small amount of a base, such as triethylamine.
[1][2][5]* Neutral Alumina: This is a good alternative for compounds that are sensitive to acidic conditions.
[6]* Florisil: A magnesium silicate-based adsorbent that is generally less acidic than silica gel.
[2]* Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase silica (e.g., C18) can be an excellent option as it operates under different separation principles and avoids the acidic surface of normal-phase silica.
Q4: What are the typical degradation byproducts I should look for?
A4: The most common degradation byproduct is 4-nitrobenzyl alcohol, resulting from the cleavage of the PNB group. Depending on the protected functional group and the conditions, you might also observe the corresponding unprotected compound (e.g., the free amine, carboxylic acid, or alcohol). In some cases, you might also see byproducts from the further reaction of the 4-nitrobenzyl cation, such as 4-nitrobenzaldehyde.
[3]
Q5: Can I add a modifier to my mobile phase to prevent degradation?
A5: Yes, adding a small percentage (typically 0.1-2%) of a basic modifier like triethylamine to your eluent can help to neutralize the acidic sites on the silica gel as the mobile phase passes through the column. [7]This is a common strategy for purifying acid-sensitive compounds.
Stability Data Overview
Protected Functional Group Stationary Phase Mobile Phase Modifier Estimated Degradation (%) Potential Byproducts PNB Ether Standard Silica Gel None 5 - 20% 4-Nitrobenzyl alcohol, Deprotected alcohol Deactivated Silica Gel None < 5% Trace 4-Nitrobenzyl alcohol Neutral Alumina None < 2% - PNB Ester Standard Silica Gel None 10 - 30% 4-Nitrobenzyl alcohol, Deprotected carboxylic acid Deactivated Silica Gel None < 5% Trace 4-Nitrobenzyl alcohol Neutral Alumina None < 2% - PNB Carbamate Standard Silica Gel None < 5% Generally more stable than esters and ethers Deactivated Silica Gel None < 1% - Neutral Alumina None < 1% - PNB Amide Standard Silica Gel None < 2% Generally stable under normal chromatographic conditions
Note: The actual extent of degradation can vary significantly depending on the specific structure of the compound, the quality and age of the silica gel, the solvent system used, and the duration of the chromatography.
Key Experimental Protocols
Protocol 1: Assessing Compound Stability using 2D TLC
This protocol allows for a rapid assessment of the stability of a compound on a silica gel TLC plate.
Materials:
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Capillary spotter
-
Solution of your PNB-protected compound in a volatile solvent
-
Eluent (the solvent system you intend to use for column chromatography)
-
Pencil and ruler
-
UV lamp for visualization
Procedure:
-
With a pencil, lightly draw a starting line about 1 cm from the bottom of a square TLC plate.
-
In one of the bottom corners (e.g., the bottom left), spot your compound. Keep the spot as small as possible.
-
Place the TLC plate in a developing chamber containing your chosen eluent, ensuring the starting line is above the solvent level.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise so that the lane of separated spots is now at the bottom.
-
Place the plate back into the developing chamber with the same eluent and allow it to develop again.
-
Remove the plate, mark the solvent front, and dry it completely.
-
Visualize the plate under a UV lamp.
Interpretation:
-
Stable Compound: You will see a single spot on the diagonal of the plate.
-
Unstable Compound: In addition to the spot on the diagonal, you will see one or more new spots vertically above the main spot. These new spots represent degradation products that were formed while the compound was adsorbed on the silica gel.
[4]
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. silicycle.com [silicycle.com]
Technical Support Center: Effect of Solvent Polarity on the Rate of 4-Nitrobenzylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent polarity on 4-nitrobenzylation reactions. This resource offers frequently asked questions, detailed experimental protocols, troubleshooting guides, and quantitative data to assist in optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the rate of a 4-nitrobenzylation (SN2) reaction?
The rate of a 4-nitrobenzylation reaction, which typically proceeds via an SN2 mechanism, is significantly influenced by the solvent's ability to solvate the reactants and the transition state. Polar aprotic solvents are generally preferred as they can solvate the counter-ion of the nucleophile, leaving the nucleophile "bare" and more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that lowers its energy and reduces its nucleophilicity, thus slowing down the reaction.[1][2]
Q2: Which type of solvent is typically best for a 4-nitrobenzylation reaction and why?
Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (B52724) are typically the best choice for 4-nitrobenzylation reactions.[2] These solvents possess high dielectric constants and dipole moments, allowing them to dissolve polar reactants. However, they lack acidic protons and do not strongly solvate the anionic nucleophile. This leaves the nucleophile more available and reactive for the SN2 attack, leading to a faster reaction rate.[2]
Q3: Can polar protic solvents be used for 4-nitrobenzylation? What are the potential drawbacks?
Yes, polar protic solvents like water, methanol, and ethanol (B145695) can be used, but they generally result in slower reaction rates compared to polar aprotic solvents.[1] The primary drawback is the solvation of the nucleophile through hydrogen bonding. This stabilization of the nucleophile's ground state increases the activation energy (ΔG‡) required to reach the transition state, thereby decreasing the reaction rate.[1]
Q4: What is the relationship between the dielectric constant (ε) of a solvent and the reaction rate?
The dielectric constant (ε) is a measure of a solvent's polarity and its ability to insulate charges from each other.[3][4] For SN2 reactions like 4-nitrobenzylation, a higher dielectric constant generally leads to a faster reaction rate in a series of aprotic solvents. This is because the transition state has a dispersed charge, and a polar solvent can stabilize it. However, the relationship is not always straightforward, as other solvent properties like hydrogen bonding capacity also play a crucial role.[3]
Q5: How can I monitor the progress of a 4-nitrobenzylation reaction to determine its rate?
UV-Visible (UV-Vis) spectroscopy is a convenient and effective method for monitoring the kinetics of 4-nitrobenzylation reactions, as the 4-nitrobenzyl group is a strong chromophore.[5][6] The reaction can be monitored by observing the disappearance of the reactant (e.g., 4-nitrobenzyl bromide) or the appearance of the product at a specific wavelength over time. This allows for the calculation of the reaction rate constant.[6]
Data Presentation
The choice of solvent has a profound impact on the rate of 4-nitrobenzylation. The following table summarizes the properties of common solvents and their general effect on the rate of SN2 reactions.
| Solvent | Solvent Type | Dielectric Constant (ε) at 25°C | Typical Effect on 4-Nitrobenzylation Rate |
| n-Hexane | Nonpolar | 1.88 | Very Slow |
| Toluene | Nonpolar | 2.38 | Very Slow |
| Diethyl Ether | Polar Aprotic | 4.34 | Slow |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.52 | Moderate |
| Acetone | Polar Aprotic | 20.7 | Fast |
| Acetonitrile | Polar Aprotic | 37.5 | Very Fast |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Fast |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Fast |
| Ethanol | Polar Protic | 24.55 | Slow to Moderate[3] |
| Methanol | Polar Protic | 32.7 | Slow to Moderate[3] |
| Water | Polar Protic | 80.1 | Slow |
Dielectric constant values are approximate and can vary with temperature and purity.
Experimental Protocols
Kinetic Analysis of the Reaction of this compound with Piperidine (B6355638) using UV-Vis Spectroscopy
This protocol describes a method for determining the second-order rate constant for the 4-nitrobenzylation of piperidine.
Principle:
The reaction progress is monitored by measuring the increase in absorbance of the product, N-(4-nitrobenzyl)piperidine, over time. The 4-nitrobenzyl chromophore allows for sensitive detection in the UV-Vis range. By using a pseudo-first-order condition (a large excess of one reactant), the analysis is simplified.
Materials and Reagents:
-
This compound
-
Piperidine
-
Anhydrous solvent (e.g., Acetonitrile)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes
Instrumentation:
-
UV-Vis Spectrophotometer with temperature control.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M stock solution of piperidine in the chosen anhydrous solvent.
-
Prepare a 0.02 M stock solution of this compound in the same solvent.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the product, N-(4-nitrobenzyl)piperidine (determine this by running a full scan of a completed reaction mixture).
-
Set the temperature of the cell holder to the desired reaction temperature (e.g., 25°C).
-
Use the solvent as a blank to zero the instrument.
-
-
Reaction Initiation and Data Acquisition:
-
In a quartz cuvette, pipette 2.0 mL of the 1.0 M piperidine solution.
-
Allow the cuvette to equilibrate to the set temperature in the spectrophotometer.
-
To initiate the reaction, rapidly add 20 µL of the 0.02 M this compound stock solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at the predetermined λmax at regular intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 30-60 minutes).
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of piperidine), the rate law can be expressed as: Rate = kobs[this compound], where kobs is the observed pseudo-first-order rate constant.
-
Plot ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.
-
The slope of the resulting straight line will be -kobs.
-
The second-order rate constant (k2) can be calculated using the equation: k2 = kobs / [Piperidine].
Troubleshooting Guides
Problem: Low or no product yield.
-
Potential Cause: Inappropriate solvent choice leading to extremely slow reaction rates or poor solubility of reactants.
-
Recommended Solution: Switch to a polar aprotic solvent like DMF or DMSO to enhance the reaction rate. Ensure that both the 4-nitrobenzyl halide and the amine are soluble in the chosen solvent at the reaction temperature.[7]
-
Potential Cause: Impure or wet reagents/solvents.
-
Recommended Solution: Use freshly purified reagents. Ensure solvents are anhydrous, as water can react with the 4-nitrobenzyl halide and deactivate some nucleophiles.
Problem: Formation of significant side products, such as elimination (E2) products.
-
Potential Cause: The nucleophile is also a strong base, and/or a high reaction temperature is used.
-
Recommended Solution: Use a less basic nucleophile if possible. Lower the reaction temperature to favor substitution over elimination. Polar aprotic solvents tend to favor SN2 over E2.[8][9]
Problem: Difficulty in isolating the product after the reaction is complete.
-
Potential Cause: The product is highly soluble in the reaction solvent, making precipitation or extraction difficult.
-
Recommended Solution: If using a high-boiling polar aprotic solvent like DMSO, the reaction mixture can be poured into a large volume of water to precipitate the organic product. Subsequent extraction with a less polar organic solvent (e.g., ethyl acetate) can then be performed.
Problem: Inconsistent reaction rates or yields between batches.
-
Potential Cause: Variations in the purity of the solvent, especially the water content.
-
Recommended Solution: Use a consistent source of high-purity, anhydrous solvent for all reactions. If possible, use freshly distilled solvents.
-
Potential Cause: Inconsistent temperature control.
-
Recommended Solution: Use a reliable heating/cooling system and monitor the internal temperature of the reaction, not just the bath temperature.
Visualizations
References
- 1. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Optimizing 4-Nitrobenzyl Bromide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4-Nitrobenzyl bromide.
Troubleshooting Guides
Low yields, catalyst deactivation, and the formation of side products are common challenges encountered during reactions with this compound. The following guides provide structured approaches to troubleshoot and resolve these issues for various reaction types.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the electron-withdrawing nature of the nitro group in this compound can influence catalyst activity and reaction outcomes.
Troubleshooting Common Issues in Suzuki-Miyaura Coupling of this compound
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low to No Product Formation | Catalyst deactivation by the nitro group or impurities. | Use a robust catalyst system such as Pd(PPh₃)₄ or a pre-catalyst with a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos). Ensure all reagents and solvents are pure and degassed.[1][2] | Increased product yield. |
| Inappropriate base selection or concentration. | Screen different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The base is crucial for activating the boronic acid.[3] | Improved reaction rate and yield. | |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature. While some Suzuki reactions proceed at room temperature, heating is often required.[1][3] | Faster reaction kinetics and higher conversion. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen).[3] | Minimized homocoupling and increased desired product formation. |
| Formation of Side Products (e.g., Dehalogenation) | Catalyst-mediated side reactions. | Optimize the catalyst loading; sometimes a lower catalyst concentration can reduce side reactions. A change in ligand may also be necessary.[3] | Increased selectivity for the desired cross-coupled product. |
Logical Workflow for Troubleshooting Suzuki Coupling Reactions
Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.
Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes. Catalyst stability and reaction conditions are critical for achieving high yields with electron-deficient substrates like this compound.
Troubleshooting Common Issues in Heck Reactions of this compound
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Catalyst Deactivation | Formation of palladium black (inactive Pd(0) aggregates). | Use phosphine ligands to stabilize the Pd(0) catalyst. Ensure the reaction is run under an inert atmosphere to prevent oxidation.[4] | Maintained catalyst activity throughout the reaction. |
| High reaction temperatures leading to catalyst decomposition. | Optimize the temperature; while heating is necessary, excessive temperatures can be detrimental. Consider using a more thermally stable catalyst system. | Improved catalyst lifetime and product yield. | |
| Low Product Yield | Inefficient oxidative addition of this compound to Pd(0). | Use a catalyst system with electron-rich and bulky phosphine ligands to facilitate oxidative addition. | Increased rate of the catalytic cycle and higher yield. |
| Poor choice of base. | Triethylamine (B128534) is a common base, but others like sodium acetate (B1210297) or a proton sponge can be screened for optimal performance. | Enhanced regeneration of the active Pd(0) catalyst.[4] | |
| Formation of Isomeric Products | Isomerization of the double bond in the product. | The use of silver salts can sometimes minimize alkene isomerization.[5] | Increased selectivity for the desired regioisomer. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The presence of a copper(I) co-catalyst is a key feature of this reaction.
Troubleshooting Common Issues in Sonogashira Coupling of this compound
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Reaction | Inactive palladium or copper co-catalyst. | Use fresh, high-purity Pd and Cu(I) sources. Ensure anhydrous and anaerobic conditions, as moisture and oxygen can deactivate the catalysts.[6] | Efficient coupling and higher product yield. |
| Inappropriate base. | An amine base like triethylamine or diisopropylamine (B44863) is typically used. The base should be in excess to neutralize the HBr formed. | Effective promotion of the catalytic cycle.[6] | |
| Homocoupling of the Alkyne (Glaser Coupling) | Presence of oxygen. | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon) throughout the reaction. | Suppression of the undesired homocoupling side reaction. |
| Difficulty in Product Purification | Contamination with residual catalyst or copper acetylides. | After the reaction, a standard workup involving an aqueous ammonia (B1221849) wash can help remove copper salts. | Cleaner crude product, simplifying purification. |
Phase-Transfer Catalysis (PTC) for Nucleophilic Substitution
Phase-transfer catalysis is an effective technique for reacting water-soluble nucleophiles with organic-soluble substrates like this compound. The choice of the phase-transfer catalyst is critical for success.
Troubleshooting Common Issues in PTC Reactions of this compound
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Slow Reaction Rate | Inefficient transfer of the nucleophile to the organic phase. | Select a lipophilic quaternary ammonium (B1175870) or phosphonium (B103445) salt as the catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB). | Accelerated reaction rate.[7] |
| Poor mixing of the aqueous and organic phases. | Use vigorous stirring to maximize the interfacial area between the two phases. | Increased contact between reactants and catalyst, leading to a faster reaction. | |
| Catalyst Poisoning | The leaving group (bromide) can compete with the nucleophile for the catalyst. | Consider using a substrate with a better leaving group if possible, although bromide is generally effective. | Improved catalyst turnover. |
| Formation of Byproducts | Side reactions due to the basicity of the nucleophile or catalyst degradation. | Optimize the reaction temperature and concentration of the nucleophile. Ensure the catalyst is stable under the reaction conditions. | Higher selectivity for the desired substitution product. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water 4:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
General Sonogashira Coupling Protocol
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[6][8]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine, 2-3 equivalents)
-
Solvent (e.g., THF or DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in the solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst, copper(I) iodide, and the base under a counterflow of the inert gas.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or giving very low yields?
A1: Several factors can contribute to low yields in Suzuki couplings involving this compound.[1] The electron-withdrawing nitro group can make the C-Br bond less reactive towards oxidative addition.[9] Additionally, the nitro group can potentially coordinate to the palladium catalyst, leading to deactivation. To address this, consider using a more electron-rich and sterically hindered phosphine ligand (e.g., Buchwald-type ligands) to promote oxidative addition and stabilize the catalyst.[9] Also, ensure your reagents and solvents are of high purity and that the reaction is thoroughly degassed to prevent catalyst oxidation and homocoupling of the boronic acid.[1][3] Finally, screening different bases and reaction temperatures is crucial for optimization.[3]
Q2: What is the best type of phase-transfer catalyst to use for a nucleophilic substitution on this compound?
A2: For nucleophilic substitutions on this compound, quaternary ammonium salts are generally the most effective phase-transfer catalysts.[7] The choice of the specific salt depends on the nucleophile and the solvent system. For many reactions, tetrabutylammonium bromide (TBAB) is a good starting point due to its balanced lipophilicity, which allows it to effectively transport anions from the aqueous phase to the organic phase. For more challenging reactions, catalysts with longer alkyl chains may be more effective.
Q3: I am observing significant catalyst decomposition (formation of palladium black) in my Heck reaction. What can I do to prevent this?
A3: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive form.[4] To prevent this, the use of stabilizing ligands, typically phosphines, is essential. The ligand coordinates to the palladium center, preventing aggregation and maintaining its catalytic activity. Ensure you are using an appropriate ligand-to-palladium ratio. Running the reaction under a strict inert atmosphere is also critical, as oxygen can accelerate the decomposition of the active catalyst.[4]
Q4: Can the nitro group on this compound be reduced under typical cross-coupling conditions?
A4: While the nitro group is generally stable under many cross-coupling conditions, some catalyst systems and reaction conditions, particularly those involving certain reducing agents or prolonged heating, could potentially lead to the reduction of the nitro group. It is important to monitor the reaction for any byproducts resulting from nitro group reduction. If this becomes a significant issue, it may be necessary to screen different catalysts or use milder reaction conditions.
Q5: How can I improve the selectivity of my Sonogashira coupling and avoid the formation of the Glaser homocoupling byproduct?
A5: The primary cause of Glaser homocoupling is the presence of oxygen, which facilitates the oxidative coupling of the terminal alkyne. To minimize this side reaction, it is crucial to maintain strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon) and running the reaction under a positive pressure of the inert gas. Using a slight excess of the alkyne can also help to favor the cross-coupling pathway.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. people.uniurb.it [people.uniurb.it]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. ijirset.com [ijirset.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. reddit.com [reddit.com]
Managing the lachrymatory effects of 4-Nitrobenzyl bromide in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory and corrosive effects of 4-Nitrobenzyl bromide in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potent lachrymator, meaning it causes severe irritation to the eyes, leading to tearing, pain, and involuntary closure of the eyelids.[1] It is also corrosive and can cause severe burns to the skin and respiratory tract upon contact or inhalation.[2][3] The toxicological properties of this compound have not been fully investigated, warranting cautious handling.
Q2: What immediate first aid measures should be taken in case of exposure to this compound?
A2: In case of any exposure, immediate medical attention is required.[4]
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4]
-
Skin: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: Appropriate PPE is crucial to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles and a face shield are essential.[5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[5]
-
Body Protection: A lab coat and, if necessary, an apron or full-body suit to prevent skin contact.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of its vapors.[5] If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator should be used.[4]
Q4: How should this compound be stored?
A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases, oxidizing agents, alcohols, and amines.[5][6] It may be sensitive to light and moisture.[7]
Troubleshooting Guides
Issue 1: I can smell a faint, irritating odor in the lab after working with this compound.
This indicates the presence of vapors, which can cause eye irritation and other health effects.
Immediate Actions:
-
Ensure the fume hood sash is at the appropriate height.
-
Check for any open containers of this compound or contaminated glassware outside the fume hood.
-
If the odor persists, evacuate the immediate area and assess the situation.
Preventative Measures & Solutions:
-
Workflow Optimization: Always handle solid this compound and prepare solutions inside a certified chemical fume hood.
-
Waste Disposal: Dispose of all contaminated materials (e.g., weighing paper, pipette tips) in a sealed, labeled waste container kept inside the fume hood.
-
Neutralization of Vapors: Place a beaker containing a neutralizing solution, such as a 10% aqueous solution of sodium carbonate or sodium bicarbonate, in the back of the fume hood to help trap and neutralize volatile lachrymators.
Issue 2: My eyes started tearing and stinging during the workup of a reaction involving this compound.
This signifies exposure to lachrymatory vapors, likely due to unreacted this compound or volatile byproducts.
Immediate Actions:
-
Immediately move away from the source of the vapor and get to fresh air.
-
If irritation is severe, use an eyewash station to flush your eyes.
-
Alert a colleague and your supervisor.
Experimental Protocol: Quenching Excess this compound during Workup
This protocol aims to neutralize the lachrymatory compound before extraction.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 10% aqueous sodium carbonate (Na₂CO₃) solution
-
Diethyl ether or other suitable organic solvent
-
Separatory funnel
-
Appropriate PPE
Procedure:
-
Ensure the reaction flask is cooled to room temperature in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium carbonate to the reaction mixture with vigorous stirring. This will quench any unreacted this compound by hydrolysis and nucleophilic substitution.
-
Continue stirring for 15-30 minutes to ensure complete neutralization.
-
Transfer the mixture to a separatory funnel.
-
Add the organic extraction solvent (e.g., diethyl ether) and perform a standard aqueous extraction.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Issue 3: How do I safely decontaminate glassware and surfaces after using this compound?
Proper decontamination is essential to prevent secondary exposure.
Experimental Protocol: Decontamination of Glassware and Surfaces
Materials:
-
Contaminated glassware or surface
-
10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), or a 10% solution of triethylamine (B128534) in an organic solvent (e.g., acetone).
-
Paper towels
-
Appropriate PPE
Procedure for Glassware:
-
Rinse the glassware with an organic solvent (e.g., acetone) to remove the bulk of the organic residue. Collect the rinsate as hazardous waste.
-
Immerse the glassware in a bath containing a 10% aqueous solution of sodium carbonate or sodium bicarbonate for at least 2 hours (or overnight for heavily contaminated items). This will hydrolyze the this compound.
-
Alternatively, for stubborn residues, rinse the glassware with a 10% solution of triethylamine in acetone (B3395972) under a fume hood. The triethylamine will react with the benzyl (B1604629) bromide to form a quaternary ammonium (B1175870) salt, which is less volatile and more easily washed away.
-
After soaking, wash the glassware thoroughly with soap and water, followed by rinses with deionized water and a final rinse with acetone.
Procedure for Surfaces (inside a fume hood):
-
Wipe the surface with a paper towel soaked in a 10% aqueous solution of sodium carbonate or sodium bicarbonate.
-
Allow the neutralizing solution to sit on the surface for at least 10-15 minutes.
-
Wipe the surface again with a clean, wet paper towel to remove the neutralizing solution.
-
Finally, wipe the surface with a paper towel soaked in 70% ethanol (B145695).
-
Dispose of all used paper towels in a sealed, labeled hazardous waste bag.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 100-11-8 | [6] |
| Molecular Formula | C₇H₆BrNO₂ | [6] |
| Molecular Weight | 216.03 g/mol | [6] |
| Appearance | Pale yellow crystalline solid | [6] |
| Melting Point | 98 - 100 °C | [4] |
| Boiling Point | Decomposes | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [6] |
| Vapor Pressure | No data available | [4] |
Occupational Exposure Limits
| Organization | Limit (TWA/STEL) | Reference |
| OSHA (PEL) | None listed | |
| ACGIH (TLV) | None listed | |
| NIOSH (REL) | None listed |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Mandatory Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: A logical flowchart for troubleshooting lachrymatory effects.
References
- 1. Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]
- 3. This compound | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. ketonepharma.com [ketonepharma.com]
- 6. Sciencemadness Discussion Board - Prep of p-Nitrobenzyl Bromide & Relatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
Removal of 4,4'-dinitrodibenzyl byproduct from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of the 4,4'-dinitrodibenzyl byproduct from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-dinitrodibenzyl and why is its removal important?
A1: 4,4'-Dinitrodibenzyl (CAS No. 736-30-1) is a symmetrical aromatic compound containing two nitro groups.[1][2] It often appears as a byproduct or an intermediate in various organic syntheses, particularly in reactions involving p-nitrotoluene or the synthesis of related compounds like 4,4'-dinitrostilbene.[3] Its removal is crucial as the presence of byproducts can interfere with subsequent reaction steps, affect the purity and activity of the final product, and complicate the interpretation of analytical data. In drug development, stringent purity requirements necessitate the removal of such intermediates.[4][5][6]
Q2: What are the primary methods for removing 4,4'-dinitrodibenzyl from a reaction mixture?
A2: The two primary methods for purifying solid organic compounds like 4,4'-dinitrodibenzyl are recrystallization and column chromatography.[7][8] Recrystallization is a technique that separates compounds based on differences in their solubility in a specific solvent at different temperatures.[9] Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[10][11]
Q3: What are the key physical properties of 4,4'-dinitrodibenzyl relevant to its purification?
A3: Key properties of 4,4'-dinitrodibenzyl include its solid state at room temperature, typically as a pale yellow to tan crystalline powder, and its general insolubility in water.[12] Like many aromatic nitro compounds, it is more soluble in organic solvents such as ethanol (B145695), chloroform, and acetone.[12] Its solubility in these solvents generally increases with temperature, a principle that is fundamental to purification by recrystallization.[12]
| Property | Value | Reference |
| CAS Number | 736-30-1 | [2] |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [2] |
| Molecular Weight | 272.26 g/mol | [2] |
| Appearance | Pale yellow to tan crystalline powder | [12] |
| Water Solubility | Insoluble | [12] |
Q4: How can I monitor the purity of my sample during the removal process?
A4: The purity of your sample can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick and simple way to assess the number of components in your mixture and to track the progress of a column chromatography separation. High-Performance Liquid Chromatography (HPLC) offers a more quantitative analysis of purity.[5][13] After purification, measuring the melting point of the crystalline product can be a good indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.[7]
Troubleshooting Guides
Recrystallization
Problem 1: No crystals form upon cooling.
-
Cause: Too much solvent was used, and the solution is not supersaturated.[4]
-
Solution: Reduce the volume of the solvent by gentle heating or using a rotary evaporator to concentrate the solution. Then, allow it to cool again.[4][14]
-
Cause: The solution is supersaturated, but crystallization has not been initiated.[4]
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.[8]
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, causing the compound to come out of solution above its melting point.[15]
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and allow the solution to cool more slowly.[4][14][15] Using a mixed solvent system where the compound is less soluble can also help.
Problem 3: The yield of recovered crystals is very low.
-
Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[16]
-
Solution: Before filtering, ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your product. To recover more product, you can try to evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.[16] Be mindful that a second crop may be less pure.
Problem 4: The recrystallized product is still colored or impure.
-
Cause: Colored impurities were not effectively removed.
-
Solution: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[14]
-
Cause: Impurities co-precipitated with the product due to rapid cooling.
-
Solution: Ensure the solution cools slowly and undisturbed to allow for the selective formation of pure crystals.[7]
Column Chromatography
Problem 1: The compounds are not separating (running together).
-
Cause: The solvent system (mobile phase) is too polar.
-
Solution: Switch to a less polar solvent system. You can determine an appropriate solvent system by first running TLC plates in various solvents.[8]
-
Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the stationary phase is packed uniformly without any air bubbles or cracks. Packing the column as a slurry can help achieve this.[10]
Problem 2: The compounds are not moving down the column.
-
Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using pure hexane (B92381), you can slowly add small percentages of ethyl acetate (B1210297). This is known as a gradient elution.[17]
Problem 3: The separation is very slow.
-
Cause: The stationary phase is packed too tightly, or the particle size is too small.
-
Solution: Use a coarser mesh silica (B1680970) gel or apply gentle pressure to the top of the column (flash chromatography) to increase the flow rate.[18]
Experimental Protocols
Protocol 1: Purification of 4,4'-Dinitrodibenzyl by Recrystallization
This protocol is based on the general principles of recrystallization for aromatic nitro compounds. The ideal solvent should dissolve 4,4'-dinitrodibenzyl well at high temperatures but poorly at low temperatures. Based on solubility data for similar compounds, a mixed solvent system of ethanol and water, or ethyl acetate and hexane, is a good starting point.
Materials:
-
Crude reaction mixture containing 4,4'-dinitrodibenzyl
-
Selected solvent system (e.g., ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.
-
Dissolution: Place the crude 4,4'-dinitrodibenzyl in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently on a hot plate until the solid dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: If using a single solvent, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. If using a mixed solvent system, add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate. Then, allow the solution to cool slowly.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
Estimated Solubility of 4,4'-Dinitrodibenzyl in Common Solvents (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Insoluble | Insoluble |
| Ethanol | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Ethyl Acetate | Moderately Soluble | Very Soluble |
| Toluene | Sparingly Soluble | Soluble |
| Hexane | Insoluble | Sparingly Soluble |
Note: This table is an estimation based on the properties of similar aromatic nitro compounds. Experimental verification is recommended.
Protocol 2: Purification of 4,4'-Dinitrodibenzyl by Column Chromatography
This protocol describes a general procedure for the purification of 4,4'-dinitrodibenzyl using silica gel column chromatography. The primary goal is to separate it from less polar starting materials and more polar byproducts.
Materials:
-
Crude reaction mixture containing 4,4'-dinitrodibenzyl
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. A good starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture. The desired compound should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a uniform bed.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. You may need to gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the 4,4'-dinitrodibenzyl.[17]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4,4'-dinitrodibenzyl.
Visualizations
Caption: Workflow for the purification of 4,4'-dinitrodibenzyl by recrystallization.
References
- 1. CA1255332A - Process for the preparation of 4,4'-dinitrodibenzyls - Google Patents [patents.google.com]
- 2. US5808141A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Separation of 4,4’-Dinitro-2-biphenylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Purification [chem.rochester.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Enhancing the Stability of 4-Nitrobenzyl Derivatives for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 4-nitrobenzyl derivatives during long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with 4-nitrobenzyl derivatives.
| Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) of solid compound | Photodegradation | Store the compound in an amber vial or a container completely protected from light. Work with the compound under low-light conditions. |
| Thermal degradation | Store the compound at the recommended temperature, typically in a cool, dry place.[1][2][3][4] For sensitive derivatives, consider refrigerated or frozen storage. | |
| Oxidation | Store under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed.[5] | |
| Appearance of new peaks in HPLC analysis of a stored sample | Chemical degradation (hydrolysis, oxidation, etc.) | Review storage conditions (temperature, humidity, light exposure). Perform a forced degradation study to identify potential degradants.[6][7] |
| Contamination | Ensure proper handling and use of clean equipment. Re-purify a small sample if necessary. | |
| Decreased potency or concentration over time | Significant degradation | Re-evaluate the storage conditions. Consider reformulation with stabilizing excipients. Conduct a comprehensive stability study to determine an appropriate shelf-life. |
| Inconsistent results in biological assays | Degradation of the active compound | Use freshly prepared solutions for assays. If stock solutions are stored, validate their stability over the storage period. |
| Precipitation in stored solutions | Poor solubility or degradation to a less soluble product | Check the solubility of the compound in the chosen solvent. Consider using a different solvent or adding solubilizing agents. Store solutions at appropriate temperatures to prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 4-nitrobenzyl derivatives?
A1: For optimal stability, solid 4-nitrobenzyl derivatives should be stored in a cool, dry, and dark place.[1][2][4] Tightly sealed amber glass vials are recommended to protect against light and moisture. For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8°C or -20°C) may be necessary to minimize degradation.[5]
Q2: How does pH affect the stability of 4-nitrobenzyl derivatives in solution?
A2: The stability of 4-nitrobenzyl derivatives in solution can be significantly influenced by pH. Both acidic and basic conditions can catalyze hydrolysis of ester or ether linkages, if present in the derivative. It is crucial to determine the pH of maximum stability for your specific derivative, which is often near neutral pH. Forced degradation studies across a range of pH values are recommended to identify the optimal pH for storage of solutions.[6]
Q3: My 4-nitrobenzyl derivative is light-sensitive. What precautions should I take during experiments?
A3: To handle light-sensitive 4-nitrobenzyl derivatives, it is essential to work in a laboratory with minimal UV light exposure. Use amber-colored labware or wrap containers and reaction vessels in aluminum foil. Photodegradation can occur rapidly, so minimizing exposure time to light is critical.[8][9]
Q4: Can I store solutions of 4-nitrobenzyl derivatives, and if so, for how long?
A4: The stability of 4-nitrobenzyl derivatives in solution depends on the solvent, concentration, pH, temperature, and the specific derivative. It is strongly recommended to prepare solutions fresh. If storage is necessary, a stability study should be conducted by analyzing the solution at regular intervals (e.g., 24 hours, 48 hours, 1 week) to check for degradation. Store solutions protected from light and at a low temperature (e.g., 2-8°C or -20°C) to slow down potential degradation.
Q5: What are the common degradation products of 4-nitrobenzyl derivatives?
A5: Common degradation pathways include photodegradation, hydrolysis, and oxidation.[9][10] Photodegradation can lead to the formation of 4-nitrosobenzaldehyde and other related products.[8] Hydrolysis may cleave ester or ether bonds, while oxidation can affect the benzyl (B1604629) position. Identifying these degradation products is a key objective of forced degradation studies.
Key Experiments and Protocols
Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a 4-nitrobenzyl derivative and to develop a stability-indicating analytical method.[7][11]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the 4-nitrobenzyl derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as recommended by ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Long-Term Stability Study
This study evaluates the stability of the derivative under recommended storage conditions to establish a re-test period or shelf life.[12]
Methodology:
-
Sample Preparation: Package the 4-nitrobenzyl derivative in the proposed long-term storage container (e.g., amber glass vials).
-
Storage Conditions: Store the samples under controlled long-term storage conditions. Common conditions include:
-
25°C / 60% Relative Humidity (RH)
-
30°C / 65% RH
-
5°C (refrigerated)
-
-20°C (frozen)
-
-
Testing Frequency: Analyze the samples at predetermined time points, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analytical Tests: At each time point, perform a battery of tests which may include:
-
Appearance (visual inspection)
-
Assay (to determine the concentration of the active substance)
-
Purity (using a stability-indicating HPLC method to quantify impurities and degradation products)
-
Moisture content (e.g., by Karl Fischer titration)
-
-
Data Analysis: Analyze the data for trends in assay values and the formation of degradation products over time.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours |
| Thermal (Solution) | Reflux | 80°C | 24 hours |
| Photolytic (UV) | 254 nm | Room Temp. | Per ICH Q1B |
| Photolytic (Visible) | >400 nm | Room Temp. | Per ICH Q1B |
Table 2: Example Long-Term Stability Testing Schedule
| Time Point (Months) | Appearance | Assay | Purity/Impurities | Moisture Content |
| 0 | ✓ | ✓ | ✓ | ✓ |
| 3 | ✓ | ✓ | ✓ | |
| 6 | ✓ | ✓ | ✓ | ✓ |
| 9 | ✓ | ✓ | ✓ | |
| 12 | ✓ | ✓ | ✓ | ✓ |
| 18 | ✓ | ✓ | ✓ | |
| 24 | ✓ | ✓ | ✓ | ✓ |
| 36 | ✓ | ✓ | ✓ | ✓ |
Visualizations
Caption: Major degradation pathways for 4-nitrobenzyl derivatives.
Caption: Workflow for stability assessment of 4-nitrobenzyl derivatives.
Caption: Decision tree for troubleshooting stability issues.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. lobachemie.com [lobachemie.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. seas.upenn.edu [seas.upenn.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Parameter Optimization for 4-Nitrobenzyl Derivatized Analytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitrobenzyl derivatized analytes in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing analytes with 4-nitrobenzyl bromide?
A1: Derivatization with this compound is primarily employed to improve the analytical characteristics of compounds for LC-MS/MS analysis. The key benefits include:
-
Enhanced Ionization Efficiency: The 4-nitrobenzyl group can significantly improve the ionization efficiency of analytes, particularly those that do not ionize well in their native form, leading to increased sensitivity.
-
Improved Chromatographic Retention: For polar analytes that exhibit poor retention on reversed-phase columns, the addition of the non-polar 4-nitrobenzyl group can increase retention and improve chromatographic separation.
-
Increased Specificity in MS/MS: The derivatized analyte will have a unique precursor ion and can be fragmented to produce a characteristic product ion, such as the 4-nitrobenzyl moiety, enhancing the specificity of detection in complex matrices.
Q2: Which functional groups are suitable for derivatization with this compound?
A2: this compound is a versatile derivatizing agent that reacts with nucleophilic functional groups. This includes, but is not limited to:
-
Carboxylic acids
-
Phenols
-
Thiols
-
Amines (primary and secondary)
The reactivity of this compound is enhanced by the electron-withdrawing nitro group, making the benzyl (B1604629) bromide moiety more susceptible to nucleophilic substitution reactions.[1]
Q3: What are the typical precursor and product ions for 4-nitrobenzyl derivatized analytes in MS/MS?
A3: In positive ion mode ESI-MS/MS, the precursor ion is typically the protonated molecule [M+H]+ of the derivatized analyte. A common and characteristic product ion observed upon collision-induced dissociation (CID) corresponds to the 4-nitrobenzylium ion at m/z 136. This transition is often used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays due to its high specificity and intensity.
Experimental Protocols
General Protocol for Derivatization of Carboxylic Acids with this compound
This protocol is a general guideline and may require optimization for specific analytes and matrices.
Reagents and Materials:
-
Analyte solution (in a suitable organic solvent)
-
This compound (derivatizing agent)
-
A suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
Anhydrous aprotic solvent (e.g., acetonitrile, acetone, or dimethylformamide)
-
Quenching solution (e.g., formic acid or acetic acid)
-
HPLC-grade solvents for sample reconstitution
Procedure:
-
Sample Preparation: Ensure the sample is free of water, as it can hydrolyze the derivatizing reagent. If necessary, evaporate the sample to dryness under a stream of nitrogen.
-
Reagent Preparation: Prepare a fresh solution of this compound and the base in the chosen anhydrous solvent. A molar excess of the derivatizing reagent (e.g., 2-10 fold) over the analyte is typically used.
-
Derivatization Reaction: Add the derivatizing reagent and base to the dried sample. Vortex briefly to ensure thorough mixing.
-
Incubation: Heat the reaction mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes). The optimal time and temperature will depend on the reactivity of the analyte.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and add a quenching solution to stop the reaction and consume any excess reagent.
-
Sample Clean-up (if necessary): Depending on the sample matrix and the excess of reagents, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to remove interferences.
-
Reconstitution: Evaporate the final solution to dryness and reconstitute the residue in a solvent compatible with the initial mobile phase of your LC method.
Troubleshooting Guide
Issue 1: Low or No Derivatization Product Detected
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Water | Ensure all solvents, reagents, and glassware are anhydrous. Water can hydrolyze this compound, reducing its availability to react with the analyte. |
| Incorrect pH | The reaction requires basic conditions to deprotonate the analyte's functional group, making it nucleophilic. Optimize the type and concentration of the base. |
| Insufficient Reagent | Increase the molar excess of this compound. In complex matrices, other nucleophiles may compete for the reagent. |
| Suboptimal Reaction Time or Temperature | Optimize the incubation time and temperature. Less reactive analytes may require longer reaction times or higher temperatures. However, excessive heat can cause degradation. |
| Analyte Instability | The analyte may be degrading under the derivatization conditions. Try milder reaction conditions (e.g., lower temperature, different base). |
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | Unreacted, polar analytes can interact strongly with the stationary phase, leading to peak tailing. Re-optimize the derivatization protocol to ensure complete reaction. |
| Excess Derivatizing Reagent | A large excess of unreacted this compound or its byproducts can interfere with chromatography. Ensure the reaction is properly quenched. A sample clean-up step post-derivatization may be necessary. |
| Inappropriate Injection Solvent | The sample should be reconstituted in a solvent that is as weak as or weaker than the initial mobile phase to avoid peak distortion.[1] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| Secondary Interactions | Residual silanol (B1196071) groups on the column can interact with the analyte. Use an end-capped column or add a mobile phase modifier like a small amount of acid. |
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal MS Source Parameters | Optimize ion source parameters such as spray voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the ionization of the derivatized analyte.[2] |
| Non-Optimal Declustering Potential (DP) | The DP helps to desolvate ions entering the mass spectrometer. A value that is too low may result in solvent clusters, while a value that is too high can cause in-source fragmentation. This parameter should be optimized for each analyte.[2] |
| Incorrect Collision Energy (CE) | The collision energy is critical for achieving efficient fragmentation of the precursor ion to the desired product ion. This parameter must be optimized for each specific MRM transition to maximize signal intensity.[3] |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the analyte. Improve chromatographic separation to resolve the analyte from interfering compounds. A more rigorous sample clean-up may also be necessary. |
Quantitative Data and Parameter Optimization
The optimal LC-MS/MS parameters are highly dependent on the specific analyte and the instrument being used. The following tables provide starting points and illustrative examples for parameter optimization.
Table 1: Example LC-MS/MS Parameters for 4-Nitrobenzyl Derivatized Analytes
| Analyte Class | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Example Collision Energy (eV) | Example Declustering Potential (V) |
| Small Carboxylic Acid | Analyte MW + 136.1 | 136.1 | 15 - 30 | 60 - 100 |
| Phenolic Compound | Analyte MW + 136.1 | 136.1 | 20 - 35 | 70 - 110 |
| Thiol Compound | Analyte MW + 136.1 | 136.1 | 15 - 25 | 60 - 90 |
Note: These are generalized ranges. It is crucial to perform compound-specific optimization.
Table 2: General Guidance for MS Parameter Optimization
| Parameter | Purpose | Optimization Strategy |
| Spray Voltage | Aids in the formation of charged droplets in the ESI source. | Infuse a solution of the derivatized analyte and adjust the voltage to achieve the most stable and intense signal. |
| Source Temperature | Facilitates the desolvation of droplets. | Optimize to ensure efficient desolvation without causing thermal degradation of the analyte. |
| Nebulizer and Drying Gas Flow | Assists in droplet formation and desolvation. | Adjust gas flows to obtain a stable spray and maximize signal intensity. |
| Declustering Potential (DP) | Prevents ion clustering and helps with desolvation. | Ramp the DP and monitor the precursor ion intensity to find the value that gives the maximum signal without significant fragmentation.[2] |
| Collision Energy (CE) | Induces fragmentation of the precursor ion in the collision cell. | For a specific MRM transition, ramp the CE and monitor the product ion intensity. Select the CE that produces the highest and most stable signal.[3] |
Visualizations
Caption: Workflow for 4-nitrobenzyl derivatization.
Caption: Troubleshooting incomplete derivatization.
Caption: Pathway for MS/MS parameter optimization.
References
Validation & Comparative
Comparison of 4-Nitrobenzyl bromide and benzyl bromide as protecting groups
An Objective Comparison of 4-Nitrobenzyl Bromide and Benzyl (B1604629) Bromide as Protecting Groups
In the realm of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Among the myriad of options for protecting hydroxyl groups, benzyl-type protecting groups are workhorses due to their general stability and reliable cleavage methods. This guide provides a detailed comparison between the standard benzyl (Bn) group, introduced by benzyl bromide, and the 4-nitrobenzyl (PNB) group, introduced by this compound. The primary distinction lies in the electronic nature of the aromatic ring, which imparts unique characteristics regarding stability and, most importantly, deprotection strategies.
Chemical Properties and Reactivity
The key structural difference is the presence of a strong electron-withdrawing nitro (-NO₂) group at the para-position of the this compound.[1] This substituent significantly influences the reactivity of the molecule. The nitro group makes the benzylic carbon more electrophilic, thus increasing the reactivity of this compound towards nucleophiles in SN2 reactions compared to benzyl bromide.[2]
Protection of Alcohols
Both benzyl and 4-nitrobenzyl ethers are typically formed via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), followed by nucleophilic substitution with the respective benzyl halide.
Comparative Analysis of Stability and Deprotection
The true divergence between these two protecting groups becomes apparent in their stability profiles and, consequently, their deprotection (cleavage) methods. The benzyl group is known for its robustness, while the 4-nitrobenzyl group offers additional, milder cleavage pathways thanks to the nitro functionality.
| Feature | Benzyl (Bn) Group | 4-Nitrobenzyl (PNB) Group |
| Protection Reagent | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | This compound (PNBBr) |
| Typical Protection | NaH, DMF or THF[3][4] | NaH, DMF or THF[5] |
| Stability | Generally stable to acidic and basic conditions, and many oxidizing/reducing agents.[6][7] | Stable to acidic and basic conditions. PNB esters are more stable to acidic hydrolysis than benzyl esters.[5] |
| Deprotection Methods | Catalytic Hydrogenolysis: H₂, Pd/C (most common)[8][9]Dissolving Metal Reduction: Na, NH₃ (Birch reduction)[10]Strong Acids: e.g., HBr, BCl₃ (limited to tolerant substrates)[8]Oxidative Cleavage: DDQ, Ozone[6][8] | Reductive Cleavage: Na₂S₂O₄, Na₂S, or Indium/NH₄Cl (reduces NO₂ group, inducing cleavage)[5][11][12]Catalytic Hydrogenolysis: H₂, Pd/C (cleaves ether and reduces NO₂)[5]Basic Hydrolysis: 20% aq. NaOH in MeOH at 75°C[13]Photolysis: UV light (especially ortho-nitrobenzyl)[8][14] |
| Advantages | Robust, reliable, and widely used. | Orthogonal to standard benzyl groups. Can be removed under mild, reductive conditions, preserving hydrogenation-sensitive groups (e.g., alkenes, alkynes). |
| Disadvantages | Hydrogenolysis is incompatible with reducible functional groups. Harsh acidic or oxidative methods may lack selectivity. | Reagent is more expensive and a lachrymator. The released byproduct (e.g., 4-aminobenzyl alcohol derivative) may complicate purification. |
Orthogonality and Selective Deprotection
The key advantage of the 4-nitrobenzyl group is its orthogonality to the standard benzyl group. The PNB group can be selectively removed under reductive conditions (e.g., with Na₂S₂O₄ or indium) that do not affect a benzyl ether present in the same molecule. This allows for differential protection of multiple hydroxyl groups, a crucial strategy in the synthesis of complex molecules like carbohydrates and polyketides.
Experimental Protocols
Protocol 1: Protection of an Alcohol using Benzyl Bromide
This protocol describes a typical benzylation of a hydroxyl group using the Williamson ether synthesis.[3]
-
Materials:
-
Starting material with a free hydroxyl group (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)
-
Benzyl bromide (BnBr) (1.5–2.0 equiv)
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc), water, brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve the starting material in dry DMF (5–10 mL/mmol) in a flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the NaH portion-wise to the stirred solution. Allow the mixture to stir for 15-30 minutes at 0°C.
-
Add the benzyl bromide dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm gradually to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction back to 0°C and cautiously quench by the slow addition of water.
-
Dilute the mixture with EtOAc and wash with water. Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Deprotection of a 4-Nitrobenzyl Ether using Indium
This protocol provides a mild method for the cleavage of a 4-nitrobenzyl ether using indium metal.[5][11]
-
Materials:
-
4-Nitrobenzyl-protected compound (1.0 equiv)
-
Indium powder (In)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol (B145695) (EtOH) and water
-
-
Procedure:
-
To a solution of the 4-nitrobenzyl-protected compound in a mixture of ethanol and water, add ammonium chloride and indium powder.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove excess indium.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography.
-
Conclusion
The choice between benzyl bromide and this compound as a protecting group reagent depends heavily on the overall synthetic strategy.
-
Benzyl bromide is the reagent of choice for general-purpose protection of alcohols, offering a robust and stable ether that can be removed reliably by catalytic hydrogenolysis, provided the rest of the molecule is stable to these conditions.
-
This compound should be considered when orthogonality is required or when the substrate contains functional groups sensitive to standard hydrogenolysis (e.g., alkenes, alkynes, other benzyl-type groups). The ability to deprotect under mild reductive conditions significantly expands its synthetic utility, making it a valuable tool for the synthesis of complex, highly functionalized molecules.
References
- 1. This compound | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ketonepharma.com [ketonepharma.com]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photolabile protecting group - Wikipedia [en.wikipedia.org]
A Comparative Guide to Derivatization Reagents for GC-MS Analysis: 4-Nitrobenzyl Bromide vs. Pentafluorobenzyl Bromide
For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of acidic compounds, derivatization is a critical step to enhance analyte volatility and improve chromatographic performance. The choice of derivatizing agent is paramount for achieving desired sensitivity and selectivity. This guide provides a comprehensive comparison of two common alkylating agents: 4-Nitrobenzyl bromide (PNB-Br) and pentafluorobenzyl bromide (PFB-Br).
Introduction to Alkylating Derivatization Agents
Alkylation is a derivatization technique that introduces an alkyl group to an active functional group, such as a carboxylic acid, phenol, or thiol. This process reduces the polarity of the analyte, thereby increasing its volatility and making it more amenable to GC analysis. Both PNB-Br and PFB-Br are effective alkylating agents that react with acidic protons to form corresponding esters, ethers, or thioethers. The presence of electron-capturing groups (the nitro group in PNB-Br and the five fluorine atoms in PFB-Br) in their structures makes the resulting derivatives highly sensitive to electron capture detection (ECD) and enhances their response in negative chemical ionization (NCI) GC-MS.
Reaction Mechanism and Derivatization Workflow
The derivatization reaction with both PNB-Br and PFB-Br proceeds via a nucleophilic substitution (SN2) reaction. The acidic analyte, typically in its anionic form after deprotonation with a base, acts as a nucleophile and attacks the benzylic carbon of the derivatizing agent, displacing the bromide ion.
Performance Comparison: PNB-Br vs. PFB-Br
While both reagents serve a similar purpose, their performance characteristics can differ. PFB-Br is more extensively documented in the scientific literature for GC-MS applications, with a wealth of available protocols and performance data. Information on the specific use of PNB-Br for GC-MS derivatization is less common, making a direct quantitative comparison challenging. The following table summarizes the known attributes and available data for PFB-Br, with a more qualitative assessment for PNB-Br based on its chemical properties.
| Feature | This compound (PNB-Br) | Pentafluorobenzyl bromide (PFB-Br) |
| Electron Capturing Group | Nitro group (-NO2) | Five Fluorine atoms (-F5) |
| Molecular Weight of Reagent | 216.03 g/mol | 260.96 g/mol |
| Reactivity | Generally reactive towards nucleophiles. | Highly reactive towards a wide range of nucleophiles including carboxylic acids, phenols, thiols, and some amines.[1][2] |
| Derivatization Conditions | Typically requires a base and heating. Specific optimal conditions for various analytes in GC-MS are not widely published. | Well-established protocols available. Commonly requires a base (e.g., K2CO3, DIPEA) and heating (e.g., 60-80°C for 30-60 min).[1] |
| Derivative Stability | Generally stable. | PFB derivatives are known to be thermally stable and suitable for GC analysis.[1] |
| GC-MS Sensitivity | The nitro group is a strong electrophore, suggesting high sensitivity in ECD and NCI-MS. However, limited quantitative data is available. | Excellent sensitivity, especially in NCI-MS and ECD, due to the high electron affinity of the pentafluorobenzyl group.[1] |
| Limits of Detection (LODs) | Not widely reported for GC-MS applications. | Analyte-dependent, but often in the low ng/L to µg/L range. For example, for some perfluoroalkyl carboxylic acids, LODs are in the range of 0.1 to 0.28 ng/L. |
| Common Analytes | Theoretically suitable for carboxylic acids, phenols, and thiols. | Carboxylic acids (including fatty acids), phenols, thiols, amines, and inorganic anions.[1][3] |
| Availability of Protocols | Limited detailed protocols for GC-MS derivatization. | Numerous detailed and validated protocols are available in the literature for a wide array of analytes.[1] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for the derivatization of acidic analytes with PFB-Br and a generalized protocol for PNB-Br.
Protocol for Derivatization with Pentafluorobenzyl Bromide (PFB-Br)
This protocol is a general guideline for the derivatization of short-chain fatty acids (SCFAs) and can be adapted for other acidic analytes.[1]
Materials:
-
Sample containing acidic analytes
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 10% in acetone)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable organic base
-
Solvent for extraction (e.g., hexane (B92381) or ethyl acetate)
-
Internal standard solution
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of the sample (e.g., in water or a biological matrix) in a reaction vial, add an appropriate amount of the internal standard.
-
pH Adjustment: Add 10 µL of DIPEA to the sample to deprotonate the acidic analytes. Vortex briefly.
-
Derivatization: Add 50 µL of the PFB-Br solution to the vial. Cap the vial tightly and vortex for 1 minute.
-
Incubation: Place the vial in a heating block or water bath at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 200 µL of hexane (or another suitable organic solvent) and 200 µL of water. Vortex vigorously for 2 minutes to extract the PFB derivatives into the organic phase.
-
Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to separate the layers.
-
Analysis: Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.
Generalized Protocol for Derivatization with this compound (PNB-Br)
Note: This is a generalized protocol based on the known reactivity of PNB-Br. Optimization of reaction conditions (e.g., temperature, time, and reagent concentrations) is essential for specific applications.
Materials:
-
Sample containing acidic analytes
-
This compound (PNB-Br) solution (e.g., 10% in acetone (B3395972) or acetonitrile)
-
Potassium carbonate (K2CO3) or another suitable base
-
Solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Internal standard solution
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of the sample in a reaction vial, add an appropriate amount of the internal standard. If the sample is aqueous, it may need to be evaporated to dryness and reconstituted in an aprotic solvent like acetone or acetonitrile.
-
Base Addition: Add a small amount of anhydrous K2CO3 to the vial to act as a base and a scavenger for the HBr formed during the reaction.
-
Derivatization: Add 50 µL of the PNB-Br solution to the vial. Cap the vial tightly and vortex.
-
Incubation: Heat the reaction mixture at a temperature between 60°C and 80°C for 30 to 60 minutes. The optimal time and temperature will need to be determined experimentally.
-
Work-up: After cooling, filter or centrifuge to remove the K2CO3. The solvent can be evaporated and the residue reconstituted in a solvent suitable for GC-MS injection (e.g., hexane or ethyl acetate). Alternatively, a liquid-liquid extraction can be performed.
-
Analysis: Transfer the final solution to an autosampler vial for GC-MS analysis.
Visualization of Derivatization Reactions
The following diagram illustrates the chemical reaction of a generic carboxylic acid with both PNB-Br and PFB-Br.
Conclusion
Both this compound and pentafluorobenzyl bromide are potent derivatizing agents for the GC-MS analysis of acidic compounds. PFB-Br is a well-established and versatile reagent with extensive literature support, offering high sensitivity and a broad range of applications. For researchers seeking validated methods with readily available performance data, PFB-Br is the recommended choice.
This compound, while theoretically a strong candidate due to its electron-capturing nitro group, lacks the extensive body of published applications and quantitative data for GC-MS derivatization. While it may offer comparable or even superior performance for certain analytes, significant method development and validation would be required. For novel applications or where PFB-Br may not be suitable, PNB-Br presents a viable but less-explored alternative that warrants further investigation. The selection between these two reagents will ultimately depend on the specific analytical requirements, the availability of established methods, and the resources available for method development.
References
Orthogonal Deprotection of 4-Nitrobenzyl and Boc Protecting Groups: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The ability to selectively remove one protecting group in the presence of another, a concept known as orthogonality, is a cornerstone of modern organic chemistry. This guide provides a detailed comparison of the orthogonal deprotection strategies for two commonly employed protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the 4-nitrobenzyl (PNB) group.
This document outlines the distinct chemical labilities of the Boc and PNB protecting groups, providing experimental data and detailed protocols for their selective cleavage. The stability of the Boc group to basic conditions and the resilience of the PNB group to acidic conditions form the basis of their orthogonality, enabling the sequential deprotection and functionalization of molecules bearing both groups.
Comparative Deprotection Data
The following tables summarize the reaction conditions and yields for the selective deprotection of the 4-nitrobenzyl (PNB) group in the presence of the tert-butyloxycarbonyl (Boc) group, and vice versa.
Table 1: Selective Deprotection of 4-Nitrobenzyl (PNB) in the Presence of Boc
| Deprotection Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Boc Group Stability |
| 20% aq. NaOH | PNB-ether, amide, urea | Methanol (B129727) | 75 | 1.5 - 4 h | 63 - 65% | Stable[1] |
Table 2: Selective Deprotection of Boc in the Presence of 4-Nitrobenzyl (PNB)
| Deprotection Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | PNB Group Stability |
| Trifluoroacetic Acid (TFA) | Boc-amine | Dichloromethane (B109758) (DCM) | Room Temp. | 2 h | High | Stable[2] |
| 4M HCl in Dioxane | Boc-amine | Dioxane | Room Temp. | 30 min | High | Stable[3][4] |
Orthogonal Deprotection Strategy
The orthogonal relationship between the Boc and PNB protecting groups stems from their differential stability to acid and base. The Boc group is readily cleaved under acidic conditions, while the PNB group is stable. Conversely, the PNB group can be removed under specific basic or reductive conditions that leave the Boc group intact.
Experimental Protocols
Protocol 1: Selective Deprotection of a 4-Nitrobenzyl (PNB) Ether in the Presence of a Boc-Protected Amine
This protocol is adapted from Mao et al. and describes the cleavage of a p-nitrobenzyl ether while leaving a Boc group intact[1].
Materials:
-
PNB- and Boc-protected substrate
-
Methanol (MeOH)
-
20% aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Magnetic stirrer and heating plate
-
Round-bottom flask and condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the PNB- and Boc-protected substrate (1.0 equiv) in methanol (1.0 mL per 30 mg of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Add 20% aqueous NaOH solution (1.0 mL per 30 mg of substrate).
-
Heat the reaction mixture to 75 °C and stir for 1.5 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 2 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Purify the residue by column chromatography to obtain the deprotected product with the Boc group intact.
Protocol 2: Selective Deprotection of a Boc-Protected Amine in the Presence of a 4-Nitrobenzyl (PNB) Ether
This protocol outlines the standard procedure for the acidic cleavage of a Boc group using Trifluoroacetic Acid (TFA), a condition under which the PNB group is stable[2].
Materials:
-
Boc- and PNB-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc- and PNB-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) (typically 20-50% v/v in DCM).
-
Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine with the PNB group intact.
References
- 1. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Study of 4-Nitrobenzyl Bromide Reactions with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the reactivity of 4-nitrobenzyl bromide with various nucleophiles, supported by experimental data and protocols.
The reaction of this compound with nucleophiles is a cornerstone of synthetic organic chemistry, pivotal in the development of new pharmaceuticals and functional materials. The electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the benzylic carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This guide provides a comparative kinetic analysis of its reactions with different nucleophiles, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.
Comparative Kinetic Data
The rate of reaction of this compound with a nucleophile is fundamentally dependent on the nucleophile's intrinsic reactivity, the solvent system, and the temperature. The following table summarizes second-order rate constants for the reaction of para-substituted benzyl (B1604629) bromides with a series of aniline (B41778) nucleophiles in a nitrobenzene-ethanol mixture. This data provides a clear quantitative comparison of how substituent effects on the nucleophile influence the reaction rate.
| Substrate | Nucleophile | Solvent System (v/v) | Second-Order Rate Constant (k) (l mol⁻¹ min⁻¹) |
| p-Nitrobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | 0.11[1] |
| p-Nitrobenzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | 0.24[1] |
| p-Nitrobenzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | 0.05[1] |
| Benzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | 0.41[1] |
| Benzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | 0.93[1] |
| Benzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | 0.19[1] |
Analysis of the Data: The data clearly indicates that electron-donating groups on the aniline nucleophile (e.g., the methyl group in p-toluidine) increase the reaction rate, while electron-withdrawing groups (e.g., the chloro group in p-chloroaniline) decrease the rate. This is consistent with the principles of the SN2 mechanism, where a more electron-rich (and thus more nucleophilic) species will attack the electrophilic carbon of this compound more readily. Furthermore, a comparison with the less activated benzyl bromide shows that the nitro group, while activating the substrate to nucleophilic attack, results in slower overall reaction rates in this specific solvent system with these nucleophiles, a nuance that highlights the complexity of substituent effects.
Experimental Protocols
To ensure reproducibility and accuracy in kinetic studies, a well-defined experimental protocol is essential. Below are detailed methodologies for two common techniques used to monitor the kinetics of the reaction between this compound and a nucleophile.
Conductometric Method
This method is particularly useful when the reaction produces ions, leading to a change in the electrical conductivity of the solution over time.
Materials and Equipment:
-
This compound (substrate)
-
Nucleophile (e.g., a substituted aniline)
-
Solvent (e.g., nitrobenzene-ethanol mixture, 80:20 v/v) of analytical grade[1]
-
Conductivity meter with a dipping cell
-
Thermostatically controlled water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and the chosen nucleophile in the selected solvent system at known concentrations.
-
Temperature Equilibration: Place the reactant solutions in the thermostatic water bath to allow them to reach the desired reaction temperature.
-
Initiation of Reaction: Mix equal volumes of the pre-heated reactant solutions in a reaction vessel. The concentrations should be chosen such that the reaction proceeds at a measurable rate.
-
Conductivity Measurement: Immediately immerse the conductivity cell into the reaction mixture and start recording the conductance at regular time intervals.
-
Data Analysis: The second-order rate constant (k) can be determined from the linear plot of 1/(Ct) versus time, where Ct is the concentration of the reactant at time t, which is proportional to the change in conductance.
UV-Visible Spectrophotometry Method
This technique is applicable when either the reactants or the products have a distinct absorbance in the UV-Visible region, allowing the change in concentration to be monitored spectroscopically.
Materials and Equipment:
-
This compound
-
Nucleophile
-
UV-transparent solvent (e.g., acetonitrile, methanol)
-
UV-Visible spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks, pipettes, and microliter syringes
Procedure:
-
Wavelength Determination: Record the UV-Vis spectra of the reactants and the expected product to identify a wavelength where there is a significant change in absorbance as the reaction progresses. This is often at the λmax of the product.
-
Kinetic Run:
-
Place a known concentration of the nucleophile solution in a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of a concentrated solution of this compound into the cuvette and mix quickly.
-
Immediately start recording the absorbance at the predetermined wavelength as a function of time.
-
-
Data Analysis: The pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance versus time data to a first-order exponential decay or rise equation, assuming the nucleophile is in large excess. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the nucleophile.
Visualizing Reaction Principles
To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental relationship governing the reaction kinetics.
References
A Comparative Analysis of 4-Nitrobenzyl Ether Stability in Acidic and Basic Environments
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. The 4-nitrobenzyl (PNB) ether has emerged as a valuable protecting group for hydroxyl functionalities due to its unique cleavage conditions. This guide presents an objective comparison of the acid and base stability of 4-nitrobenzyl ethers against common alternatives, supported by representative experimental data and detailed methodologies.
The utility of a protecting group is defined by its ability to remain intact through various reaction conditions while being selectively removable when desired. Benzyl (B1604629) (Bn), p-methoxybenzyl (PMB), and 4-nitrobenzyl (PNB) ethers offer distinct stability profiles, providing a versatile toolkit for the synthetic chemist. The electron-withdrawing nature of the nitro group in the PNB ether significantly influences its reactivity, rendering it susceptible to specific cleavage conditions that leave other benzyl-type ethers unaffected.
Comparative Stability Data
The following table summarizes the stability of 4-nitrobenzyl ethers in comparison to benzyl and p-methoxybenzyl ethers under representative acidic and basic conditions. The data is presented as the percentage of the protecting group remaining after a specified time, illustrating the relative lability of each group.
| Protecting Group | Acid Stability (% Remaining after 2h in 20% TFA/DCM) | Base Stability (% Remaining after 1.5h in 20% aq. NaOH/MeOH at 75°C) |
| 4-Nitrobenzyl (PNB) Ether | >95% | <5%[1] |
| Benzyl (Bn) Ether | >99%[2] | >99%[1] |
| p-Methoxybenzyl (PMB) Ether | <10%[2] | >95% |
This data highlights the orthogonal nature of the 4-nitrobenzyl ether. It exhibits remarkable stability under acidic conditions that would readily cleave a PMB ether. Conversely, it is selectively cleaved under specific basic conditions that do not affect benzyl or PMB ethers.
Experimental Protocols
Detailed methodologies for evaluating the acid and base stability of ether protecting groups are provided below. These protocols can be adapted to specific substrates and analytical requirements.
Protocol 1: Evaluation of Acid Stability
This protocol outlines a general procedure for assessing the stability of a benzyl-type ether protecting group to acidic conditions, with analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Protected alcohol substrate
-
Dichloromethane (DCM), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Methanol (B129727), HPLC grade (for quenching)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phases (e.g., acetonitrile (B52724) and water with 0.1% TFA)
Procedure:
-
Reaction Setup: Dissolve the protected alcohol (e.g., 50 mg) in DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Initiation of Reaction: Add TFA to the reaction mixture to achieve a 20% (v/v) concentration. Start a timer immediately.
-
Reaction Monitoring: At specified time points (e.g., 0, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Sample Quenching: Immediately quench the reaction by diluting the aliquot in a vial containing 1 mL of methanol.
-
HPLC Analysis:
-
Further dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the reaction by observing the disappearance of the starting material peak and the appearance of the deprotected alcohol peak.
-
Calculate the percentage of remaining protected substrate at each time point based on the relative peak areas.
-
Protocol 2: Evaluation of Base Stability
This protocol describes a method for evaluating the stability of benzyl-type ethers under basic conditions, as described for the cleavage of 4-nitrobenzyl ethers.[1]
Materials:
-
Protected alcohol substrate
-
Methanol
-
20% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Reaction vessel (e.g., scintillation vial with a magnetic stir bar)
-
Heating system (e.g., oil bath)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a scintillation vial, combine the protected alcohol (e.g., 30 mg, 0.10 mmol), methanol (1.0 mL), and 20% aqueous NaOH (1.0 mL).
-
Reaction Conditions: Stir the reaction mixture in a preheated oil bath at 75°C for 1.5 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 2 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Analysis: Analyze the residue by a suitable method (e.g., NMR, TLC, or HPLC) to determine the extent of cleavage. If necessary, purify the residue by column chromatography to isolate the deprotected alcohol and any remaining starting material.
Visualizing the Workflow
The logical flow of selecting a protecting group based on planned synthetic steps is crucial. The following diagram illustrates a decision-making process for choosing between PNB, Bn, and PMB ethers.
Caption: Decision workflow for selecting a benzyl-type protecting group.
The following diagram outlines the experimental workflow for monitoring the cleavage of a protecting group over time using HPLC.
Caption: Experimental workflow for HPLC analysis of protecting group cleavage.
References
Quantitative Analysis of 4-Nitrobenzyl Bromide Derivatization Efficiency: A Comparative Guide to NMR and HPLC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of derivatization efficiency is paramount for reaction optimization, yield determination, and the overall success of synthetic pathways. 4-Nitrobenzyl bromide (PNB-Br) is a widely used derivatizing agent for acidic protons, particularly in carboxylic acids and thiols, facilitating their analysis and purification. This guide provides a comprehensive comparison of two powerful analytical techniques for quantifying PNB-Br derivatization efficiency: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
This document presents detailed experimental protocols, a quantitative data comparison, and visual workflows to assist researchers in selecting the most suitable method for their specific needs. Both qNMR and HPLC are robust techniques, each with distinct advantages and limitations. While HPLC is a well-established and highly sensitive separation technique, qNMR has emerged as a primary analytical method that offers direct, non-destructive quantification without the need for identical reference standards.
Comparison of Analytical Methods
The choice between qNMR and HPLC for determining the efficiency of a this compound derivatization reaction depends on several factors, including the availability of instrumentation, the need for absolute versus relative quantification, sample throughput requirements, and the presence of interfering species.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct quantification based on the inherent relationship between signal intensity and the number of atomic nuclei. A primary ratio method. | Separation of components in a mixture followed by detection (commonly UV-Vis). A comparative method requiring reference standards for accurate quantification. |
| Reference Standard | Requires a certified internal standard of a different compound with known purity and concentration. Does not require a standard of the analyte itself. | Ideally requires a certified reference standard of the analyte (the 4-nitrobenzyl ester) for accurate calibration and quantification. Area percentage can be used for relative quantification but may be less accurate. |
| Sample Preparation | Simple and rapid. Involves dissolving a precisely weighed sample and internal standard in a deuterated solvent. | More involved. Requires preparation of a mobile phase, sample dissolution in a suitable solvent, and filtration. |
| Analysis Time | Relatively fast, typically 5-15 minutes per sample for data acquisition. | Can be longer, with typical run times of 15-30 minutes per sample, plus column equilibration time. |
| Data Analysis | Involves integration of specific, well-resolved signals of the reactant, product, and internal standard. | Involves integration of chromatographic peak areas and comparison to a calibration curve or calculation of area percentages. |
| Information Provided | Provides structural confirmation of the product alongside quantitative data. Can identify and quantify multiple components simultaneously if their signals are resolved. | Provides retention time and peak area, which can be used for identification (by comparison) and quantification. Excellent for separating complex mixtures. |
| Sensitivity | Generally lower than HPLC, typically in the millimolar to high micromolar range. | High sensitivity, often in the micromolar to nanomolar range, depending on the detector and chromophore. |
| Sample Throughput | Can be high, especially with the use of autosamplers. | High, and well-suited for automated, high-throughput analysis of many samples. |
| Destructive/Non-destructive | Non-destructive. The sample can be recovered after analysis. | Generally considered destructive as the sample is eluted from the column in the mobile phase. |
Quantitative Data Summary
The following table presents a hypothetical but realistic dataset comparing the derivatization efficiency of acetic acid with this compound as determined by qNMR and HPLC. This data illustrates the typically high level of agreement between the two techniques when properly validated.
| Sample ID | Derivatization Efficiency by qNMR (%) | Derivatization Efficiency by HPLC (%) |
| Reaction A | 92.5 ± 0.8 | 91.8 ± 1.2 |
| Reaction B | 85.3 ± 1.1 | 86.1 ± 0.9 |
| Reaction C | 98.1 ± 0.5 | 97.5 ± 0.7 |
Note: The data presented are for illustrative purposes and represent typical results that can be obtained with these methods.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol for the Esterification of Acetic Acid with this compound
This protocol describes the determination of the reaction conversion by monitoring the disappearance of the benzylic protons of this compound and the appearance of the benzylic protons of the 4-nitrobenzyl acetate (B1210297) product. Maleic acid is used as the internal standard.
Materials:
-
This compound (PNB-Br)
-
Acetic acid
-
Triethylamine (B128534) (or another suitable base)
-
Acetonitrile (B52724) (or another suitable aprotic solvent)
-
Maleic acid (certified internal standard)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Reaction Setup: In a vial, dissolve this compound (e.g., 50 mg, 0.23 mmol) in acetonitrile (2 mL). Add acetic acid (e.g., 1.2 equivalents) and triethylamine (e.g., 1.5 equivalents). Stir the reaction at room temperature and monitor by TLC or other suitable method.
-
Sample Preparation for qNMR:
-
Accurately weigh approximately 10 mg of the certified maleic acid internal standard into a clean, dry vial.
-
Once the reaction is deemed complete or at a desired time point, take a precise aliquot of the reaction mixture (e.g., 100 µL) and add it to the vial containing the maleic acid.
-
Evaporate the solvent under a stream of nitrogen.
-
Dissolve the residue in a known volume of CDCl₃ (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
¹H-NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
Spectral Width: Sufficient to cover all signals of interest (e.g., 0-12 ppm).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the following signals:
-
Internal Standard (Maleic Acid): The singlet corresponding to the two olefinic protons (typically around 6.3 ppm).
-
This compound (Reactant): The singlet for the benzylic protons (-CH₂Br) (typically around 4.5 ppm).
-
4-Nitrobenzyl Acetate (Product): The singlet for the benzylic protons (-CH₂OAc) (typically around 5.1 ppm).
-
-
Calculation of Derivatization Efficiency: The efficiency can be calculated using the following formula, based on the relative integration of the product and remaining reactant signals: Efficiency (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100
For absolute quantification against the internal standard: Moles of Product = (Integral(Product) / N(Product)) * (N(IS) / Integral(IS)) * Moles(IS) where N is the number of protons for the integrated signal.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes the quantification of 4-nitrobenzyl acetate to determine the derivatization efficiency using an external standard calibration.
Materials:
-
Reaction mixture from the derivatization
-
Pure 4-nitrobenzyl acetate (for calibration standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of pure 4-nitrobenzyl acetate in acetonitrile (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards of known concentrations (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).
-
-
Sample Preparation:
-
Take a precise aliquot of the reaction mixture (e.g., 100 µL) and dilute it with a known volume of acetonitrile (e.g., in a 10 mL volumetric flask).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example: 0-15 min, 30-90% B; 15-17 min, 90% B; 17-18 min, 90-30% B; 18-20 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 274 nm (the λmax for the nitroaromatic chromophore).
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Run the series of standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample from the reaction mixture.
-
Identify the peak corresponding to 4-nitrobenzyl acetate based on its retention time.
-
Quantify the concentration of 4-nitrobenzyl acetate in the sample using the calibration curve.
-
Calculate the derivatization efficiency based on the initial amount of this compound used and the measured amount of product formed.
-
Visualizations
Caption: Experimental workflow for quantitative NMR (qNMR) analysis.
Caption: Logical comparison of qNMR and HPLC for derivatization analysis.
A Comparative Analysis of o-Nitrobenzyl and p-Nitrobenzyl Photolabile Protecting Groups
In the realm of photochemistry and its application in fields such as organic synthesis, drug delivery, and materials science, photolabile protecting groups (PPGs) are indispensable tools for spatiotemporal control of chemical reactions. Among the most established and widely utilized PPGs is the o-nitrobenzyl group. Its positional isomer, the p-nitrobenzyl group, while structurally similar, exhibits markedly different photochemical behavior, rendering it far less common as a PPG. This guide provides an objective comparison of the photolytic cleavage of o-nitrobenzyl versus p-nitrobenzyl protecting groups, supported by experimental data and detailed methodologies.
Performance and Efficiency: A Tale of Two Isomers
The utility of a photolabile protecting group is primarily determined by its quantum yield (Φ), which quantifies the efficiency of the cleavage reaction upon absorption of a photon. The o-nitrobenzyl group undergoes a well-established intramolecular rearrangement, making it an efficient PPG, whereas the p-nitrobenzyl group lacks an analogous efficient pathway for cleavage in typical organic solvents.
o-Nitrobenzyl Protecting Group:
The photolytic cleavage of o-nitrobenzyl ethers and esters is known to proceed via a Norrish Type II reaction. Upon excitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that leads to the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde byproduct. The efficiency of this process is influenced by several factors, including the nature of the leaving group and substitution on the aromatic ring. For instance, the rate of photolysis for o-nitrobenzyl esters correlates with the pKa of the released carboxylic acid; more acidic leaving groups lead to faster decomposition.[1] While electronic effects of substituents on the aromatic ring are complex and do not show a simple linear correlation, steric hindrance can play a more significant role, with bulkier substituents tending to slow down the reaction.[1]
p-Nitrobenzyl Protecting Group:
In stark contrast to its ortho counterpart, the p-nitrobenzyl group is generally not considered an effective photolabile protecting group in common organic solvents. The intramolecular hydrogen abstraction that initiates the cleavage of the o-nitrobenzyl group is geometrically impossible for the para isomer. Consequently, the quantum yields for the photolytic cleavage of p-nitrobenzyl compounds in organic solvents are exceedingly low, often rendering the process impractical for synthetic applications. Significant photochemistry for p-nitrobenzyl alcohols has been observed primarily in aqueous solutions, proceeding through an intramolecular photoredox pathway, a mechanism distinct from that of the ortho isomer and not typically efficient in organic media.[2]
Quantitative Data Comparison
The following table summarizes representative quantum yields for the photolytic cleavage of various o-nitrobenzyl derivatives. Due to the lack of reported data for the efficient photolytic cleavage of p-nitrobenzyl protecting groups in organic solvents, a direct quantitative comparison is not feasible.
| Photolabile Protecting Group Derivative | Leaving Group | Solvent | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| o-Nitroveratryl | Carbamate | Dioxane/H₂O | 360 | 0.062 | [3] |
| o-Nitroveratryl | Phenylacetate | Dioxane/H₂O | 360 | 0.049 | [3] |
| o-Nitroveratryl | Phosphate | Dioxane/H₂O | 360 | 0.053 | [3] |
| o-Nitroveratryl | Benzoate | Dioxane/H₂O | 360 | 0.040 | [3] |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | Carbonate | Methanol | 365 | 0.41 | [4] |
| 4,5-Dimethoxy-2-nitrobenzyl | Carbonate | Various | 365 | ~0.01-0.1 | [5] |
| 2,6-Dinitrobenzyl | Carbonate | Various | 365 | 0.12 | [5] |
Note: The quantum yield for p-nitrobenzyl derivatives in organic solvents is generally considered to be negligible for practical applications as a protecting group.
Mechanistic Insights
The difference in the photolytic efficiency between the o-nitrobenzyl and p-nitrobenzyl groups is fundamentally rooted in their distinct photochemical pathways.
o-Nitrobenzyl Cleavage Mechanism
The cleavage of the o-nitrobenzyl group is an intramolecular process initiated by the transfer of a benzylic hydrogen to the excited nitro group, as depicted below.
References
A Comparative Guide to the Reactivity of 4-Nitrobenzyl Halides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative reactivity of 4-nitrobenzyl iodide, 4-nitrobenzyl bromide, and 4-nitrobenzyl chloride in nucleophilic substitution reactions. The information presented is supported by established chemical principles and available experimental data, offering insights for the selection of appropriate reagents in synthetic chemistry and drug development.
Introduction to Reactivity
4-Nitrobenzyl halides are valuable electrophilic substrates in a variety of organic transformations, particularly in the formation of ethers, esters, and carbon-nitrogen bonds. Their reactivity in nucleophilic substitution reactions is primarily governed by the nature of the halogen atom, which acts as the leaving group. The electron-withdrawing nitro group at the para position significantly influences the reaction mechanism, generally favoring a bimolecular nucleophilic substitution (S(_N)2) pathway by destabilizing the potential carbocation intermediate required for a unimolecular (S(_N)1) mechanism.
In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. The rate of this concerted process is highly dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires.
Theoretical Framework: Leaving Group Ability
The reactivity of the 4-nitrobenzyl halides in S(_N)2 reactions is directly correlated with the leaving group ability of the halide ion. A good leaving group is a weak base, as it is more stable with the negative charge it takes on after bond cleavage. The basicity of the halide ions follows the order:
Cl
−
> Br−
−
Consequently, the leaving group ability is the inverse of this trend:
I
−
> Br−
−
This established principle predicts that 4-nitrobenzyl iodide will be the most reactive, followed by this compound, and then 4-nitrobenzyl chloride. This is because the larger iodide ion can better distribute the negative charge over its larger electron cloud, making it a more stable and thus better leaving group.
Quantitative Comparison of Reactivity
For illustrative purposes, the following table summarizes the expected relative reactivity based on leaving group ability. It is important to note that the absolute rates will vary depending on the nucleophile, solvent, and temperature.
| 4-Nitrobenzyl Halide | Leaving Group | Relative Basicity of Leaving Group | Relative Leaving Group Ability | Predicted Relative S(_N)2 Reaction Rate |
| 4-Nitrobenzyl iodide | I
| Weakest | Best | Fastest |
| This compound | Br
| Intermediate | Good | Intermediate |
| 4-Nitrobenzyl chloride | Cl
| Strongest | Poorest | Slowest |
This table is based on well-established principles of leaving group ability in S(_N)2 reactions.
Experimental Protocol: Kinetic Analysis of S(_N)2 Reactions via Conductometry
The following is a representative experimental protocol for determining the second-order rate constants of the reaction between 4-nitrobenzyl halides and a nucleophile, such as sodium iodide in acetone (B3395972) (a Finkelstein reaction). This method monitors the change in conductivity of the solution over time as the reaction progresses.
Objective: To determine the second-order rate constant (k(_2)) for the reaction of a 4-nitrobenzyl halide with a nucleophile.
Materials:
-
4-Nitrobenzyl chloride, this compound, or 4-nitrobenzyl iodide
-
Sodium iodide (or other suitable nucleophile)
-
Anhydrous acetone (or other suitable aprotic solvent)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the 4-nitrobenzyl halide of a known concentration (e.g., 0.01 M) in anhydrous acetone.
-
Prepare a stock solution of sodium iodide of a known concentration (e.g., 0.01 M) in anhydrous acetone.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the constant temperature bath.
-
-
Kinetic Run:
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Pipette a known volume of the 4-nitrobenzyl halide solution into a reaction vessel equipped with the conductivity probe and a magnetic stirrer, all maintained at the constant temperature.
-
Initiate the reaction by rapidly adding a known volume of the pre-equilibrated sodium iodide solution to the reaction vessel and simultaneously start the stopwatch.
-
Record the conductivity of the solution at regular time intervals until the reaction is substantially complete (i.e., the conductivity reading stabilizes).
-
-
Data Analysis:
-
The reaction of a 4-nitrobenzyl halide (R-X) with sodium iodide produces a 4-nitrobenzyl iodide (R-I) and a sodium halide salt (NaX, where X = Cl or Br). In the case of 4-nitrobenzyl iodide as the starting material, a different nucleophile would be used.
-
The change in conductivity is related to the change in the concentration of the ionic species in solution.
-
The second-order rate law for this reaction is: Rate = k(_2)[R-X][NaI].
-
By analyzing the change in conductivity over time, the second-order rate constant, k(_2), can be calculated using appropriate integrated rate equations.
-
Logical Relationships in Nucleophilic Substitution
The interplay between the substrate, nucleophile, and leaving group determines the reaction pathway and rate in nucleophilic substitution reactions. For 4-nitrobenzyl halides, the primary competition is between the S(_N)1 and S(_N)2 pathways. The electron-withdrawing nature of the nitro group is a key determinant.
Caption: Reaction pathway preference for 4-nitrobenzyl halides.
This diagram illustrates that for 4-nitrobenzyl halides, the S(_N)2 pathway is favored due to the destabilization of the benzylic carbocation by the electron-withdrawing nitro group, which disfavors the S(_N)1 pathway. The rate of the favored S(_N)2 reaction is critically dependent on the leaving group ability of the halide.
Conclusion
The relative reactivity of 4-nitrobenzyl halides in nucleophilic substitution reactions is a direct consequence of the leaving group ability of the halide atom. The established order of reactivity, Iodide > Bromide > Chloride , is a fundamental principle that guides the selection of these reagents for synthetic applications. For reactions proceeding via an S(_N)2 mechanism, 4-nitrobenzyl iodide is the most reactive substrate, leading to faster reaction times and potentially milder reaction conditions. This guide provides the theoretical basis and a practical experimental framework for researchers to further investigate and utilize the distinct reactivity of these important synthetic intermediates.
A Comparative Guide to Catalysts for the Synthesis of 4-Nitrobenzyl Esters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-nitrobenzyl esters is a crucial step in the production of various pharmaceuticals and fine chemicals, where the 4-nitrobenzyl group often serves as a photolabile protecting group. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for the synthesis of 4-nitrobenzyl esters, supported by experimental data to aid in catalyst selection and process optimization.
Data Presentation: A Comparative Analysis of Catalytic Performance
The following table summarizes the performance of various catalysts in the synthesis of 4-nitrobenzyl esters through different reaction pathways. The data has been compiled from multiple studies to provide a broad overview of the available catalytic systems.
| Catalyst | Reactants | Product | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages/Disadvantages |
| Esterification of 4-Nitrobenzoic Acid | ||||||
| Sulfuric Acid (H₂SO₄) | 4-Nitrobenzoic acid, Ethanol (B145695) | Ethyl 4-nitrobenzoate (B1230335) | 96 (conversion) | 10.5 min | 110-120 | High efficiency in cascade reactor, but corrosive and difficult to separate.[1] |
| Sulfuric Acid (H₂SO₄) | 4-Nitrobenzoic acid, Ethanol | Ethyl 4-nitrobenzoate | 96 (conversion) | 3 h | 180 | Slower in batch reactor.[1] |
| Natural Zeolites (H-HEU-M, H-MOR) + Microwave | 4-Nitrobenzoic acid, Ethanol | Ethyl 4-nitrobenzoate | up to 67 | 2 h | 80 | Environmentally friendly, synergistic effect with microwave irradiation.[1] |
| Oxidative Esterification of 4-Nitrobenzyl Alcohol | ||||||
| Co@C-N | p-Nitrobenzyl alcohol, Methanol (B129727) | Methyl p-nitrobenzoate | >99 | 24 h | Room Temp. | High yield at room temperature, base-free conditions.[2] |
| Au/TiO₂ | Benzyl (B1604629) alcohol, Methanol | Methyl benzoate | 23 | 13 s (flow) | 70 | Continuous flow process, moderate yield for the parent benzyl alcohol.[3] |
| Reaction of 4-Nitrobenzyl Halide | ||||||
| Fused Sodium Acetate | p-Nitrobenzyl chloride, Acetic acid | p-Nitrobenzyl acetate | 78-82 | 8-10 h | 160-170 | Stoichiometric reagent, not a true catalytic process, but provides a benchmark.[4] |
| Transesterification | ||||||
| Ionic Liquid ([EMIM]OAc) | Benzyl alcohol (self-esterification) | Benzyl benzoate | 94 | 12 h | 100 | Metal-free, acts as both catalyst and solvent.[5] |
Experimental Protocols
Detailed methodologies for two distinct catalytic approaches are provided below.
Protocol 1: Esterification of 4-Nitrobenzoic Acid using Zeolite Catalyst with Microwave Irradiation
This protocol is based on the synthesis of ethyl 4-nitrobenzoate using a natural zeolite catalyst enhanced by microwave irradiation, as described in a study by Ramishvili et al.[1][6]
Materials:
-
4-Nitrobenzoic acid (4-NBA)
-
Ethanol (absolute)
-
Ultradispersed H-MOR zeolite catalyst (400-410 nm)
-
Argon gas
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, a mixture of 4-nitrobenzoic acid and ethanol is prepared with a molar ratio of 1:35.
-
0.1 g of the ultradispersed H-MOR zeolite catalyst is added to the mixture.
-
The reaction vessel is sealed and purged with argon.
-
The reaction mixture is subjected to microwave irradiation at 2450 MHz and 300 W for 2 hours, with the temperature maintained at 80°C.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The catalyst is separated from the reaction mixture by filtration.
-
The excess ethanol is removed from the filtrate under reduced pressure.
-
The resulting crude ethyl 4-nitrobenzoate is then purified by recrystallization or column chromatography.
Protocol 2: Oxidative Esterification of p-Nitrobenzyl Alcohol using a Cobalt-Based Catalyst
This protocol is adapted from a study on the base-free oxidative esterification of alcohols using cobalt nanoparticles embedded in nitrogen-doped graphene (Co@C-N).[2]
Materials:
-
p-Nitrobenzyl alcohol
-
Methanol
-
Co@C-N catalyst
-
Molecular oxygen (or air)
Procedure:
-
A solution of p-nitrobenzyl alcohol in methanol is prepared in a suitable reaction flask.
-
The Co@C-N catalyst is added to the solution. The catalyst loading is typically optimized for the specific reaction scale.
-
The flask is connected to a balloon of molecular oxygen or left open to the air, and the mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically after 24 hours for high conversion), the catalyst is removed by filtration.
-
The methanol is evaporated from the filtrate to yield the crude methyl p-nitrobenzoate.
-
The product is then purified by column chromatography on silica (B1680970) gel.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the synthesis of 4-nitrobenzyl esters via esterification and oxidative esterification.
Caption: General workflow for the synthesis of 4-nitrobenzyl esters via esterification.
Caption: General workflow for the oxidative esterification synthesis of 4-nitrobenzyl esters.
References
- 1. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Base-free, tunable, Au-catalyzed oxidative esterification of alcohols in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C8RE00085A [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Enhancing ESI-MS Ionization Efficiency: A Comparative Guide to 4-Nitrobenzyl Bromide Derivatization
For researchers, scientists, and drug development professionals seeking to improve the sensitivity of their electrospray ionization mass spectrometry (ESI-MS) analyses, chemical derivatization presents a powerful strategy. This guide provides a comprehensive comparison of the impact of 4-Nitrobenzyl bromide (4-NBB) derivatization on the ionization efficiency of various analytes, supported by experimental data and detailed protocols. We will also explore alternative derivatization agents to offer a broader perspective on available methods.
The inherent challenge in ESI-MS is that the ionization efficiency of a molecule is highly dependent on its physicochemical properties. Analytes that are not readily ionized in the ESI source can lead to poor sensitivity and high limits of detection. Chemical derivatization addresses this by modifying the analyte to introduce a moiety that is more easily ionized, thereby significantly enhancing the signal intensity.
This compound (4-NBB) is a versatile derivatization reagent that reacts with nucleophilic functional groups, such as carboxylic acids, phenols, and thiols, to form 4-nitrobenzyl esters, ethers, or thioethers, respectively. The introduction of the nitrobenzyl group can significantly improve the ionization efficiency in negative ion mode ESI-MS due to its electron-capturing properties.
The Impact of 4-NBB Derivatization on Ionization Efficiency: A Quantitative Comparison
While direct, quantitative fold-increase data for 4-NBB derivatization across a wide range of compounds is not extensively consolidated in single studies, the principle of its effectiveness is well-established in the scientific literature. The enhancement in signal intensity is analyte-dependent. For context, similar derivatization strategies for fatty acids using other reagents have demonstrated remarkable increases in sensitivity, with some reporting enhancements of up to 60,000-fold.[1]
To illustrate the potential impact, this guide presents a comparative summary of expected enhancements and provides data for alternative derivatization agents that are often used for similar classes of compounds.
| Analyte Class | Derivatization Reagent | Expected/Reported Signal Enhancement | Alternative Reagent Example | Alternative Reagent Signal Enhancement |
| Carboxylic Acids | This compound (4-NBB) | Significant enhancement in negative ion mode | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Enables positive-ion mode analysis with high sensitivity |
| Fatty Acids | This compound (4-NBB) | Substantial improvement in detection limits | N-(4-aminomethylphenyl)pyridinium (AMPP) | ~60,000-fold increase in sensitivity in positive ion mode[1] |
| Phenolic Compounds | This compound (4-NBB) | Improved ionization in negative ion mode | Dansyl Chloride | Significant fluorescence and MS signal enhancement |
| Steroids | This compound (4-NBB) | Potential for improved sensitivity for acidic steroids | Picolinic Acid | Ionization efficiency increased by almost two orders of magnitude[2] |
| Prostaglandins | This compound (4-NBB) | Enhanced detection in negative ion mode | 4-diazomethylpyridine | Enables sensitive detection in positive ionization mode |
| Bile Acids | This compound (4-NBB) | Improved ionization for quantitative analysis | Aniline | Variable derivatization efficiency (20-100%)[1] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful derivatization. Below are representative methodologies for the derivatization of carboxylic acids using this compound and a common alternative, 4-APEBA.
Protocol 1: Derivatization of Carboxylic Acids with this compound (4-NBB)
This protocol is a generalized procedure and may require optimization for specific analytes.
Materials:
-
Carboxylic acid sample
-
This compound (4-NBB) solution in acetonitrile (B52724)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) as a base
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Dissolve the carboxylic acid sample in acetonitrile to a known concentration.
-
Reaction Mixture: In a microcentrifuge tube, combine 50 µL of the carboxylic acid solution with 100 µL of a 10 mg/mL solution of 4-NBB in acetonitrile.
-
Base Addition: Add 10 µL of triethylamine to catalyze the reaction.
-
Incubation: Vortex the mixture thoroughly and heat at 60°C for 30 minutes in a heating block.
-
Evaporation: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis (e.g., 100 µL of 50:50 acetonitrile:water).
-
Analysis: Vortex the reconstituted sample and centrifuge to pellet any insoluble material. Inject the supernatant into the LC-ESI-MS system.
Protocol 2: Derivatization of Carboxylic Acids with 4-APEBA
This protocol is adapted from a published method for the derivatization of carboxylic acids.[3]
Materials:
-
Carboxylic acid sample
-
4-APEBA dibromide solution in water (e.g., 3 mg/mL)
-
N-Hydroxysuccinimide (NHS) buffer (e.g., 100 mM, pH 5.7)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution in water (e.g., 290 mM)
-
Heating block or oven
Procedure:
-
Reaction Mixture: In a reaction vial, mix 200 µL of the carboxylic acid standard or sample, 200 µL of the 4-APEBA solution, 50 µL of NHS buffer, and 50 µL of the EDC solution.
-
Incubation: Tightly cap the vial and heat the mixture at 60°C for 1 hour.
-
Injection: After cooling to room temperature, the sample can be directly injected into the LC-MS system.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the derivatization workflow and the underlying logic of ionization enhancement.
Caption: Workflow for 4-NBB derivatization of a carboxylic acid.
Caption: Logic of ionization enhancement via 4-NBB derivatization.
Conclusion
Derivatization with this compound is a valuable technique for enhancing the ionization efficiency of a variety of analytes in ESI-MS, particularly in the negative ion mode. By introducing an electron-capturing nitrobenzyl group, this method can lead to significant improvements in signal intensity and lower detection limits. While the degree of enhancement is analyte-specific, the principles and protocols outlined in this guide provide a solid foundation for researchers looking to improve the sensitivity of their mass spectrometry-based analyses. For optimal results, it is always recommended to empirically optimize the derivatization conditions for the specific analyte and matrix of interest. Furthermore, exploring alternative derivatization reagents, such as those mentioned in this guide, can provide additional flexibility and may be more suitable for certain applications or ionization modes.
References
- 1. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddtjournal.com [ddtjournal.com]
- 3. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 4-Nitrobenzyl Bromide with Multiple Functional Groups
For researchers, scientists, and drug development professionals, understanding the reactivity and selectivity of chemical reagents is paramount for the successful synthesis of complex molecules and the development of novel therapeutics. 4-Nitrobenzyl bromide (PNB-Br) is a versatile alkylating agent frequently employed for the protection of various functional groups.[1] Its reactivity is significantly influenced by the electron-withdrawing nitro group, which renders the benzylic carbon more susceptible to nucleophilic attack.[1] This guide provides a comparative analysis of the cross-reactivity of this compound with multiple functional groups within a single molecule, offering insights into its selectivity and comparing its performance with other common alkylating agents.
Reactivity Profile of this compound
This compound reacts with a variety of nucleophilic functional groups commonly found in biomolecules and synthetic intermediates. The general order of reactivity is influenced by the nucleophilicity of the functional group, which is dependent on factors such as basicity, polarizability, and steric hindrance.
Table 1: Relative Reactivity of Functional Groups with this compound
| Functional Group | Representative Amino Acid/Molecule | Relative Reactivity | Product of Alkylation |
| Thiol (Thiolate) | Cysteine | Very High | Thioether |
| Amine (Primary) | Lysine, N-terminus | High | Secondary Amine |
| Phenol (Phenoxide) | Tyrosine | Moderate | Ether |
| Carboxylate | Aspartic Acid, Glutamic Acid, C-terminus | Moderate to Low | Ester |
| Thioether | Methionine | Low | Sulfonium Ion |
| Imidazole | Histidine | Low | Quaternary Ammonium Salt |
Note: Relative reactivity is a generalization and can be influenced by specific reaction conditions such as pH, solvent, and temperature.
Comparison with Alternative Alkylating Agents
The choice of an alkylating agent often depends on the desired selectivity and the stability of the resulting linkage. Iodoacetamide (IAM) and N-ethylmaleimide (NEM) are two other commonly used alkylating agents, particularly in the field of proteomics for modifying cysteine residues.
Table 2: Comparison of this compound with Other Alkylating Agents
| Feature | This compound (PNB-Br) | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Primary Target | Thiols, Amines | Thiols | Thiols |
| Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution | Michael Addition |
| Selectivity for Thiols | High, but can react with other nucleophiles | High, with some off-target reactions | Very high |
| Common Side Reactions | Alkylation of amines, phenols, carboxylates | Alkylation of Met, Lys, His, N-terminus[2] | Some reaction with amines |
| Resulting Linkage Stability | Stable Thioether/Amine | Stable Thioether | Stable Thioether |
| Use as a Protecting Group | Yes, the p-nitrobenzyl group can be removed under specific conditions[1] | No | No |
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a competitive reaction experiment can be performed using a model peptide containing multiple reactive functional groups. The reaction progress can be monitored by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Protocol: Competitive Alkylation of a Model Peptide with this compound
1. Materials:
-
Model Peptide (e.g., Gly-Cys-Lys-Asp-Gly)
-
This compound (PNB-Br)
-
Reaction Buffer: 50 mM sodium phosphate, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
2. Procedure:
- Peptide Solution Preparation: Prepare a 1 mg/mL stock solution of the model peptide in the reaction buffer.
- PNB-Br Solution Preparation: Prepare a 10 mg/mL stock solution of PNB-Br in acetonitrile.
- Reaction Initiation: To 100 µL of the peptide solution, add 1 µL of the PNB-Br solution (this represents a molar excess of the alkylating agent). Vortex briefly to mix.
- Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.
- Quenching: Immediately add the 10 µL aliquot to 10 µL of the quenching solution to stop the reaction.
- Sample Preparation for HPLC-MS: Dilute the quenched samples 1:100 with 0.1% formic acid in water/acetonitrile (95:5, v/v).
- HPLC-MS Analysis:
- Inject the diluted samples onto a C18 reverse-phase HPLC column.
- Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
- Monitor the disappearance of the starting peptide and the appearance of mono-, di-, and tri-alkylated peptide products using mass spectrometry.
- Identify the site of modification by tandem mass spectrometry (MS/MS) fragmentation analysis.
3. Data Analysis:
-
Integrate the peak areas of the unreacted peptide and each of the modified peptide species at each time point.
-
Calculate the percentage of modification for each functional group over time.
-
Determine the relative reaction rates by comparing the initial rates of formation of each mono-alkylated product.
Visualizations
General Reactivity of this compound
Caption: General SN2 reaction of this compound with a nucleophile.
Experimental Workflow for Competitive Alkylation
References
A Comparative Guide to the Stability of 4-Nitrobenzyl Protected Intermediates in Multi-Step Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity of the target molecule. The 4-nitrobenzyl (PNB) group has emerged as a versatile and robust protecting group for a variety of functional groups, including alcohols, phenols, carboxylic acids, amines, and thiols. Its stability under a range of reaction conditions, coupled with multiple methods for its removal, makes it an attractive choice for researchers in drug development and complex molecule synthesis. This guide provides an objective comparison of the PNB protecting group's performance against other common alternatives, supported by experimental data and detailed protocols.
Stability Profile of the 4-Nitrobenzyl Group
The 4-nitrobenzyl group offers a unique stability profile that allows for its use in the presence of other protecting groups, enabling orthogonal synthetic strategies. A key feature of the PNB group is its enhanced stability towards acidic conditions compared to other benzyl-type protecting groups. For instance, 4-nitrobenzyl esters exhibit significantly greater stability to acidic hydrolysis than their unsubstituted benzyl (B1604629) ester counterparts, making them particularly useful in peptide synthesis for protecting the side chains of glutamic and aspartic acids.[1]
Conversely, the electron-withdrawing nature of the nitro group makes the PNB group susceptible to cleavage under reductive conditions that leave other protecting groups intact. This orthogonality is a cornerstone of its utility in complex synthetic routes.
Comparison with Alternative Protecting Groups
The choice of a protecting group is always context-dependent, relying on the specific reaction conditions anticipated in the synthetic sequence. Below is a comparison of the PNB group with other commonly used protecting groups.
| Protecting Group | Functional Group Protected | Stable To | Labile To | Key Advantages | Key Disadvantages |
| 4-Nitrobenzyl (PNB) | Alcohols, Phenols, Carboxylic Acids, Amines (as carbamates), Thiols | Acids, Mild Bases | Reduction (e.g., H₂, Pd/C; Zn/AcOH; Na₂S₂O₄), Photolysis (UV light), Strong Bases (under specific conditions) | High stability to acid; Orthogonal to many acid- and base-labile groups.[2] | Requires specific reductive or photolytic conditions for removal; Byproducts can sometimes be difficult to remove.[2] |
| Benzyl (Bn) | Alcohols, Phenols, Carboxylic Acids, Amines | Mild Acids and Bases | Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH) | Generally stable and widely used. | Not orthogonal to other groups removed by hydrogenolysis. |
| p-Methoxybenzyl (PMB) | Alcohols, Phenols, Amines | Bases, Hydrogenolysis (slower than Bn) | Oxidative conditions (DDQ, CAN), Strong Acids (TFA) | Can be removed oxidatively, providing orthogonality to Bn and PNB. | Sensitive to strong acids. |
| tert-Butyloxycarbonyl (Boc) | Amines, Alcohols | Bases, Hydrogenolysis | Strong Acids (TFA, HCl) | Widely used in peptide synthesis; Easily removed with acid. | Highly sensitive to acidic conditions. |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amines | Acids, Hydrogenolysis | Bases (e.g., Piperidine) | Key protecting group in solid-phase peptide synthesis; Base-labile. | Not stable to basic conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the stability of protecting groups. Below are representative protocols for the deprotection of a PNB-protected alcohol and a comparative stability test.
Protocol 1: Deprotection of a 4-Nitrobenzyl Ether via Catalytic Hydrogenolysis
Objective: To cleave the 4-nitrobenzyl ether from a protected alcohol.
Materials:
-
4-Nitrobenzyl-protected alcohol (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (B129727) (or another suitable solvent) (20 mL)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the 4-nitrobenzyl-protected alcohol in methanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Purify the product by column chromatography if necessary.
Protocol 2: Comparative Stability of Protecting Groups to Acidic Conditions
Objective: To compare the stability of PNB-, Bn-, and PMB-protected alcohols in the presence of a strong acid.
Materials:
-
4-Nitrobenzyl-protected alcohol (0.1 mmol)
-
Benzyl-protected alcohol (0.1 mmol)
-
p-Methoxybenzyl-protected alcohol (0.1 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Trifluoroacetic acid (TFA) (1 mL)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)
Procedure:
-
In three separate vials, dissolve each of the protected alcohols in DCM.
-
Add a known amount of the internal standard to each vial.
-
Take an initial sample (t=0) from each vial for analysis by GC-MS or HPLC to determine the initial ratio of the protected alcohol to the internal standard.
-
Add TFA to each vial.
-
Stir the solutions at room temperature.
-
Take samples from each reaction mixture at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Quench the reaction in the samples by adding a saturated sodium bicarbonate solution.
-
Extract the organic components with DCM, dry over sodium sulfate, and analyze by GC-MS or HPLC.
-
Calculate the percentage of the remaining protected alcohol at each time point by comparing the peak area ratio of the protected alcohol to the internal standard against the initial ratio.
-
Plot the percentage of remaining protected alcohol versus time for each protecting group to compare their stability.
Visualizing Synthetic Strategy and Mechanisms
Diagrams are powerful tools for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate a logical workflow for selecting a protecting group and the mechanism of PNB cleavage.
Caption: Workflow for selecting a suitable protecting group in multi-step synthesis.
Caption: Mechanisms for reductive and photolytic cleavage of the 4-nitrobenzyl group.
References
A Comparative Guide to the Cleavage of 4-Nitrobenzyl Esters: Enzymatic vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The 4-nitrobenzyl (PNB) group is a widely utilized protecting group for carboxylic acids in organic synthesis and plays a crucial role as a trigger in prodrug therapy. Its removal, or cleavage, is a critical step that dictates the release of the active molecule. This guide provides an objective comparison of the primary methods for cleaving 4-nitrobenzyl esters: enzymatic and chemical approaches. We will delve into the mechanisms, efficiencies, and experimental considerations for each, supported by quantitative data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the enzymatic and various chemical cleavage methods of 4-nitrobenzyl esters. This data has been compiled from literature sources and is intended to provide a comparative overview. Actual results may vary depending on the specific substrate and reaction conditions.
| Parameter | Enzymatic Cleavage (Nitroreductase) | Chemical Cleavage: Catalytic Hydrogenation | Chemical Cleavage: Base-Mediated Hydrolysis | Chemical Cleavage: Photocleavage (o-nitrobenzyl) |
| Reagent/Catalyst | Nitroreductase Enzyme (e.g., E. coli NfsB) | Pd/C, H₂ source (e.g., H₂, HCOOH) | Strong Base (e.g., NaOH) | UV Light (e.g., 365 nm) |
| Typical Substrate | 4-Nitrobenzyl Carbamates/Esters | 4-Nitrobenzyl Esters | p-Nitrobenzyl protected amides/ethers | o-Nitrobenzyl Esters |
| Reaction Time | Minutes to Hours | Hours | 1.5 - 32 hours[1] | Minutes to Hours[2] |
| Temperature | Ambient to 37 °C | Room Temperature | 75 °C[1] | Room Temperature |
| Yield | Generally high (often measured as substrate conversion) | High to Quantitative | Moderate to Good (e.g., 63-65%)[1] | High (often measured as % decomposition)[3] |
| Selectivity | High for the nitro group; enzyme-specific | Can reduce other functional groups (e.g., alkenes, alkynes)[4] | Can hydrolyze other labile esters | Specific to the photolabile group |
| Key Advantages | High selectivity, mild conditions, biocompatible | High yields, well-established method | Simple reagents, effective for robust substrates | Spatiotemporal control, non-invasive trigger |
| Key Limitations | Enzyme availability and stability, substrate specificity | Catalyst poisoning, requires specialized equipment (for H₂) | Harsh conditions (high pH, temp.), not suitable for sensitive molecules | Requires a specific isomer (ortho), potential for photodamage to substrate |
Mechanism of Cleavage
The cleavage of 4-nitrobenzyl esters proceeds through distinct mechanisms depending on the chosen method.
Enzymatic and Reductive Chemical Cleavage: Both enzymatic cleavage by nitroreductase and chemical reduction (e.g., catalytic hydrogenation) share a common mechanistic theme. The nitro group is reduced to a hydroxylamine (B1172632) or an amine. This electron-donating group destabilizes the benzylic position, initiating a 1,6-elimination (self-immolation) cascade that results in the cleavage of the ester bond and release of the carboxylic acid.
Base-Mediated Hydrolysis: This method follows a classical nucleophilic acyl substitution pathway. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the 4-nitrobenzyloxide leaving group to yield the carboxylate salt.
Photocleavage: This mechanism is specific to ortho-nitrobenzyl esters. Upon absorption of UV light, an intramolecular hydrogen abstraction occurs from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which rearranges and fragments to release the carboxylic acid and an o-nitrosobenzaldehyde byproduct.
Experimental Protocols
Below are detailed methodologies for key experiments in the enzymatic and chemical cleavage of nitrobenzyl esters.
Enzymatic Cleavage Protocol (General)
This protocol provides a general framework for the nitroreductase-catalyzed cleavage of a 4-nitrobenzyl ester. Specific conditions may need to be optimized for different enzymes and substrates.
Materials:
-
4-Nitrobenzyl ester substrate
-
Nitroreductase enzyme (e.g., from E. coli)
-
NAD(P)H cofactor
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
Procedure:
-
Prepare a stock solution of the 4-nitrobenzyl ester substrate in a suitable organic co-solvent.
-
In a reaction vessel, combine the phosphate buffer, NAD(P)H, and the substrate stock solution to the desired final concentrations.
-
Initiate the reaction by adding the nitroreductase enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method, such as HPLC or LC-MS, by observing the disappearance of the starting material and the appearance of the cleaved carboxylic acid product.
-
Upon completion, the reaction can be quenched, and the product can be isolated using standard extraction and purification techniques.
Chemical Cleavage Protocols
1. Catalytic Transfer Hydrogenation
This method offers a safer alternative to using hydrogen gas.
Materials:
-
4-Nitrobenzyl ester substrate
-
Palladium on carbon (10% Pd/C)
-
Formic acid (as the hydrogen donor)
-
Methanol (B129727) or other suitable solvent
Procedure:
-
Dissolve the 4-nitrobenzyl ester in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution (typically 10-20 mol% of the substrate).
-
Add formic acid to the reaction mixture (usually in excess).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product, which can then be purified by recrystallization or chromatography.
2. Base-Mediated Hydrolysis
This protocol is adapted from a procedure for the cleavage of a p-nitrobenzyl protected oxindole (B195798) and may require optimization for ester substrates.[1]
Materials:
-
p-Nitrobenzyl ester substrate
-
Methanol
-
20% aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate (B1210297) for extraction
-
Brine
Procedure:
-
To a vial with a magnetic stir bar, add the p-nitrobenzyl ester (1.0 equiv) and methanol (to a concentration of ~0.1 M).[1]
-
Add an equal volume of 20% aqueous NaOH solution.[1]
-
Stir the reaction mixture at 75 °C.[1]
-
Monitor the reaction by TLC until the starting material is consumed (reaction times can range from 1.5 to over 30 hours depending on the substrate).[1]
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3x).[1]
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.[1]
-
Purify the residue by column chromatography to afford the desired carboxylic acid.[1]
3. Photocleavage of an o-Nitrobenzyl Ester
This protocol describes a general procedure for the photolytic deprotection of an ortho-nitrobenzyl ester.
Materials:
-
o-Nitrobenzyl ester substrate
-
Suitable solvent (e.g., methanol, dioxane, DMSO)
-
UV lamp (e.g., mercury lamp with a filter for 365 nm)
-
Quartz reaction vessel
Procedure:
-
Dissolve the o-nitrobenzyl ester in the chosen solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Irradiate the solution with a UV lamp at the appropriate wavelength (typically around 365 nm).
-
Maintain the reaction at room temperature, with stirring if necessary.
-
Monitor the cleavage by HPLC or UV-Vis spectroscopy, following the disappearance of the starting material or the appearance of the product.
-
Once the reaction is complete, the solvent can be removed, and the product isolated by standard purification methods. The o-nitrosobenzaldehyde byproduct will also be present in the reaction mixture.
Visualizing the Workflows
To further clarify the processes, the following diagrams illustrate the key steps in both enzymatic and a representative chemical cleavage workflow.
Conclusion
The choice between enzymatic and chemical cleavage of 4-nitrobenzyl esters is highly dependent on the specific application. Enzymatic methods, particularly with nitroreductases, offer unparalleled selectivity under mild, biocompatible conditions, making them ideal for applications in biological systems such as prodrug activation. However, the availability and stability of the enzyme, as well as its substrate specificity, can be limiting factors.
Chemical methods provide a broader range of options. Catalytic hydrogenation is a robust and high-yielding method but lacks selectivity for molecules with other reducible functional groups. Base-mediated hydrolysis is a simple procedure but the harsh conditions are not suitable for sensitive substrates. Photocleavage of ortho-nitrobenzyl esters provides excellent spatiotemporal control, a valuable feature in materials science and for the controlled release of caged compounds, but it is limited to the ortho isomer and can potentially damage the target molecule.
By understanding the advantages and limitations of each method, researchers can make an informed decision to best suit their synthetic strategy or drug delivery design. This guide serves as a starting point for navigating these choices, and further optimization of the presented protocols is encouraged to achieve the desired outcome for each unique substrate.
References
- 1. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Navigating the Analytical Maze: A Comparative Guide to Method Validation for Genotoxic Impurity Analysis
For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. A critical aspect of this is the stringent control of genotoxic impurities (GTIs), which have the potential to damage DNA and pose a carcinogenic risk. The analysis of these impurities at trace levels presents a significant analytical challenge, often necessitating derivatization to enhance sensitivity and selectivity.
This guide provides a comparative overview of method validation for the analysis of genotoxic impurities, with a particular focus on the use of derivatization agents. While the initial topic of interest was 4-Nitrobenzyl bromide (4-NBB), a comprehensive review of current literature reveals a broader landscape of preferred methodologies. This guide will therefore compare established derivatization techniques for different classes of GTIs, alongside direct analysis approaches, supported by experimental data and detailed protocols.
The Role of Derivatization in GTI Analysis
Direct analysis of genotoxic impurities by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is often the first consideration.[1][2][3][4] However, many GTIs are challenging to analyze directly due to:
-
Poor ionization efficiency: Some molecules do not ionize well, leading to low sensitivity in MS detection.[5]
-
Lack of a suitable chromophore: This limits the use of UV detection in HPLC.[5]
-
High polarity or volatility: Making them unsuitable for certain chromatographic techniques without modification.
-
Instability: Some GTIs are reactive and may degrade during analysis.[6]
Chemical derivatization addresses these challenges by modifying the analyte to introduce a desirable property, such as a readily ionizable group or a strong UV chromophore, thereby enhancing detection sensitivity and chromatographic performance.[6]
Comparison of Analytical Methodologies
This guide focuses on three common classes of genotoxic impurities and compares the analytical methods used for their quantification: alkylating agents (e.g., benzyl (B1604629) halides), carbonyl compounds, and sulfonate esters.
Table 1: Comparison of Method Validation Parameters for the Analysis of Genotoxic Impurities
| Genotoxic Impurity Class | Analytical Method | Derivatization Agent | Analyte Example | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) |
| Alkylating Agents | HPLC-UV | 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) | Benzyl halides | - | 7-9 µg/g (in 5 mg/mL antipyrine) | >0.99 |
| Carbonyl Compounds | UHPLC-UV | 2,4-dinitrophenylhydrazine (B122626) (DNPH) | Various aldehydes & ketones | ~0.1 ng (on-column)[7] | - | 0.9991 - 0.9999[7] |
| Sulfonate Esters | UPLC-MS/MS | None (Direct Analysis) | 4-nitrobenzenesulfonates | 0.15 - 0.39 ng/mL[8][9][10] | 0.5 - 1.3 ng/mL[8][9][10] | >0.99[8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for the derivatization and analysis of the aforementioned GTI classes.
Protocol 1: Analysis of Benzyl Halides using 4-NPP Derivatization and HPLC-UV
This method is suitable for the trace level analysis of benzyl halides in drug substances.
1. Reagents and Solutions:
-
1-(4-Nitrophenyl) piperazine (4-NPP) solution: Dissolve 4-NPP in a suitable solvent (e.g., acetonitrile).
-
Potassium iodide (KI) solution: To be used for the conversion of benzyl chlorides to the more reactive benzyl iodides.
-
Mobile Phase: A suitable mixture of aqueous and organic solvents for reversed-phase HPLC.
2. Sample Preparation and Derivatization:
-
Weigh a precise amount of the drug substance and dissolve it in a suitable solvent.
-
For samples containing benzyl chlorides, add KI solution and heat to convert them to benzyl iodides.
-
Add the 4-NPP solution to the sample.
-
Optimize reaction conditions (temperature and time) to ensure complete derivatization. A typical condition is heating at 60°C for 60 minutes.
3. HPLC-UV Analysis:
-
Column: C18 reversed-phase column.
-
Detection: UV detector set to the maximum absorbance wavelength of the derivative (e.g., 392 nm for 4-NPP derivatives).
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: Optimized for the column dimensions (e.g., 1.0 mL/min).
-
Quantification: Use a calibration curve prepared with derivatized standards of the target benzyl halides.
Protocol 2: Analysis of Carbonyl Compounds using DNPH Derivatization and UHPLC-UV
This method is widely used for the determination of aldehydes and ketones.[5][7]
1. Reagents and Solutions:
-
2,4-dinitrophenylhydrazine (DNPH) solution: Prepare a saturated solution of purified DNPH in acetonitrile (B52724). Acidify with a small amount of strong acid (e.g., sulfuric acid) to catalyze the reaction.
-
Mobile Phase: A gradient of water and acetonitrile is commonly used for UHPLC.
2. Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent.
-
Mix the sample solution with the DNPH reagent.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 1 hour) to form the hydrazone derivatives.
3. UHPLC-UV Analysis:
-
Column: A high-resolution C18 column suitable for UHPLC.
-
Detection: UV detector set at the characteristic wavelength for DNPH derivatives (around 360 nm).[4]
-
Injection Volume: Small injection volumes (e.g., 1-5 µL) are typical for UHPLC.
-
Flow Rate: Optimized for the UHPLC column (e.g., 0.5 mL/min).
-
Quantification: Based on a calibration curve of derivatized carbonyl standards.
Protocol 3: Direct Analysis of Sulfonate Esters by UPLC-MS/MS
For many sulfonate esters, direct analysis without derivatization provides sufficient sensitivity and selectivity.[8][9][10]
1. Reagents and Solutions:
-
Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
2. Sample Preparation:
-
Accurately weigh the drug substance and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution before injection.
3. UPLC-MS/MS Analysis:
-
Column: A suitable reversed-phase or HILIC column for UPLC.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each target sulfonate ester must be determined and optimized.
-
Quantification: Use an external calibration curve prepared with standards of the sulfonate esters.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and logical relationships in GTI analysis, the following diagrams are provided.
Experimental workflow for GTI analysis.
Logical comparison of analytical approaches.
Conclusion
The selection of an appropriate analytical method for genotoxic impurities is a critical decision in drug development and manufacturing. While direct analysis by sensitive techniques like LC-MS/MS is preferable for its simplicity, derivatization remains an indispensable tool for a wide range of challenging GTIs. The choice of derivatization reagent is dictated by the functional group of the impurity, with agents like 1-(4-NPP) for alkylating agents and DNPH for carbonyl compounds being well-established.
Ultimately, a thorough method validation according to ICH guidelines is essential to demonstrate that the chosen method is specific, sensitive, accurate, and precise for its intended purpose.[11][12][13][14] By understanding the principles of derivatization and carefully selecting and validating the analytical method, researchers can confidently ensure the safety and quality of pharmaceutical products.
References
- 1. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. csus.edu [csus.edu]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. unitedchem.com [unitedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and performance of an alkylating agent sensor - UBC Library Open Collections [open.library.ubc.ca]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 4-Nitrobenzyl Bromide: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 4-Nitrobenzyl Bromide
This compound is a reactive organic compound widely used in pharmaceutical and chemical synthesis, primarily as a protecting group reagent.[1] Due to its hazardous properties, including being corrosive and a lachrymator (a substance that irritates the eyes and causes tears), proper handling and disposal are critical to ensure laboratory safety and environmental protection.[2][3] This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Understanding the Hazards
This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[4] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][2]
II. Quantitative Data and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 100-11-8 |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | Pale yellow or beige crystalline solid |
| Melting Point | 98 - 106°C |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ether. |
| Incompatibilities | Strong bases, oxidizing agents, alcohols, amines, moisture, and steel.[2][5] |
III. Immediate Safety and Spill Response
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
Personal Protective Equipment (PPE) includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after.
-
Body Protection: A lab coat or a chemical-resistant suit.
-
Respiratory Protection: For larger spills or in areas with inadequate ventilation, a NIOSH-approved respirator is necessary.[2][4]
Spill Cleanup Procedure:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding the creation of dust.[4]
-
Place the spilled material into a suitable, clean, dry, and properly labeled, closed container for disposal.[2][4]
-
Clean the spill area with an appropriate absorbent material.
-
Do not allow the material to enter drains or waterways, as it is potentially hazardous to aquatic life.[1]
IV. Proper Disposal Pathway
The recommended method for the ultimate disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[1][4] This material and its container must be treated as hazardous waste.[6]
Below is a logical workflow for the disposal process:
Caption: Decision workflow for the proper disposal of this compound.
V. Experimental Protocol for Laboratory-Scale Neutralization
For small, residual quantities of this compound, a laboratory-scale neutralization (hydrolysis) can be performed before collection for final disposal. This procedure converts the reactive benzyl (B1604629) bromide to the more stable 4-nitrobenzyl alcohol.
Objective: To safely neutralize small amounts of this compound.
Materials:
-
This compound waste
-
10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
A suitable reaction vessel (e.g., beaker or flask) large enough to accommodate the reaction volume with minimal splashing
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate PPE
Methodology:
-
Preparation: In a well-ventilated fume hood, place the reaction vessel on a stir plate. Add a volume of the 10% sodium carbonate solution that is sufficient to create a stirrable slurry and is in significant molar excess to the estimated amount of this compound. Begin stirring to create a vortex.
-
Slow Addition: Carefully and slowly add the this compound waste to the stirring basic solution in small portions. Be cautious as the reaction may be exothermic.
-
Reaction: Allow the mixture to stir at room temperature. The hydrolysis of benzyl bromides can be slow; therefore, it is recommended to let the reaction proceed for several hours (e.g., overnight) to ensure completion.
-
Verification: After the reaction period, stop stirring and check the pH of the aqueous layer to ensure it is still basic. If not, add more sodium carbonate solution. To confirm the absence of the reactive bromide, a small sample of the organic phase (if present) can be analyzed by TLC.
-
Final Disposal: Once neutralization is complete, the resulting mixture should be collected in a properly labeled hazardous waste container for disposal by a licensed professional service. Do not dispose of the mixture down the drain.[6]
By adhering to these safety protocols and disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible chemical waste management.
References
Essential Guide to Handling 4-Nitrobenzyl Bromide: Safety, Operational, and Disposal Protocols
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Nitrobenzyl bromide. Adherence to these procedural steps is vital for ensuring laboratory safety and proper chemical management.
Chemical and Physical Properties
This compound is a pale yellow crystalline solid.[1] It is classified as a hazardous substance that can cause severe skin burns and serious eye damage.[2][3][4][5] It also acts as a lachrymator, a substance that irritates the eyes and causes tearing.[4][6]
| Property | Data | Reference |
| CAS Number | 100-11-8 | [2][3][4] |
| Molecular Formula | C₇H₆BrNO₂ | [4][6] |
| Molecular Weight | 216.03 g/mol | [4][6] |
| Appearance | Beige / Pale yellow crystalline solid/powder | [1][2][7] |
| Melting Point | 98 - 106 °C (208.4 - 222.8 °F) | [1][2] |
| Flash Point | > 100 °C (> 212 °F) | [2][8] |
| Solubility | Slightly soluble in water; soluble in organic solvents.[1] | [1] |
| Hazards | Causes severe skin burns and eye damage, lachrymator.[2][3][4][6] | [2][3][4][6] |
Operational Plan: Handling this compound
A systematic approach is essential when working with this compound to minimize exposure and ensure safety. All handling of this chemical should occur inside a certified chemical fume hood.[8] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][8]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to provide a sufficient barrier against this hazardous chemical.[9]
-
Hand Protection : Wear two pairs of chemotherapy-rated nitrile gloves that meet ASTM D6978 standards.[10] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[11] Gloves must be inspected before use and changed every 30 minutes or immediately upon contamination.[4][10]
-
Body Protection : A disposable, polyethylene-coated, solid-front protective gown should be worn.[9][10] Ensure it has long sleeves with tight-fitting elastic or knitted cuffs.[11]
-
Eye and Face Protection : Chemical safety goggles are mandatory.[3] For splash hazards, a full-face shield should be worn in addition to safety goggles.[4][5]
-
Respiratory Protection : All work must be conducted in a chemical fume hood.[8] If there is a risk of dust generation or exceeding exposure limits, a NIOSH-approved N95 respirator or a powered air-purifying respirator (PAPR) is required.[3][10]
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal containers are inside the hood before you begin.
-
Don all required PPE as outlined above.[11]
-
-
Weighing and Transfer :
-
Handle this compound as a solid powder, minimizing the creation of dust.[4][7]
-
Carefully weigh the required amount on a tared weigh boat inside the fume hood.
-
Transfer the solid to the reaction vessel using a spatula.
-
If any dust is generated, gently wipe the area with a damp cloth or paper towel, and dispose of it as hazardous waste immediately.
-
-
Post-Handling Cleanup :
Emergency Procedures
-
Skin Contact : Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[4][7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation : Move the individual to fresh air at once.[7] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][8] Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting.[4][8] If the person is conscious, rinse their mouth with water.[4] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7]
-
Spills : Evacuate the area.[4] Wearing full PPE, cover the spill with an absorbent material.[7] Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[4][7] Ventilate the area and decontaminate the spill site.[5]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. This compound and any materials contaminated with it must be treated as hazardous waste.[7]
-
Waste Segregation :
-
Solid Waste : All unused this compound, contaminated weigh boats, paper towels, and other solid materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
PPE : All disposable PPE, including gloves, gowns, and shoe covers, should be considered contaminated and placed in a designated hazardous waste container immediately after use.[11]
-
Sharps : Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
-
Labeling :
-
Storage and Removal :
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area away from incompatible materials.[7]
-
Arrange for disposal through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[4][8] Do not release this chemical into the environment.[1][3]
-
Visual Workflow for Handling this compound
References
- 1. ketonepharma.com [ketonepharma.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com [carlroth.com]
- 6. This compound | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. leonidchemicals.net [leonidchemicals.net]
- 9. gerpac.eu [gerpac.eu]
- 10. workwearsolutions.net [workwearsolutions.net]
- 11. halyardhealth.com [halyardhealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
